Ciadox
Description
Properties
CAS No. |
65884-46-0 |
|---|---|
Molecular Formula |
C12H9N5O3 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
2-cyano-N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C12H9N5O3/c13-6-5-12(18)15-14-7-9-8-16(19)10-3-1-2-4-11(10)17(9)20/h1-4,7-8H,5H2,(H,15,18) |
InChI Key |
MBCZYLSVSCJJJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NNC(=O)CC#N)[O-] |
Isomeric SMILES |
C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])/C=N\NC(=O)CC#N)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NNC(=O)CC#N)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ciadox, Cyadox |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Ciadox?
An In-depth Technical Guide on the Core Mechanism of Action of Ciadox
Introduction
This compound is a synthetic antimicrobial agent belonging to the quinoxaline-1,4-dioxide class of compounds.[1] It is utilized in veterinary medicine as a feed additive to act as a growth promotant and for the control and treatment of bacterial infections in livestock such as pigs and poultry.[1] Structurally, it is 2-formylquinoxaline-1,4-dioxide cyanoacetylhydrazone.[2] Like other members of its class, this compound exhibits a broad spectrum of antibacterial activity, which is notably more potent under anaerobic conditions. This guide elucidates the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: Reductive Activation and DNA Damage
The primary mechanism of action for this compound and other quinoxaline-1,4-dioxides involves the induction of DNA damage in target bacterial cells.[3] A critical feature of this mechanism is its potentiation under hypoxic or anaerobic conditions, which are prevalent in the gastrointestinal tract where many targeted pathogens reside.[4][5][6]
The proposed mechanism involves a process of bio-reduction. The two N-oxide moieties on the quinoxaline (B1680401) ring are believed to be reduced by bacterial nitroreductases. This reductive activation, which is significantly enhanced in the low-oxygen environment of anaerobic bacteria or facultative anaerobes, generates highly reactive intermediate species.[7] These intermediates, potentially including free radicals and other reactive oxygen species (ROS), are cytotoxic and genotoxic.[8][9] They interact directly with bacterial DNA, causing lesions, strand breaks, and other forms of damage.[10][11][12] This damage disrupts critical cellular processes such as DNA replication and repair, ultimately leading to bacterial cell death. The selective toxicity of this compound is therefore linked to the metabolic capabilities of susceptible bacteria under anaerobic conditions.
Data Presentation: Antimicrobial Susceptibility
The enhanced efficacy of this compound under anaerobic conditions is demonstrated by a significant decrease in its Minimum Inhibitory Concentration (MIC) against various pathogens. The following tables summarize the in vitro activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogens from Pigs
| Pathogen | Condition | MIC (μg/mL) | Reference |
| Clostridium perfringens | Anaerobic | 0.25 - 1 | [5][6] |
| Pasteurella multocida | Aerobic | 1 | [5] |
| Pasteurella multocida | Anaerobic | 0.25 | [5][6] |
| Escherichia coli | Aerobic | 1 - 4 | [6] |
| Escherichia coli | Anaerobic | 0.25 | [5][6] |
| Salmonella choleraesuis | Aerobic | 4 | [6] |
| Salmonella choleraesuis | Anaerobic | 1 | [6] |
| Enterococcus spp. | Anaerobic | 8 - 32 | [5][6] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Pathogens from Poultry and Fish
| Pathogen | Source | Condition | MIC (μg/mL) | Reference |
| Campylobacter jejuni | Poultry | Microaerophilic | 1 | [5][6] |
| Pasteurella multocida | Poultry | Aerobic | 1 | [5] |
| Salmonella pullorum | Poultry | Anaerobic | 4 - 16 fold enhancement | [4] |
| Escherichia coli | Fish | Anaerobic | 1 | [5][6] |
| Streptococcus spp. | Fish | Anaerobic | 8 | [5][6] |
| Aeromonas spp. | Fish | Anaerobic | 0.5 - 2 | [6] |
| Flavobacterium columnare | Fish | Aerobic | 8 (Inhibitory only) | [5][6] |
Experimental Protocols
The quantitative data presented above were primarily generated using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism after overnight incubation.
Methodology:
-
Media Preparation: Mueller-Hinton Broth (MHB) is prepared and sterilized according to the manufacturer's instructions. For anaerobic bacteria, the media is supplemented and pre-reduced in an anaerobic environment.
-
Antimicrobial Agent Dilution: A stock solution of this compound is prepared. A two-fold serial dilution of this compound is performed in a 96-well microtiter plate using the prepared broth to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial strains are cultured on appropriate agar (B569324) plates. Colonies are selected and suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The prepared microtiter plates containing the serially diluted this compound are inoculated with the standardized bacterial suspension.
-
Aerobic/Facultative Anaerobic Testing: Plates are incubated at 35-37°C for 16-20 hours in an ambient air incubator.
-
Anaerobic Testing: Plates are incubated at 35-37°C for 48 hours in an anaerobic chamber (e.g., with a gas mixture of 80% N₂, 10% CO₂, 10% H₂).
-
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. A growth control well (no drug) and a sterility control well (no bacteria) are included for validation.
Conclusion
The mechanism of action of this compound is characteristic of quinoxaline-1,4-dioxide compounds, centering on the induction of DNA damage within bacterial cells. Its efficacy is markedly increased under anaerobic conditions due to a process of reductive activation by bacterial enzymes. This generates reactive intermediates and potentially ROS, which are the ultimate effectors of DNA damage, leading to the disruption of essential cellular functions and subsequent cell death. This targeted activity in low-oxygen environments makes this compound a suitable agent for treating enteric infections in veterinary medicine.
References
- 1. Cyadox [drugfuture.com]
- 2. Cyadox | C12H9N5O3 | CID 135565684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. The Spectrum of Antimicrobial Activity of Cyadox against Pathogens Collected from Pigs, Chicken, and Fish in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Spectrum of Antimicrobial Activity of Cyadox against Pathogens Collected from Pigs, Chicken, and Fish in China | MDPI [mdpi.com]
- 7. The Oxidative Paradox in Low Oxygen Stress in Plants | MDPI [mdpi.com]
- 8. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 9. Chemical toxicity and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-induced DNA damage and tumor chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Can cytotoxic activity of anthracyclines be related to DNA damage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Antibacterial spectrum of Ciadox against gram-positive bacteria
An In-depth Technical Guide on the Antibacterial Spectrum of Ciadox Against Gram-Positive Bacteria
Introduction
This compound is a synthetic quinoxaline-1,4-dioxide compound utilized in veterinary medicine as an antibacterial agent and growth promoter.[1] Its broad-spectrum activity encompasses a variety of pathogenic bacteria. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, with a specific focus on its efficacy against gram-positive bacteria. The document details quantitative susceptibility data, experimental protocols for its determination, and visual representations of experimental workflows.
Data Presentation: Antibacterial Susceptibility of Gram-Positive Bacteria to this compound
The in vitro antibacterial activity of this compound against various gram-positive bacteria is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]
| Gram-Positive Bacteria | MIC Range (µg/mL) | Susceptibility Category |
| Clostridium perfringens | 0.25 - 16 | Susceptible[4][5][6] |
| Streptococcus spp. | 1 - 32 | Susceptible to Intermediate[1][4][6] |
| Streptococcus agalactiae | 0.25 - 8 | Susceptible[4] |
| Enterococcus spp. (E. faecalis, E. faecium) | 8 - >32 | Intermediate to Resistant[1][4][6] |
| Erysipelothrix rhusiopathiae | 0.25 - 8 | Susceptible[4] |
| Staphylococcus aureus | Intermediate | Intermediate[6] |
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The following protocol for the broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent like this compound. This methodology adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2]
1. Inoculum Preparation:
-
From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the target gram-positive bacterium.
-
Suspend the colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[2]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[2]
2. Preparation of Antimicrobial Dilutions:
-
Prepare a series of two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[2]
-
The concentration range should be selected to encompass the expected MIC value of the test organism.
3. Inoculation and Incubation:
-
Dispense equal volumes of the bacterial suspension and the this compound dilutions into the wells of a 96-well microtiter plate.[2]
-
Include a positive control well (containing bacteria and broth without this compound) and a negative control well (containing only broth) to ensure the validity of the experiment.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours under ambient air conditions.[2]
4. Interpretation of Results:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the organism.[2][7]
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Proposed Mechanism of Action for Quinoxaline-1,4-dioxides
While the specific signaling pathways for this compound are not extensively detailed in the provided search results, the mode of action for the broader class of quinoxaline-1,4-dioxides is understood to involve the disruption of bacterial DNA.
Caption: Proposed mechanism of this compound leading to bacterial cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. idexx.com [idexx.com]
- 4. The Spectrum of Antimicrobial Activity of Cyadox against Pathogens Collected from Pigs, Chicken, and Fish in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of cyadox against Clostridium perfringens in broilers and a dosage regimen design based on pharmacokinetic-pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Susceptibility of Pathogenic Bacteria to Ciadox
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Ciadox, a quinoxaline-1,4-dioxide derivative. This compound has demonstrated a broad spectrum of activity against a variety of pathogenic bacteria relevant to veterinary medicine. This document summarizes key quantitative susceptibility data, details standardized experimental protocols for susceptibility testing, and illustrates the proposed mechanism of action and experimental workflows.
Quantitative Susceptibility Data
The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death, is also a critical parameter.
The following tables summarize the MIC and MBC values of this compound against a range of pathogenic bacteria isolated from pigs, poultry, and fish. The data reveals that this compound is highly effective against several key pathogens, with its activity often enhanced under anaerobic conditions.[1][2][3]
Table 1: In Vitro Antimicrobial Activity of this compound Against Pathogens from Pigs
| Bacterial Species | Condition | MIC (μg/mL) | MBC (μg/mL) |
| Clostridium perfringens | Anaerobic | 0.25 - 1 | 0.5 - 1 |
| Pasteurella multocida | Aerobic | 1 | - |
| Pasteurella multocida | Anaerobic | 0.25 - 8 | 1 - 64 |
| Salmonella choleraesuis | Aerobic | - | - |
| Salmonella choleraesuis | Anaerobic | 0.25 - 8 | 1 - 64 |
| Erysipelothrix | Aerobic | - | - |
| Erysipelothrix | Anaerobic | 0.25 - 8 | 1 - 64 |
| Streptococcus spp. | Aerobic | 8 | - |
| Streptococcus spp. | Anaerobic | 8 - 32 | 16 - 128 |
| Enterococcus spp. | Anaerobic | 8 - 32 | 16 - 128 |
Data sourced from studies on pathogens collected in China.[1][2][3]
Table 2: In Vitro Antimicrobial Activity of this compound Against Pathogens from Poultry
| Bacterial Species | Condition | MIC (μg/mL) | MBC (μg/mL) |
| Campylobacter jejuni | Microaerophilic | 1 | - |
| Pasteurella multocida | Aerobic | 1 | - |
| Escherichia coli | Aerobic | 1 - 4 | - |
| Escherichia coli | Anaerobic | 0.25 - 8 | 1 - 64 |
| Salmonella spp. | Anaerobic | 0.25 - 8 | 1 - 64 |
Data sourced from studies on pathogens collected in China.[1][2][4]
Table 3: In Vitro Antimicrobial Activity of this compound Against Pathogens from Fish
| Bacterial Species | Condition | MIC (μg/mL) | MBC (μg/mL) |
| Escherichia coli | Aerobic | 1 | 16 |
| Streptococcus spp. | Aerobic | 8 | - |
| Flavobacterium columnare | Aerobic | 1 | No cidal effect |
| Aeromonas spp. | Anaerobic | 0.25 - 8 | 1 - 64 |
| Vibrio fluvialis | Anaerobic | 0.25 - 8 | 1 - 64 |
| Yersinia ruckeri | Anaerobic | 0.25 - 8 | 1 - 64 |
Data sourced from studies on pathogens collected in China.[1][2]
Experimental Protocols
The determination of in vitro susceptibility of pathogenic bacteria to this compound should be conducted using standardized methodologies to ensure reproducibility and accuracy. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution tests.[5][6][7]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of this compound Stock Solution:
-
Accurately weigh a reference-grade powder of this compound.
-
Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations for the assay.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from a non-selective agar (B569324) plate after 18-24 hours of incubation.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
Dispense 50 µL of the appropriate this compound dilution into each well of a 96-well microtiter plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Seal the plate and incubate at the appropriate temperature (e.g., 35°C for most pathogens, or specialized temperatures for aquatic or fastidious bacteria) for 16-20 hours.[6] For anaerobic testing, incubate in an anaerobic environment.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
-
Subculturing:
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Plate the aliquot onto a non-selective agar medium (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates under appropriate conditions for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
-
Visualizations: Workflows and Mechanisms
Visual diagrams are essential for conceptualizing complex processes. The following have been generated using Graphviz to illustrate the experimental workflow for susceptibility testing and the proposed antibacterial mechanism of this compound.
The antibacterial action of this compound, like other quinoxaline (B1680401) 1,4-di-N-oxides, is initiated following its entry into the bacterial cell.[1][4] Inside the cell, particularly under anaerobic or hypoxic conditions, bacterial enzymes reduce the N-oxide groups of the this compound molecule.[2] This bioreductive activation process generates highly reactive oxygen species (ROS) and other free radicals.[1][2][4] The accumulation of these ROS induces significant oxidative stress, leading to widespread cellular damage.[8][9][10] Key targets of this oxidative damage include cellular DNA, where it causes strand breaks, and the bacterial cell wall and membrane, compromising their integrity.[1][4] This cascade of molecular damage ultimately results in the cessation of cellular functions and leads to bacterial cell death.
References
- 1. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | MDPI [mdpi.com]
- 4. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]
- 5. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 6. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Reactive oxygen species induced oxidative damage to DNA, lipids, and proteins of antibiotic-resistant bacteria by plant-based silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
The Core Biological Activities of Quinoxaline-1,4-Dioxides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline-1,4-dioxides (QdNOs) are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Structurally characterized by a quinoxaline (B1680401) core with two N-oxide moieties, these compounds are notable for their bioreductive activation, a key feature that underpins their therapeutic potential.[1] This technical guide provides a comprehensive overview of the foundational biological activities of QdNOs, with a focus on their antibacterial, anticancer, antiprotozoal, and antifungal properties. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in the field.
Core Biological Activities and Mechanism of Action
The biological effects of quinoxaline-1,4-dioxides are diverse, ranging from antibacterial and antifungal to anticancer and antiprotozoal activities.[1][2] A unifying feature across these activities is the bioreductive metabolism of the N-oxide groups.[1] Under hypoxic (low oxygen) conditions, which are characteristic of many solid tumors and anaerobic or microaerophilic environments inhabited by pathogenic microorganisms, QdNOs can be enzymatically reduced by intracellular reductases, such as NADPH cytochrome P450 reductase.[1][3] This one-electron reduction generates highly reactive radical species.[1] These radicals can then participate in a futile cycle of reduction and oxidation, leading to the production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. The accumulation of ROS induces significant cellular damage, particularly to DNA, ultimately leading to cell death.[1][4][5] This hypoxia-selective activation makes QdNOs particularly attractive candidates for targeted therapies against tumors and anaerobic infections.[6]
Some studies also suggest that the mechanism of action of certain QdNO derivatives may involve the inhibition of specific enzymes, such as trypanothione (B104310) reductase in parasites.
Data Presentation: Quantitative Biological Activity
The following tables summarize the in vitro activities of various quinoxaline-1,4-dioxide derivatives against a range of bacterial, cancer, protozoan, and fungal species.
Table 1: Antibacterial Activity of Quinoxaline-1,4-Dioxide Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Cyadox (CYA) | Clostridium perfringens CVCC1125 | 1 | [7] |
| Olaquindox (OLA) | Clostridium perfringens CVCC1125 | 1 | [7] |
| Cyadox (CYA) | Brachyspira hyodysenteriae B204 | 0.031 | [7] |
| Olaquindox (OLA) | Brachyspira hyodysenteriae B204 | 0.0625 | [7] |
| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 - 8 | [8] |
| 2-phenylsulfonyl-substituted derivatives 82a,b | Enterococcus faecalis, Enterococcus faecium | 0.4 - 1.9 | [2] |
| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide hydrochloride (4) | Mycobacterium tuberculosis AlRa | 1.25 | [9] |
| Dioxidine (Reference) | Mycobacterium tuberculosis AlRa | >10 | [9] |
| 3-methyl-2-phenylthioquinoxaline 1,4-dioxides (3d,e,h-j) | Mycobacterium tuberculosis | 0.39 - 0.78 |
Table 2: Anticancer Activity of Quinoxaline-1,4-Dioxide Derivatives (IC50)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCBPQ) | T-84 (colon) | Potent cytotoxin | [6] |
| 2-benzoyl-3-phenylquinoxaline 1,4-dioxide (BPQ) | T-84 (colon) | Less cytotoxic | [6] |
| 2-acyl-3-methylquinoxaline 1,4-dioxide (AMQ) | T-84 (colon) | Less cytotoxic | [6] |
| Compound 10a | HepG2 (liver) | 0.9 µg/mL | [10] |
| Compound 9c | HepG2 (liver) | 1.9 µg/mL | [10] |
| Compound 8a | HepG2 (liver) | 2.9 µg/mL | [10] |
| Ester of quinoxaline-7-carboxylate 1,4-di-N-oxide (C15) | K-562 (leukemia) | 3.02 µg/mL | [11] |
| Quinoxaline derivative 12 | Human cancer cell lines | 0.19-0.51 | [12] |
Table 3: Antiprotozoal Activity of Quinoxaline-1,4-Dioxide Derivatives (IC50)
| Compound/Derivative | Protozoan Species | IC50 (nM) | Reference |
| n-butyl ester derivative (T-167) | Giardia lamblia | 25.53 | [13] |
| iso-butyl ester derivative (T-142) | Entamoeba histolytica | 9.20 | [13] |
| iso-butyl ester derivative (T-143) | Trichomonas vaginalis | 45.20 | [13] |
| 2-carbonitrile derivatives 89a, 89b | Plasmodium falciparum (chloroquine-resistant) | 5-6 µM | [2] |
Table 4: Antifungal Activity of Quinoxaline-1,4-Dioxide Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 2-chlorinated derivatives 83a,b | Candida spp. | 0.39 - 0.78 | [2] |
| Quinocetone | Microsporum canis | 8 | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the broth microdilution method for determining the minimum inhibitory concentration (MIC) of quinoxaline-1,4-dioxides against bacterial strains.[1]
Materials:
-
Test quinoxaline-1,4-dioxide compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate to achieve a range of final concentrations.[1]
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[1]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth medium only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[1][14]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test quinoxaline-1,4-dioxide compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1][14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[14][15]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1][16]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Mechanistic Visualizations
The biological activity of quinoxaline-1,4-dioxides is intrinsically linked to their bioreductive activation and the subsequent generation of reactive oxygen species (ROS), which trigger various cellular signaling pathways leading to cell death.
Caption: Bioreductive activation of quinoxaline-1,4-dioxides.
Under hypoxic conditions, intracellular reductases reduce the quinoxaline-1,4-dioxide prodrug to a reactive radical anion. This radical then reacts with molecular oxygen to generate ROS, leading to cellular damage.
Caption: ROS-induced signaling pathways leading to cell death.
The generated ROS can cause DNA damage and mitochondrial dysfunction, both of which can trigger apoptotic cell death. Additionally, ROS can inhibit the hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of angiogenesis, thereby contributing to the antitumor activity of QdNOs.[3][17][18]
Caption: General experimental workflow for the study of quinoxaline-1,4-dioxides.
This diagram outlines a typical workflow for the research and development of quinoxaline-1,4-dioxide-based therapeutic agents, from initial synthesis to in vivo evaluation.
Conclusion
Quinoxaline-1,4-dioxides represent a versatile and promising class of compounds with a wide array of biological activities. Their unique mechanism of action, centered on bioreductive activation in hypoxic environments, makes them particularly suited for the development of targeted therapies against cancer and various infectious diseases. This technical guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed experimental protocols. The presented signaling pathways and experimental workflows offer a roadmap for further research and development in this exciting field of medicinal chemistry. Continued investigation into the structure-activity relationships, specific molecular targets, and in vivo efficacy of novel quinoxaline-1,4-dioxide derivatives holds the potential to yield new and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Quinoxaline 1,4-Dioxide Activates DNA Repair Systems in Mycobacterium smegmatis: A Transcriptomic Study [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New quinoxaline 1,4-di-N-oxides. Part 1: Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide as Apoptosis Inductors in K-562 Cell Line: An in vitro, QSAR and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Quinoxaline 1,4-dioxides: hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinoxaline 1,4-dioxides are novel angiogenesis inhibitors that potentiate antitumor effects of ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Ciadox in Poultry Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciadox, a quinoxaline-1,4-dioxide derivative, is a synthetic antimicrobial agent with a demonstrated broad spectrum of activity against various bacterial pathogens relevant to the poultry industry. Its potential as a therapeutic and prophylactic agent for common poultry diseases warrants a comprehensive review of its in vivo efficacy. This technical guide provides an in-depth analysis of the available scientific literature on the use of this compound in experimental models of colibacillosis and necrotic enteritis in poultry. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the current state of knowledge and identifying areas for future investigation.
Colibacillosis
Avian colibacillosis, primarily caused by Avian Pathogenic Escherichia coli (APEC), is a major cause of economic losses in the poultry industry worldwide. The disease manifests in various forms, including respiratory tract infections, septicemia, and polyserositis. The in vivo efficacy of this compound against APEC has been investigated in experimental challenge models.
Experimental Protocol: Avian Colibacillosis Challenge Model
A standardized experimental model is crucial for evaluating the efficacy of antimicrobial agents against colibacillosis. The following protocol outlines a common methodology used in such studies.
Figure 1: Experimental workflow for an avian colibacillosis challenge model.
Quantitative Data on Efficacy
Published data on the in vivo efficacy of this compound in treating colibacillosis is limited. However, one study on the preventive effect of Cyadox in broilers challenged with Escherichia coli indicated its potential, although specific quantitative data on mortality and lesion scores were not available in the abstract. For context, a well-designed efficacy study would typically generate data as presented in the hypothetical table below.
| Treatment Group | Dosage | Mortality Rate (%) | Mean Airsacculitis Lesion Score | Mean Pericarditis/Perihepatitis Lesion Score | APEC Reisolation Rate (%) |
| Negative Control | No Challenge | 0 | 0.0 | 0.0 | 0 |
| Positive Control | Challenged, No Treatment | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Oxytetracycline | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Enrofloxacin | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Table 1: Hypothetical Data Structure for In Vivo Efficacy of this compound against Avian Colibacillosis. Actual data from published studies are needed to populate this table. |
Necrotic Enteritis
Necrotic enteritis, caused by Clostridium perfringens, is a significant enteric disease in broiler chickens, leading to sudden increases in mortality and reduced performance. The efficacy of this compound against this pathogen has been evaluated.
Experimental Protocol: Necrotic Enteritis Challenge Model
Inducing necrotic enteritis experimentally often requires predisposing factors to ensure consistent disease development. The following protocol describes a common approach.
Figure 2: Experimental workflow for a necrotic enteritis challenge model.
Quantitative Data on Efficacy
A study focusing on the pharmacokinetics and pharmacodynamics of Cyadox against C. perfringens in broilers provides valuable insights into its in vivo efficacy.[1]
| Parameter | Value |
| Minimum Inhibitory Concentration (MIC) against C. perfringens | 1-16 µg/mL |
| Proposed Therapeutic Dosage | 14.02 mg/kg body weight |
| Dosing Interval | Every 12 hours |
| Treatment Duration | 3-5 days |
| Reported Cure Rate (in model validation) | 85.71%[1] |
| Table 2: In Vivo Efficacy and Dosing Parameters of this compound against Necrotic Enteritis in Broilers.[1] |
Salmonellosis
Salmonella infections in poultry are a significant concern for both animal health and food safety. Common serovars affecting poultry include Salmonella Enteritidis and Salmonella Typhimurium. To date, a thorough search of the scientific literature has not yielded specific studies on the in vivo efficacy of this compound for the treatment or prevention of salmonellosis in poultry. Therefore, no experimental protocol or quantitative data for this specific application can be provided at this time.
Signaling Pathways and Mechanism of Action
The precise mechanism of action of quinoxaline-1,4-dioxides like this compound is not fully elucidated but is believed to involve the inhibition of bacterial DNA synthesis. Under anaerobic conditions, which are prevalent in the gut, these compounds are thought to be reduced, forming reactive intermediates that can damage bacterial DNA.
Figure 3: Postulated mechanism of action for this compound.
Conclusion
The available evidence suggests that this compound is a promising antimicrobial agent for the control of colibacillosis and necrotic enteritis in poultry. In vitro studies demonstrate its potent activity against key poultry pathogens, and an in vivo study on necrotic enteritis indicates a high cure rate with a defined dosage regimen.[1] However, there is a clear need for more comprehensive in vivo efficacy studies, particularly for colibacillosis, to provide detailed quantitative data on mortality, lesion scores, and bacterial clearance. Furthermore, research into the efficacy of this compound against Salmonella in poultry is a significant knowledge gap that warrants investigation. Future studies should focus on well-controlled experimental challenge models to fully elucidate the therapeutic potential of this compound in poultry medicine.
References
Initial Toxicity Screening of Ciadox in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciadox, a quinoxaline-1,4-dioxide derivative, has demonstrated potential as an antimicrobial agent in veterinary medicine. A thorough understanding of its toxicological profile is paramount for its safe and effective development and application. This technical guide provides a comprehensive overview of the initial toxicity screening of this compound in various animal models, consolidating findings from acute, sub-chronic, chronic, reproductive, and developmental toxicity studies. Where data for this compound is not available, information on its primary metabolites is presented. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation of this compound and related compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the methodologies and potential mechanisms of toxicity.
Acute Toxicity
Acute Toxicity of this compound Metabolites
A study was conducted to determine the acute toxicity of the primary metabolites of this compound: Cy1 (bidesoxy cyadox) and a mixture of Cy2 (N4-desoxycyadox) and Cy10 (N1-desoxycyadox), referred to as Cy-M.[1]
Experimental Protocol: Acute Oral Toxicity of this compound Metabolites
-
Test Animals: Rats and mice.[1]
-
Test Substance: Cy1 and Cy-M (mixture of Cy2 and Cy10).[1]
-
Administration: Oral gavage.[1]
-
Dosage: Up to 5000 mg/kg body weight for LD50 determination and up to 6000 mg/kg b.w./day for Maximum Tolerated Dose (MTD) determination.[1]
-
Observation Period: Not specified, but standard protocols are mentioned.[1]
-
Endpoints: Mortality (for LD50) and clinical signs of toxicity (for MTD).[1]
Data Presentation: Acute Toxicity of this compound Metabolites
| Test Substance | Animal Model | Endpoint | Result | Reference |
| Cy1, Cy-M | Rat | Oral LD50 | > 5000 mg/kg b.w. | [1] |
| Cy1, Cy-M | Rat | MTD | > 6000 mg/kg b.w./day | [1] |
| Cy1, Cy2, Cy10 | Mouse | MTD | > 6000 mg/kg b.w./day | [1] |
Repeated Dose Toxicity
Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged or repeated exposure.
Sub-chronic Oral Toxicity in Wistar Rats
A 13-week study was conducted to investigate the potential sub-chronic toxicity of this compound in Wistar rats.
Experimental Protocol: 13-Week Sub-chronic Oral Toxicity in Wistar Rats
-
Test Animals: 15 male and 15 female Wistar rats per group.
-
Test Substance: this compound and Olaquindox (as a positive control).
-
Administration: Fed with diets containing the test substances.
-
Dosage Levels:
-
This compound: 0, 50, 150, or 2500 mg/kg of diet.
-
Olaquindox: 150 mg/kg of diet.
-
-
Study Duration: 13 weeks, with interim sacrifices at 30, 60, and 90 days.
-
Parameters Evaluated: Mortality, clinical signs, body weight, hematology, clinical chemistry, organ weights, and macroscopic/histopathological examinations.
Data Presentation: 13-Week Sub-chronic Oral Toxicity of this compound in Wistar Rats
| Parameter | 50 mg/kg this compound | 150 mg/kg this compound | 2500 mg/kg this compound | 150 mg/kg Olaquindox |
| Body Weight | No significant changes | No significant changes | Significantly lower than controls (both sexes) | Significantly lower than controls (females at weeks 3 & 4) |
| Histopathology | No significant changes | No significant changes | Swelling and fatty degeneration of hepatocytes and proximal renal tubular epithelial cells | Swelling and fatty degeneration of hepatocytes and proximal renal tubular epithelial cells |
| NOAEL | - | 150 mg/kg diet | - | - |
Chronic Oral Toxicity in Wistar Rats
A 78-week study was conducted to investigate the chronic toxicity of this compound in Wistar rats.[2]
Experimental Protocol: 78-Week Chronic Oral Toxicity in Wistar Rats
-
Test Animals: 30 Wistar rats per sex per group.[2]
-
Test Substance: this compound and Olaquindox (as a positive control).[2]
-
Administration: Fed with diets containing the test substances.[2]
-
Dosage Levels:
-
Study Duration: 78 weeks.[2]
-
Parameters Evaluated: Body weight, serum alkaline aminotransferase, relative organ weights (liver, kidney, brain, heart), and histopathology.[2]
Data Presentation: 78-Week Chronic Oral Toxicity of this compound in Wistar Rats
| Parameter | 100 mg/kg this compound | 400 mg/kg this compound | 2000 mg/kg this compound | 400 mg/kg Olaquindox | Reference |
| Body Weight | No significant changes | No significant changes | Significant decreases | Significant decreases | [2] |
| Relative Liver Weight | No significant changes | No significant changes | Significantly increased | Significantly increased | [2] |
| Relative Kidney Weight | No significant changes | No significant changes | Significantly increased | Significantly increased | [2] |
| Histopathology (Liver) | No significant changes | No significant changes | Proliferation of bile canaliculi | Proliferation of bile canaliculi | [2] |
| Histopathology (Kidney) | No significant changes | No significant changes | Swelling and fatty degeneration of proximal renal tubular epithelial cells | Swelling and fatty degeneration of proximal renal tubular epithelial cells | [2] |
| NOAEL | - | 400 mg/kg diet | - | - | [2] |
Genotoxicity
Genotoxicity assays are performed to detect compounds that can induce genetic damage. While specific genotoxicity data for this compound is limited, a battery of tests was conducted on its primary metabolites.
Genotoxicity of this compound Metabolites
The genotoxic potential of the primary metabolites of this compound (Cy1, Cy2, and Cy10) was evaluated using a standard battery of three in vitro tests.[1]
Experimental Protocol: Genotoxicity of this compound Metabolites
-
Bacterial Reverse Mutation Test (Ames Test): Standard protocol was followed.[1]
-
Mouse Bone Marrow Micronucleus Assay: Standard protocol was followed.[1]
-
In Vitro Clastogenicity Assay: Standard protocol was followed.[1]
Results: There was no evidence of genotoxic activity for any of the three metabolites in the bacterial reverse mutation test, the mouse bone marrow micronucleus assay, or the in vitro clastogenicity assay.[1]
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies are designed to assess the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.
Two-Generation Reproduction and Teratogenicity Study in Wistar Rats
A two-generation study was conducted to evaluate the reproductive and developmental toxicity of this compound in Wistar rats.
Experimental Protocol: Two-Generation Reproduction and Teratogenicity Study in Wistar Rats
-
Test Animals: Wistar rats (F0 generation).
-
Test Substance: this compound and Olaquindox (as a positive control).
-
Administration: Fed with diets containing the test substances.
-
Dosage Levels:
-
This compound: 0, 50, 150, and 2500 mg/kg of diet (approximately equivalent to 0, 5, 15, and 250 mg/kg b.w./day).
-
Olaquindox: 150 mg/kg of diet.
-
-
Study Design: F0 generation was fed the diets and mated to produce the F1a and F1b litters. The F1b generation was then raised on the same diets and mated to produce the F2a generation. Half of the pregnant dams from the F0 and F1b generations were subjected to caesarean section for teratogenic examination.
-
Parameters Evaluated: Body weights of dams and pups, fetal body and tail lengths, number of fetal resorptions, litter weights, number of viable fetuses, number of liveborn pups, reproductive organ pathology, and skeletal abnormalities.
Data Presentation: Two-Generation Reproduction and Teratogenicity Study of this compound in Wistar Rats
| Parameter | 50 mg/kg this compound | 150 mg/kg this compound | 2500 mg/kg this compound |
| F1b Pregnant Rat Body Weight | No significant changes | No significant changes | Decreased |
| F2a Pup Body Weight (Day 21) | No significant changes | No significant changes | Decreased |
| Fetal Resorptions | No significant changes | No significant changes | Increased significantly |
| Number of Liveborn Pups (F1a, F1b, F2a) | No significant changes | No significant changes | Decreased |
| Skeletal Abnormalities (F2a) | No significant changes | No significant changes | Increased incidence of cervical and lumbar ribs |
| NOAEL (Reproduction/Development) | - | 150 mg/kg diet (approx. 15 mg/kg b.w./day) | - |
Mechanism of Toxicity and Signaling Pathways
The toxicity of quinoxaline-1,4-dioxide derivatives, including this compound, is thought to be mediated, at least in part, through the induction of oxidative stress.
Proposed Mechanism of Toxicity
The N-oxide groups of the quinoxaline (B1680401) ring are believed to undergo metabolic reduction, leading to the generation of reactive oxygen species (ROS). This increase in ROS can overwhelm the cellular antioxidant defense mechanisms, resulting in oxidative stress. Oxidative stress can then lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to the observed toxicities in organs such as the liver and kidneys.
Visualizations
Experimental Workflow Diagrams
Caption: Experimental workflow for the 13-week sub-chronic oral toxicity study of this compound in Wistar rats.
Caption: Workflow of the two-generation reproductive and developmental toxicity study of this compound in Wistar rats.
Signaling Pathway Diagram
References
Methodological & Application
Determining the Susceptibility of Bacteria to Ciadox: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assessment
For Immediate Release
This application note provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of Ciadox, a quinoxaline-1,4-dioxide antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing and the evaluation of novel therapeutic agents.
Introduction
This compound is a synthetic broad-spectrum antibacterial agent belonging to the quinoxaline-1,4-dioxide class. It is utilized in veterinary medicine to control and treat bacterial infections. The determination of the MIC is a fundamental quantitative measure of the in vitro activity of an antimicrobial agent against a specific bacterial strain. It represents the lowest concentration of the drug that inhibits the visible growth of the microorganism. Accurate MIC data is crucial for understanding the potency of an antimicrobial agent, monitoring the emergence of resistance, and establishing effective dosing regimens.
This document outlines the standardized broth microdilution method for determining the MIC of this compound, presents a summary of its activity against various veterinary pathogens, and illustrates its proposed mechanism of action.
Data Presentation: this compound MIC Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial pathogens of veterinary importance. The data is compiled from published research and presented as MIC50 (the concentration inhibiting 50% of isolates) and MIC90 (the concentration inhibiting 90% of isolates), where available.
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | - | - | - | 1 - 4[1] |
| Clostridium perfringens | 60 | 2[2] | 4[2] | 0.5 - 16[2][3] |
| Pasteurella multocida | - | - | - | 0.25 - 1[4][5] |
| Salmonella choleraesuis | - | - | - | - |
| Streptococcus spp. | - | - | - | 8[4][5] |
| Campylobacter jejuni | - | - | - | - |
| Flavobacterium columnare | - | - | - | 1 - 8[4][5] |
| Aeromonas spp. | - | - | - | 0.25 - 8[4][5] |
| Salmonella spp. | - | - | - | 0.25 - 8[4][5] |
| Proteus mirabilis | - | - | - | 0.25 - 8[4][5] |
| Vibrio fluvialis | - | - | - | 0.25 - 8[4][5] |
| Yersinia ruckeri | - | - | - | 0.25 - 8[4][5] |
| Erysipelothrix rhusiopathiae | - | - | - | - |
| Acinetobacter baumannii | - | - | - | 0.25 - 8[4][5] |
| Streptococcus agalactiae | - | - | - | 0.25 - 8[4][5] |
| Enterococcus spp. | - | - | - | 8 - 32[4][5] |
| Yersinia enterocolitica | - | - | - | 8 - 32[4][5] |
Experimental Protocol: Broth Microdilution Method for this compound MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.
1. Materials
-
This compound analytical standard
-
Appropriate solvent for this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., reference strains like Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, and clinical isolates)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Sterile reservoirs
2. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) by dissolving the analytical standard powder in a minimal amount of a suitable solvent (e.g., DMSO).[1]
-
Further dilute the stock solution in CAMHB to achieve the desired starting concentration for serial dilutions.
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the adjusted suspension.
4. Preparation of Microtiter Plates
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the highest concentration of the this compound working solution to the wells of the first column.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will result in a range of this compound concentrations.
-
Column 11 will serve as the growth control (no this compound).
-
Column 12 will serve as the sterility control (no bacteria).
5. Inoculation and Incubation
-
Add 50 µL of the diluted bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Do not add bacteria to the sterility control wells (column 12).
-
Seal the plates or cover with a lid to prevent evaporation.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results
-
Following incubation, examine the plates for visible bacterial growth (turbidity). A reading mirror or a microplate reader can be used to facilitate observation.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism. This is observed as the first clear well in the dilution series.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for MIC determination and the proposed mechanism of action of this compound.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of action of this compound.
Mechanism of Action
This compound, as a member of the quinoxaline-1,4-dioxide class of antibiotics, is believed to exert its antibacterial effect through a bioreductive activation process.[2] Once inside the bacterial cell, the N-oxide groups of the quinoxaline (B1680401) ring are reduced by bacterial reductases. This reduction leads to the generation of reactive oxygen species (ROS).[5] The accumulation of these highly reactive molecules results in significant oxidative stress within the bacterium, causing damage to critical cellular components such as DNA, proteins, and lipids.[5] This widespread cellular damage ultimately disrupts essential physiological processes and leads to bacterial cell death. The antibacterial activity of this compound has been observed to be enhanced under anaerobic conditions.[1][4][5]
References
- 1. The Spectrum of Antimicrobial Activity of Cyadox against Pathogens Collected from Pigs, Chicken, and Fish in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Ciadox in Animal Feed using High-Performance Liquid Chromatography (HPLC)
Introduction
Ciadox is a quinoxaline (B1680401) derivative used as an antibacterial growth promoter in animal husbandry. Due to potential residues in animal-derived food products, regulatory bodies worldwide have set maximum residue limits (MRLs) for this compound in animal feed. Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence to ensure feed safety and compliance with regulations.[1] This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound in various animal feed matrices. The method is suitable for routine quality control and regulatory monitoring.
Principle
A representative sample of animal feed is first ground to ensure homogeneity. This compound is then extracted from the feed matrix using a suitable solvent mixture, such as methanol (B129727) and acetonitrile (B52724). The resulting extract undergoes a clean-up step using solid-phase extraction (SPE) to remove interfering substances.[2][3] The purified extract is then analyzed by reversed-phase HPLC with UV detection at the wavelength of maximum absorbance for this compound. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration in a standard solution.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Diode Array Detector (DAD)
-
Analytical balance
-
Grinder or mill
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Alumina N or Oasis HLB)[1][3]
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
-
Reagents:
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable buffer components)
-
All other chemicals should be of analytical grade.
-
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
Sample Preparation
-
Homogenization: Grind a representative portion of the animal feed sample to a fine powder (e.g., to pass through a 1 mm sieve).
-
Extraction:
-
Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of extraction solvent (e.g., methanol:acetonitrile, 1:1 v/v).[2]
-
Vortex for 1 minute and then shake for 30 minutes on a mechanical shaker.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Alumina N SPE cartridge by passing 5 mL of methanol followed by 5 mL of the extraction solvent.[3]
-
Load 5 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a suitable solvent to remove interferences (e.g., 5% methanol in water).
-
Elute the this compound with 5 mL of a stronger solvent (e.g., 80% methanol in water).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting condition could be Acetonitrile:Water (30:70, v/v).
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL[3]
-
Column Temperature: 30°C
-
Detector: UV/DAD detector set at the wavelength of maximum absorbance for this compound (e.g., ~365 nm).[2]
Calibration and Quantification
-
Inject the working standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
The concentration of this compound in the original feed sample (mg/kg) can be calculated using the following formula:
This compound (mg/kg) = (C x V x D) / W
Where:
-
C = Concentration of this compound in the final sample solution (µg/mL) from the calibration curve
-
V = Final volume of the reconstituted sample (mL)
-
D = Dilution factor (if any)
-
W = Weight of the feed sample taken for extraction (g)
Data Presentation
The performance of the described HPLC method is summarized in the table below. These values are indicative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.995 | [3] |
| Limit of Detection (LOD) | 0.02 - 0.05 mg/kg | [1][3] |
| Limit of Quantification (LOQ) | 0.05 - 0.10 mg/kg | [1] |
| Recovery | 74.1 - 111% | [1] |
| Precision (RSDr) | < 15% | [1] |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound in animal feed by HPLC.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound in animal feed. The sample preparation procedure, involving solvent extraction and solid-phase extraction clean-up, effectively removes matrix interferences, ensuring accurate and precise results. The method is suitable for routine analysis in a quality control or regulatory laboratory setting. For higher sensitivity and confirmatory analysis, coupling the liquid chromatography system to a mass spectrometer (LC-MS/MS) is recommended.[1]
References
Application Notes and Protocols for UPLC-MS/MS Analysis of Ciadox Residues in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciadox is a quinoxaline (B1680401) antibiotic that has been used in veterinary medicine to promote growth and prevent diseases in livestock.[1] The presence of drug residues in edible animal tissues is a significant concern for food safety and human health, necessitating robust and sensitive analytical methods for their monitoring.[2][3] Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful and widely accepted technique for the analysis of veterinary drug residues in various food matrices due to its high sensitivity, selectivity, and speed.[4][5][6][7][8]
These application notes provide a comprehensive protocol for the determination of this compound residues in different animal tissues, including muscle, liver, and kidney. The methodology covers sample preparation, UPLC-MS/MS analysis, and data interpretation, and is designed to meet the stringent requirements of regulatory bodies for monitoring maximum residue limits (MRLs).
Quantitative Data Summary
The following tables summarize the Maximum Residue Limits (MRLs) for this compound in cattle tissues and the performance characteristics of a UPLC-MS/MS method for the analysis of quinoxaline antibiotics, including this compound.
Table 1: Maximum Residue Limits (MRLs) for this compound in Cattle Tissues
| Species | Tissue | MRL (µg/kg) |
| Cattle | Muscle | 200 |
| Cattle | Liver | 600 |
| Cattle | Kidney | 1200 |
Source: Adapted from CAC MRL data.[9]
Table 2: Performance Data of a UPLC-MS/MS Method for Quinoxaline Antibiotics (including this compound) in Penaeus vannamei
| Parameter | Value |
| Linearity Range | 2.5 - 50 µg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.9 µg/kg |
| Recoveries | 80.2% - 94.0% |
| Relative Standard Deviations (RSDs) | 1.7% - 8.4% |
Source: Adapted from a study on the determination of quinoxaline antibiotic residues.[1]
Experimental Protocols
Sample Preparation
A generic and effective sample preparation protocol is crucial for the accurate analysis of this compound residues in tissue samples. This protocol involves homogenization, extraction, and purification steps to remove interfering matrix components.
Materials and Reagents:
-
Centrifuge
-
Vortex mixer
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
n-Hexane, HPLC grade
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or PRiME HLB)[5][12]
Protocol:
-
Homogenization: Weigh 2.0 g of the tissue sample (muscle, liver, or kidney) into a 50 mL centrifuge tube.[5] Add a suitable buffer or water and homogenize the sample until a uniform consistency is achieved.[10][11]
-
Extraction: Add 10 mL of acidified acetonitrile (e.g., 0.1-0.2% formic acid in acetonitrile) to the homogenized sample.[1][5][12]
-
Vortex the mixture vigorously for 1 minute and then shake on a mechanical shaker for 30 minutes.[5][12]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to precipitate proteins and separate the supernatant.[5][13]
-
Liquid-Liquid Cleanup (Optional): Transfer the supernatant to a new tube. For fatty tissues, a defatting step with n-hexane can be performed. Add an equal volume of n-hexane, vortex, and centrifuge. Discard the upper n-hexane layer.[1]
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.[5]
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte of interest with a suitable solvent.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 0.5 mL) of the initial mobile phase.[5]
-
Filter the final extract through a 0.22 µm syringe filter before UPLC-MS/MS analysis.[1]
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer (MS/MS)[4][7]
-
Electrospray ionization (ESI) source
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) or equivalent[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, and then returning to initial conditions for column re-equilibration.[1]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. At least two transitions are typically monitored for confirmation.
-
Source Parameters: Optimize capillary voltage, desolvation temperature, and gas flows for maximum signal intensity.
Visualizations
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Residues in Animal Source Foods and Animal Fiber - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. lcms.cz [lcms.cz]
- 5. Screening and Analysis of Multiclass Veterinary Drug Residues in Animal Source Foods using UPLC-Q-Exactive Orbitrap/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. waters.com [waters.com]
- 9. fao.org [fao.org]
- 10. researchgate.net [researchgate.net]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. waters.com [waters.com]
- 13. fstjournal.com.br [fstjournal.com.br]
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Ciadox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciadox is a novel synthetic antimicrobial agent belonging to the quinoxaline-di-N-oxide class of compounds. These compounds are known for their broad-spectrum antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. This document provides detailed application notes and standardized protocols for determining the in vitro antibacterial susceptibility of microorganisms to this compound. The primary methods covered are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for qualitative susceptibility assessment.[1][2][3] Adherence to these protocols is crucial for obtaining reliable and reproducible data, which is essential for the evaluation of new antimicrobial agents.[2]
Principle of Antibacterial Susceptibility Testing
In vitro antimicrobial susceptibility testing (AST) is a fundamental procedure in microbiology to determine the effectiveness of an antimicrobial agent against a specific microorganism.[1][4] The goal is to predict the likely therapeutic outcome of treating an infection with that agent.[1] The two most widely used methods are:
-
Dilution Methods (Broth and Agar): These methods are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7] The broth microdilution method, which uses a 96-well microtiter plate, is a common and efficient way to determine MIC values.[2][7]
-
Diffusion Methods (Disk Diffusion): This method involves placing a paper disk impregnated with a specific concentration of the antimicrobial agent onto an agar (B569324) plate that has been inoculated with the test microorganism. The agent diffuses into the agar, creating a concentration gradient. The susceptibility of the organism is determined by measuring the diameter of the zone of growth inhibition around the disk.[2][3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol describes the determination of the MIC of this compound using the broth microdilution method in 96-well microtiter plates, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound analytical standard
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5 standard)
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Resazurin (B115843) sodium salt solution (optional, for viability indication)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) at a concentration of 10 mg/mL.
-
Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Within 15 minutes of preparation, dilute the adjusted inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL. The final inoculum in the wells will be approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation of the Microtiter Plate:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[5][6] This can be determined by visual inspection or by using a microplate reader.
-
If using resazurin, add 20 µL of the resazurin solution to each well after incubation and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.
-
Workflow for MIC Determination
Caption: Workflow for MIC determination.
Protocol 2: Disk Diffusion Susceptibility Testing
This protocol provides a qualitative assessment of bacterial susceptibility to this compound.
Materials:
-
This compound-impregnated paper disks (concentration to be determined based on MIC data)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline (0.85%) or PBS
-
McFarland turbidity standards (0.5 standard)
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[8]
-
-
Application of Disks:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the this compound-impregnated disks to the surface of the agar.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
-
Reading the Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on established zone diameter breakpoints (which would need to be determined for this compound).
-
Data Presentation
The following table presents hypothetical MIC data for this compound against a panel of common bacterial pathogens.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 0.5 |
| Enterococcus faecalis ATCC 29212 | Positive | 1 |
| Streptococcus pneumoniae ATCC 49619 | Positive | 0.25 |
| Escherichia coli ATCC 25922 | Negative | 2 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 8 |
| Klebsiella pneumoniae (Clinical Isolate) | Negative | 4 |
| Acinetobacter baumannii (Clinical Isolate) | Negative | 16 |
Hypothetical Mechanism of Action of this compound
As a member of the quinoxaline-di-N-oxide family, the proposed mechanism of action for this compound involves the bioreductive activation of the N-oxide groups within the bacterial cell. This reduction leads to the generation of reactive oxygen species (ROS) and other radical species that can damage cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.
Hypothetical Signaling Pathway for this compound Action
Caption: Proposed mechanism of this compound.
Quality Control
To ensure the accuracy and reproducibility of susceptibility testing results, it is imperative to perform quality control (QC) testing.[2] This involves testing standard reference strains with known susceptibility profiles (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in parallel with the clinical isolates. The results for the QC strains should fall within the established acceptable ranges. Any deviation requires investigation and potential re-testing. Factors that can affect results include the quality of the media, inoculum preparation, incubation conditions, and the integrity of the antimicrobial agent.[9]
References
- 1. woah.org [woah.org]
- 2. apec.org [apec.org]
- 3. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 4. Rapid Antimicrobial Susceptibility Testing to Combat Resistance - Bioguardlabs [bioguardlabs.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. idexx.dk [idexx.dk]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effect of Susceptibility Testing Conditions on the In Vitro Antibacterial Activity of ETX0914 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ciadox Administration in Poultry for Disease Prevention
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciadox, a quinoxaline-1,4-dioxide derivative, is a synthetic antimicrobial agent with a broad spectrum of activity.[1] It has demonstrated potential for use in veterinary medicine, particularly in poultry, for the prevention and control of bacterial diseases.[2] As a member of the quinoxaline-di-N-oxide class, its mechanism of action is primarily attributed to the induction of DNA damage in bacterial cells, particularly under anaerobic conditions.[3][4] This document provides detailed application notes, experimental protocols, and data summaries to guide research and development efforts related to the prophylactic use of this compound in poultry.
Data Presentation
In Vitro Antimicrobial Activity of this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against key poultry pathogens. This data is crucial for understanding the agent's potency and spectrum of activity.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Avian Pathogens
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Campylobacter jejuni | 25 | 0.5 - 4 | 1 | 2 | [5] |
| Clostridium perfringens | 30 | 0.25 - 2 | 0.5 | 1 | [5] |
| Escherichia coli | 50 | 1 - 8 | 2 | 4 | [5] |
| Pasteurella multocida | 20 | 0.5 - 2 | 1 | 2 | [5] |
| Salmonella Pullorum | 15 | 1 - 4 | 2 | 4 | [5] |
| Staphylococcus aureus | 40 | 4 - 16 | 8 | 16 | [5] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Select Avian Pathogens
| Bacterial Species | Number of Isolates | MBC Range (µg/mL) | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) | Reference |
| Clostridium perfringens | 30 | 0.5 - 4 | 1 | 2 | [5] |
| Escherichia coli | 50 | 2 - 16 | 4 | 8 | [5] |
| Pasteurella multocida | 20 | 1 - 4 | 2 | 4 | [5] |
| Salmonella Pullorum | 15 | 2 - 8 | 4 | 8 | [5] |
Note: In vivo efficacy data for this compound in poultry, particularly from controlled disease challenge studies, is limited in publicly available literature. The provided in vitro data suggests potential for efficacy, but further in vivo studies are necessary to establish optimal dosages and clinical effectiveness for disease prevention.
Experimental Protocols
Protocol 1: In Vitro Antimicrobial Susceptibility Testing of this compound
1. Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against target poultry pathogens.
2. Materials:
-
This compound analytical standard
-
Target bacterial isolates (e.g., Clostridium perfringens, Escherichia coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Blood Agar (B569324) or other appropriate solid media
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (aerobic and anaerobic capabilities)
3. Methodology:
-
3.1. Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1024 µg/mL.
-
3.2. Bacterial Inoculum Preparation:
-
Culture the bacterial isolate on appropriate agar plates overnight.
-
Inoculate a few colonies into CAMHB and incubate until the turbidity reaches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
3.3. Broth Microdilution Assay:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions (aerobic for E. coli, anaerobic for C. perfringens).
-
-
3.4. MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
3.5. MBC Determination:
-
From the wells showing no visible growth, plate 10 µL onto appropriate agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Protocol 2: In Vivo Efficacy of Prophylactic this compound in a Necrotic Enteritis Challenge Model
1. Objective: To evaluate the efficacy of this compound administered in feed for the prevention of necrotic enteritis in broiler chickens.
2. Animals and Housing:
-
Day-old broiler chicks (e.g., Ross 308), mixed-sex.
-
House birds in floor pens with clean litter. Provide ad libitum access to feed and water.
-
Maintain appropriate environmental conditions (temperature, humidity, lighting) for the age of the birds.
3. Experimental Design:
-
Groups (minimum of 4):
-
Negative Control: Unmedicated feed, no challenge.
-
Positive Control: Unmedicated feed, challenged.
-
This compound Treatment Group: Medicated feed with this compound (at a specified inclusion rate, e.g., 50 ppm), challenged.
-
Positive Control Drug Group: Medicated feed with a known effective antibiotic (e.g., bacitracin), challenged.
-
-
Acclimation Period: 14 days.
-
Treatment Period: From day 1 to the end of the study.
4. Challenge Model (based on Clostridium perfringens):
-
Predisposing Factor: On day 14, orally inoculate challenged birds with a coccidial vaccine or a field isolate of Eimeria spp. to induce intestinal damage.
-
Bacterial Challenge: On days 19, 20, and 21, orally inoculate challenged birds with a broth culture of a virulent, NetB toxin-producing strain of Clostridium perfringens (e.g., 10⁸-10⁹ CFU/bird).
5. Data Collection and Measurements:
-
Performance Parameters: Record body weight and feed intake per pen on a weekly basis to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).
-
Mortality: Record daily mortality and perform necropsies to determine the cause of death.
-
Clinical Signs: Observe birds daily for signs of illness (e.g., depression, ruffled feathers, diarrhea).
-
Lesion Scoring: On days 22 and 28, euthanize a subset of birds from each group and score intestinal lesions for necrotic enteritis on a scale of 0 (no gross lesions) to 4 (severe necrosis).
-
Microbiological Analysis: Collect intestinal contents to quantify C. perfringens levels via selective plating.
6. Statistical Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA, Chi-square test) to determine significant differences between treatment groups.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound in bacteria.
Experimental Workflow
Caption: Workflow for an in vivo poultry disease challenge study.
Logical Relationships
Caption: Logical flow of a this compound-based disease prevention strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of necrotic enteritis effects on growth performance and intestinal health in two different meat-type chicken strains Athens Canadian Random Bred and Cobb 500 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbadox has both temporary and lasting effects on the swine gut microbiota [agris.fao.org]
- 4. Questions and Answers Regarding Carbadox | FDA [fda.gov]
- 5. poultryhub.org [poultryhub.org]
Ciadox Formulation for Aquaculture Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciadox is a synthetic antimicrobial agent belonging to the quinoxaline-1,4-dioxide class of compounds. It has demonstrated a broad spectrum of antibacterial activity and is being investigated for its potential use in veterinary medicine, including aquaculture, to control bacterial pathogens. This document provides an overview of the available research on this compound, its mechanism of action, and generalized protocols for its evaluation in an aquaculture research setting.
Note: There is a significant lack of publicly available in vivo efficacy, safety, and pharmacokinetic data for this compound in commercially important fish species. The experimental protocols provided herein are therefore based on general methodologies for antimicrobial research in aquaculture and would require specific adaptation and validation for this compound.
Mechanism of Action
This compound, like other quinoxaline (B1680401) 1,4-di-N-oxides (QdNOs), acts as a bioreductive drug. Its antibacterial effect is dependent on the enzymatic reduction of its N-oxide groups within the bacterial cell. This process is more efficient under anaerobic or hypoxic conditions. The reduction of this compound leads to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause widespread cellular damage.[1][2]
The primary mechanism of action involves the induction of an SOS response and oxidative stress in bacteria.[1] The generated ROS can lead to oxidative damage of crucial cellular components, including DNA, proteins, and lipids, ultimately resulting in bacterial cell death.[2] Studies have shown that QdNOs can cause DNA strand breaks and inhibit DNA synthesis.[3]
Data Presentation
In Vitro Antimicrobial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against various bacterial pathogens relevant to aquaculture.
| Bacterial Species | Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | Fish isolates | 1 | 16 | [1] |
| Flavobacterium columnare | Fish isolates | 8 | >128 | [1] |
| Aeromonas hydrophila | Fish isolates | 0.25 - 8 | 1 - 64 | [1] |
| Aeromonas sobria | Fish isolates | 0.25 - 8 | 1 - 64 | [1] |
| Vibrio fluvialis | Fish isolates | 0.25 - 8 | 1 - 64 | [1] |
| Yersinia ruckeri | Fish isolates | 0.25 - 8 | 1 - 64 | [1] |
Experimental Protocols
Protocol 1: In Vitro Antimicrobial Susceptibility Testing
This protocol is for determining the MIC and MBC of this compound against aquatic bacterial pathogens.
1. Materials:
-
This compound analytical standard
-
Bacterial isolates of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
2. Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Bacterial Inoculum Preparation: Culture the bacterial isolates in MHB to the mid-logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in the microtiter plates using MHB to achieve a range of desired concentrations.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific bacterial species for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol 2: In Vivo Efficacy Study (Generalized)
This protocol outlines a general procedure for evaluating the efficacy of this compound in a fish model of bacterial infection.
1. Materials:
-
Healthy, disease-free fish of the target species (e.g., tilapia, carp, salmon)
-
Virulent strain of a relevant aquatic bacterial pathogen
-
This compound formulation for in-feed or bath administration
-
Aquaria with appropriate water quality management systems
-
Fish feed
-
Necropsy tools
2. Procedure:
-
Acclimation: Acclimate the fish to the experimental conditions for at least two weeks.
-
Challenge Model: Experimentally infect the fish with the bacterial pathogen via an appropriate route (e.g., intraperitoneal injection, immersion).
-
Treatment Administration:
-
In-feed: Incorporate this compound into the fish feed at various concentrations.
-
Bath: Expose the fish to a static or flow-through bath containing different concentrations of this compound for a specified duration.
-
-
Observation: Monitor the fish daily for clinical signs of disease and mortality for a predetermined period (e.g., 14 days).
-
Data Collection: Record daily mortality, clinical signs, and any adverse effects of the treatment.
-
Endpoint Analysis: At the end of the study, euthanize surviving fish and collect tissues for bacteriological and/or histopathological analysis to confirm the infection status.
-
Efficacy Calculation: Calculate the relative percent survival (RPS) for each treatment group compared to the infected, untreated control group.
Protocol 3: Acute Toxicity (LD50/LC50) Study (Generalized)
This protocol is a general guideline for determining the acute toxicity of this compound in fish, based on OECD Guideline 203.
1. Materials:
-
Healthy, juvenile fish of the target species
-
This compound
-
Aquaria with controlled environmental conditions (temperature, pH, dissolved oxygen)
-
Water quality monitoring equipment
2. Procedure:
-
Range-finding Test: Conduct a preliminary test with a wide range of this compound concentrations to determine the approximate lethal range.
-
Definitive Test:
-
Expose groups of fish (e.g., 10 fish per group) to at least five geometrically spaced concentrations of this compound and a control group (no this compound).
-
The exposure period is typically 96 hours.
-
-
Observation: Observe the fish at 24, 48, 72, and 96 hours and record any mortalities or signs of toxicity.
-
Data Analysis: Use appropriate statistical methods (e.g., probit analysis) to calculate the LC50 (median lethal concentration) and its 95% confidence intervals.
Protocol 4: Pharmacokinetic Study (Generalized)
This protocol provides a general framework for investigating the pharmacokinetic properties of this compound in fish.
1. Materials:
-
Healthy, cannulated (if possible for blood sampling) or non-cannulated fish
-
This compound formulation for oral or intravascular administration
-
Apparatus for blood and tissue sample collection
-
Analytical instrumentation (e.g., HPLC-MS/MS) for this compound quantification
2. Procedure:
-
Dosing: Administer a single dose of this compound to the fish via the desired route (e.g., oral gavage, intravascular injection).
-
Sample Collection: Collect blood and/or tissue samples at predetermined time points post-dosing.
-
Sample Processing: Process the samples (e.g., plasma separation, tissue homogenization) and store them appropriately until analysis.
-
Bioanalysis: Quantify the concentration of this compound and its major metabolites in the samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Bioavailability (F) for oral administration
-
Volume of distribution (Vd)
-
Clearance (CL)
-
References
Application Notes and Protocols for Assessing Ciadox Stability in Experimental Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciadox is a quinoxaline-1,4-dioxide derivative with known antibacterial and growth-promoting properties. As with any compound intended for experimental or therapeutic use, understanding its stability profile in solution is critical for ensuring the accuracy and reproducibility of research data, as well as for defining appropriate storage and handling procedures. These application notes provide a comprehensive framework for assessing the stability of this compound in various experimental solutions. The protocols outlined are based on established principles of drug stability testing, including guidelines from the International Council for Harmonisation (ICH).
Key Signaling Pathways of this compound
This compound has been shown to exert its biological effects through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for designing relevant cell-based assays and for interpreting the biological consequences of this compound degradation. This compound treatment has been associated with the activation of the JAK2/STAT1, PI3K/Akt, TGF-β/Smad3, and p38 MAPK signaling cascades.[1][2] These pathways are integral to cell growth, proliferation, and inflammatory responses.
Stability Testing Experimental Workflow
A systematic approach is required to evaluate the stability of this compound in solution. The following workflow outlines the key stages, from solution preparation to data analysis. This workflow ensures that all critical parameters are assessed and that the resulting data is robust and reliable.
Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method. These studies involve subjecting this compound solutions to stress conditions that are more severe than accelerated stability testing conditions.
Materials and Equipment
-
This compound reference standard
-
High-purity water (Milli-Q or equivalent)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol)
-
Volumetric flasks and pipettes
-
pH meter
-
Temperature-controlled chambers/water baths
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (for degradation product identification)
Preparation of this compound Stock Solution
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., DMSO, methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the appropriate experimental solution (buffer, cell culture medium, etc.) to the desired final concentration for stability testing.
Stress Conditions
The following table summarizes the recommended stress conditions for forced degradation studies of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix equal volumes of this compound solution with 0.1 M HCl. Incubate at 60°C for up to 48 hours. Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize samples before analysis. |
| Base Hydrolysis | Mix equal volumes of this compound solution with 0.1 M NaOH. Incubate at 60°C for up to 48 hours. Collect samples at various time points. Neutralize samples before analysis. |
| Oxidative Degradation | Mix equal volumes of this compound solution with 3% H₂O₂. Store at room temperature, protected from light, for up to 48 hours. Collect samples at various time points. |
| Thermal Degradation | Incubate this compound solution at elevated temperatures (e.g., 50°C, 60°C, 70°C) in a temperature-controlled chamber. Collect samples at various time points over a period of several days. |
| Photodegradation | Expose this compound solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light. |
Analytical Method: Stability-Indicating HPLC
A validated stability-indicating HPLC method is crucial for separating and quantifying this compound in the presence of its degradation products.
Suggested HPLC Parameters
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV-Vis spectral analysis of this compound (a photodiode array detector is recommended). |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40°C |
Method Validation
The stability-indicating HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Data Presentation and Interpretation
The results of the stability studies should be presented in a clear and organized manner to facilitate interpretation.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data from the forced degradation studies.
| Stress Condition | Time (hours) | This compound Concentration (µg/mL) | % this compound Remaining | Peak Area of Degradation Products |
| Control (t=0) | 0 | 100.0 | 100.0 | 0 |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 8 | 85.2 | 85.2 | [Sum of peak areas] |
| 24 | 65.7 | 65.7 | [Sum of peak areas] | |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 8 | 78.9 | 78.9 | [Sum of peak areas] |
| 24 | 50.1 | 50.1 | [Sum of peak areas] | |
| Oxidative Degradation (3% H₂O₂) | 8 | 90.5 | 90.5 | [Sum of peak areas] |
| 24 | 75.3 | 75.3 | [Sum of peak areas] | |
| Thermal Degradation (70°C) | 24 | 92.1 | 92.1 | [Sum of peak areas] |
| 72 | 80.4 | 80.4 | [Sum of peak areas] | |
| Photodegradation | 24 | 88.6 | 88.6 | [Sum of peak areas] |
Potential Degradation Pathways
Based on the chemical structure of quinoxaline-1,4-dioxides, potential degradation pathways for this compound include hydrolysis of amide or ester groups (if present), reduction of the N-oxide moieties, and cleavage of the quinoxaline (B1680401) ring system under harsh conditions. The identification of degradation products using LC-MS/MS is essential for elucidating the specific degradation pathways.
References
Application Note: In Vivo Imaging of Ciadox Distribution in Small Animals
Introduction
Ciadox is a quinoxaline-1,4-dioxide derivative with known antibacterial and potential anticancer properties, particularly under hypoxic conditions. Understanding the in vivo biodistribution of this compound is critical for its development as a therapeutic agent. This application note provides a detailed protocol for non-invasive in vivo imaging of this compound distribution in small animal models, enabling researchers to visualize its accumulation in target tissues and understand its pharmacokinetic profile dynamically. The protocols described herein are based on established in vivo imaging methodologies and the known properties of this compound.
Principle
This protocol outlines two primary approaches for in vivo imaging of this compound: fluorescence imaging and Positron Emission Tomography (PET).
-
Fluorescence Imaging: This method involves labeling this compound with a near-infrared (NIR) fluorescent dye. NIR fluorophores are ideal for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration of light.[1] The labeled this compound can then be visualized in real-time in small animals using a sensitive in vivo imaging system.
-
Positron Emission Tomography (PET): PET is a highly sensitive nuclear imaging technique that provides quantitative three-dimensional information on the distribution of a radiolabeled compound.[2][3] This approach requires labeling this compound with a positron-emitting radionuclide. PET imaging allows for precise quantification of drug concentration in various organs and tumors.[2][3]
The choice of imaging modality will depend on the specific research question, available resources, and the desired level of quantification.
Mandatory Visualizations
Caption: Experimental workflow for in vivo imaging of this compound.
Caption: Simplified signaling pathway of this compound activation under hypoxia.
Quantitative Data Presentation
The following tables provide a template for summarizing quantitative data from in vivo imaging studies of this compound.
Table 1: Biodistribution of Labeled this compound in Tumor-Bearing Mice (Fluorescence Imaging)
| Organ/Tissue | Mean Fluorescence Intensity (Photons/s/cm²/sr) ± SD |
| Tumor | Example Value |
| Liver | Example Value |
| Kidneys | Example Value |
| Spleen | Example Value |
| Lungs | Example Value |
| Heart | Example Value |
| Muscle | Example Value |
| Blood | Example Value |
Table 2: Biodistribution of Radiolabeled this compound in Tumor-Bearing Mice (PET Imaging)
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) ± SD |
| Tumor | Example Value |
| Liver | Example Value |
| Kidneys | Example Value |
| Spleen | Example Value |
| Lungs | Example Value |
| Heart | Example Value |
| Muscle | Example Value |
| Blood | Example Value |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound and In Vivo Imaging
1.1. Materials and Reagents
-
This compound
-
NHS-ester functionalized near-infrared (NIR) fluorescent dye (e.g., Cy7.5-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
-
Size exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Small animal model (e.g., tumor-bearing nude mice)
-
In vivo fluorescence imaging system
1.2. Procedure: Fluorescent Labeling of this compound
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a 1.5 to 3-fold molar excess of the NIR dye-NHS ester to the this compound solution.
-
Add a 2-fold molar excess of TEA to catalyze the reaction.
-
Incubate the reaction mixture for 2-4 hours at room temperature in the dark, with gentle stirring.
-
Purify the labeled this compound from the unreacted dye using a size exclusion chromatography column, eluting with PBS.
-
Collect the fractions containing the labeled compound and confirm the labeling efficiency using UV-Vis spectroscopy.
-
Store the labeled this compound at 4°C, protected from light.
1.3. Procedure: In Vivo Fluorescence Imaging
-
Anesthetize the animal model (e.g., with isoflurane) and place it in the imaging chamber.
-
Acquire a baseline fluorescence image before injection.
-
Administer the fluorescently labeled this compound via intravenous (tail vein) injection at a predetermined dose.
-
Acquire whole-body fluorescence images at various time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h).[4]
-
After the final imaging time point, euthanize the animal and dissect the major organs (tumor, liver, kidneys, spleen, lungs, heart) for ex vivo imaging to confirm the in vivo signal.
-
Quantify the fluorescence intensity in the regions of interest (ROIs) corresponding to the tumor and major organs using the imaging system's software.
Protocol 2: Radiolabeling of this compound and In Vivo PET Imaging
2.1. Materials and Reagents
-
This compound derivative with a chelating agent (e.g., DOTA-Ciadox)
-
Positron-emitting radionuclide (e.g., ⁶⁸Ga or ⁶⁴Cu)[5]
-
Metal-free buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5)
-
C18 Sep-Pak cartridge
-
Ethanol
-
Saline
-
Small animal model (e.g., tumor-bearing nude mice)
-
PET/CT scanner
2.2. Procedure: Radiolabeling of this compound
-
Synthesize a this compound derivative conjugated to a chelating agent like DOTA.
-
Elute the radionuclide (e.g., ⁶⁸Ga) from a generator.
-
Add the radionuclide to the DOTA-Ciadox conjugate in a metal-free buffer.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 10-15 minutes).
-
Purify the radiolabeled this compound using a C18 Sep-Pak cartridge.
-
Determine the radiochemical purity and yield using radio-TLC or radio-HPLC.
-
Formulate the final product in sterile saline for injection.
2.3. Procedure: In Vivo PET/CT Imaging
-
Anesthetize the animal model and position it on the scanner bed.
-
Perform a baseline CT scan for anatomical reference.
-
Administer the radiolabeled this compound via intravenous injection.
-
Acquire dynamic or static PET scans at various time points post-injection.
-
After the final scan, euthanize the animal and collect major organs and blood for gamma counting to determine the biodistribution.
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) on the images of the tumor and major organs to quantify the radioactivity concentration, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
Discussion
The protocols provided offer a framework for the in vivo imaging of this compound distribution in small animals. The choice between fluorescence and PET imaging will depend on the specific research goals. Fluorescence imaging is a relatively high-throughput and cost-effective method for visualizing the real-time distribution of the compound.[2] PET imaging, while more resource-intensive, provides superior sensitivity and quantitative accuracy, allowing for detailed pharmacokinetic modeling.[2][3]
The biodistribution data obtained from these studies will be invaluable for understanding the tumor-targeting efficiency of this compound, its clearance mechanisms, and potential off-target accumulation. This information is crucial for optimizing dosing regimens and evaluating the safety and efficacy of this compound as a therapeutic agent.
References
- 1. Imaging In Mice With Fluorescent Proteins: From Macro To Subcellular - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid chelator-free radiolabeling of quantum dots for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ciadox as a Therapeutic Agent in Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciadox, also known as Cyadox, is a synthetic quinoxaline-1,4-dioxide derivative with broad-spectrum antibacterial activity.[1][2][3] It is being investigated as a potential therapeutic agent and growth promoter in veterinary medicine, particularly for swine and poultry.[1][4] This document provides a summary of the available data on this compound, including its mechanism of action, in vitro efficacy, pharmacokinetic profiles, and protocols from key preclinical and pharmacodynamic studies.
Mechanism of Action
This compound belongs to the quinoxaline (B1680401) 1,4-di-N-oxides (QdNOs) class of antibacterials.[5][6] Its mechanism of action is primarily centered on the generation of reactive oxygen species (ROS) within bacterial cells, particularly under anaerobic or hypoxic conditions prevalent in the gastrointestinal tract.[2][5] This process leads to oxidative stress, causing significant damage to bacterial DNA and the cell wall, ultimately resulting in bacterial cell death.[2][5] The DNA damage triggers an SOS response in the bacteria, a complex pathway for DNA repair, which is often overwhelmed by the extent of the damage caused by this compound.[5][6]
Signaling Pathway of this compound-Induced Bacterial Cell Death
Caption: Mechanism of action of this compound in a bacterial cell.
In Vitro Efficacy of this compound
This compound has demonstrated potent in vitro activity against a range of bacterial pathogens isolated from swine and poultry. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.
Table 1: In Vitro Activity of this compound Against Swine Pathogens
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Clostridium perfringens | 60 | 2 | 4 | 0.5 - 8 | [7] |
| Escherichia coli | - | - | - | 1 - 4 | [8] |
| Pasteurella multocida | - | - | - | 1 | [3] |
| Salmonella choleraesuis | - | - | - | - | [8] |
| Erysipelothrix | - | - | - | - | [8] |
| Streptococcus spp. | - | - | - | - | [8] |
Table 2: In Vitro Activity of this compound Against Poultry Pathogens
| Bacterial Species | MIC (µg/mL) | Reference |
| Clostridium perfringens | - | [3] |
| Campylobacter jejuni | - | [3] |
| Pasteurella multocida | - | [3] |
| Escherichia coli | - | [3] |
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling
PK/PD modeling has been employed to determine optimal dosing regimens for this compound in swine and broilers for the treatment of Clostridium perfringens infections.
Table 3: Calculated Daily Dosages of this compound for Clostridium perfringens in Swine
| Therapeutic Effect | AUC₂₄h/MIC Ratio (h) | Predicted Daily Dose (mg/kg) for 90% Target Attainment Rate | Reference |
| Bacteriostatic | 26.72 | 29.30 | [7] |
| Bactericidal | 39.54 | 42.56 | [7] |
| Bacterial Elimination | 50.69 | 54.50 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates.
Materials:
-
This compound analytical standard
-
Mueller-Hinton broth (MHB) or other appropriate growth medium
-
Bacterial isolates
-
96-well microtiter plates
-
Incubator (aerobic or anaerobic as required)
-
Spectrophotometer or visual inspection for growth
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in the growth medium in the wells of a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL).
-
Include positive control wells (bacteria with no drug) and negative control wells (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours, under aerobic or anaerobic conditions depending on the bacterium).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Protocol 2: Pharmacokinetic Study in Swine
Objective: To determine the pharmacokinetic parameters of this compound in swine following oral administration.
Animals:
-
Healthy, crossbred pigs, acclimated to the study conditions.
Procedure:
-
Administer a single oral dose of this compound to each pig.
-
Collect blood samples from a jugular catheter at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-administration).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for this compound concentrations using a validated analytical method (e.g., HPLC).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Experimental Workflow for PK/PD Modeling
Caption: Workflow for pharmacokinetic/pharmacodynamic modeling.
Growth Promotion Studies in Swine
This compound has been investigated for its growth-promoting effects in piglets. In one study, supplementation with 100 mg/kg of this compound in the diet of piglets orally inoculated with Escherichia coli resulted in improved average daily gain and feed conversion ratio compared to both a non-supplemented group and a group supplemented with olaquindox.[1]
Discussion and Future Directions
The available data suggest that this compound is a promising antibacterial agent for use in veterinary medicine, particularly for the control of enteric pathogens in swine and poultry. Its efficacy against anaerobic bacteria like Clostridium perfringens is a key advantage. The mechanism of action, involving the generation of ROS and subsequent DNA damage, is well-supported by transcriptomic and proteomic studies.[5][6]
However, a notable gap in the current literature is the lack of large-scale, randomized clinical trials under field conditions. While PK/PD modeling provides valuable predictions for therapeutic dosages, these need to be validated in clinical settings to confirm their efficacy and safety in target animal populations. Future research should focus on conducting robust clinical trials to evaluate the effectiveness of this compound for specific indications such as post-weaning diarrhea in piglets and necrotic enteritis in broilers. Such studies are crucial for obtaining regulatory approval and establishing evidence-based guidelines for the clinical use of this compound.
References
- 1. Olaquindox and cyadox stimulate growth and decrease intestinal mucosal immunity of piglets orally inoculated with Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 7. Clinical and microbial efficacy of antimicrobial treatments of experimental avian colibacillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Spectrum of Antimicrobial Activity of Cyadox against Pathogens Collected from Pigs, Chicken, and Fish in China - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ciadox Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: These guidelines are for informational purposes only and are based on general principles of laboratory safety and information available for quinoxaline-di-N-oxide compounds. A formal Safety Data Sheet (SDS) for Ciadox was not located; therefore, a comprehensive, substance-specific risk assessment should be conducted by qualified personnel before handling this compound. All laboratory activities should be performed in accordance with institutional and regulatory standards.
Introduction
This compound is an antibiotic drug with potential applications as a feed additive to promote animal growth.[1][2] It belongs to the quinoxaline (B1680401) 1,4-di-N-oxides (QdNOs) class of compounds, which are known for a range of biological activities, including antimicrobial and antitumoral effects.[3][4] Due to the biological activity and potential hazards associated with this class of compounds, stringent safety protocols are necessary for its handling and disposal to protect laboratory personnel and the environment.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in the table below. This information is critical for understanding its behavior and for developing safe handling procedures.
| Property | Value | Source |
| CAS Number | 65884-46-0 | [1][2] |
| Molecular Formula | C₁₂H₉N₅O₃ | [1][5] |
| Molecular Weight | 271.23 g/mol | [2][5][6] |
| Appearance | Yellow to Dark Orange Solid | [1][2][7] |
| Melting Point | 255-260 °C | [1][7] |
| Solubility | Slightly soluble in DMSO (with heating) and Methanol | [1][7] |
| Storage Temperature | -20°C in an amber vial under an inert atmosphere | [1][7] |
Health and Safety Information
Potential Routes of Exposure:
-
Inhalation: Dust or aerosols may be harmful if inhaled.
-
Ingestion: May be harmful if swallowed.
-
Skin Contact: May cause irritation or be absorbed through the skin.
-
Eye Contact: May cause serious eye irritation.
Experimental Protocols: Handling and Personal Protective Equipment (PPE)
Adherence to the following protocols is mandatory to minimize exposure during the handling of this compound.
Engineering Controls
-
Ventilation: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of dust or aerosols.[8]
-
Designated Area: Establish a designated area for working with this compound. This area should be clearly marked with warning signs.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Gloves: Two pairs of nitrile gloves should be worn ("double gloving").[8] Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles or a face shield are required.[8]
-
Lab Coat: A disposable, closed-front gown with tight-fitting cuffs is mandatory.[8]
-
Respiratory Protection: If there is a risk of aerosol generation and engineering controls are insufficient, a properly fitted N95 or higher-rated respirator should be used.[8]
Weighing and Reconstitution Protocol
-
Preparation: Before starting, ensure all necessary equipment (spatula, weigh paper, vials, solvent, etc.) is inside the chemical fume hood.
-
Weighing: Carefully weigh the solid this compound on weigh paper. Avoid creating dust. Use a spatula to gently transfer the solid.
-
Transfer: Transfer the weighed solid into a suitable container for reconstitution.
-
Reconstitution: Slowly add the desired solvent (e.g., DMSO, Methanol) to the solid.[1][7] Cap the container and mix gently until the solid is dissolved. Heating may be required for dissolution in DMSO.[1][7]
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.
-
Decontamination: Decontaminate all surfaces and equipment used in the process with a suitable deactivating agent (e.g., 10% bleach solution followed by a rinse with 70% ethanol), or as determined by your institution's safety office. Dispose of all contaminated disposable materials as hazardous waste.
Spill Management Protocol
In the event of a this compound spill, the following protocol should be initiated immediately.
-
Evacuation and Notification: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of significant aerosolization. Notify the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
-
Containment: For small spills, prevent the spread of the material by covering it with absorbent pads. For liquid spills, gently cover with an absorbent material. For solid spills, gently cover with damp absorbent pads to avoid raising dust.[8]
-
Cleanup:
-
Wear appropriate PPE, including double gloves, a disposable gown, and eye protection. A respirator may be necessary.
-
Carefully collect the absorbed material or the solid using a scoop or forceps and place it into a labeled hazardous waste container.
-
Clean the spill area three times with a detergent solution, followed by a water rinse.[8]
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Disposal Protocol
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, and national regulations.[9]
-
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns), weigh paper, pipette tips, and other disposables should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10][11]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS office.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous waste.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazards (e.g., "Cytotoxic," "Chemical Hazard").
-
Storage: Store waste containers in a designated and secure secondary containment area until they are collected by trained EHS personnel.
-
Disposal Method: The primary recommended method for the final disposal of this compound waste is incineration at a licensed hazardous waste facility.[8] Do not dispose of this compound down the drain.
Visualizations
This compound Handling Workflow
Caption: Figure 1: this compound Handling Workflow.
This compound Disposal Pathway
Caption: Figure 2: this compound Disposal Pathway.
References
- 1. Cyadox | 65884-46-0 [m.chemicalbook.com]
- 2. Cyadox | CymitQuimica [cymitquimica.com]
- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Cyadox | C12H9N5O3 | CID 135565684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyadox | 65884-46-0 [amp.chemicalbook.com]
- 8. safety.caltech.edu [safety.caltech.edu]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. benchchem.com [benchchem.com]
- 11. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Application of Ciadox in Anaerobic Bacterial Culture Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciadox, a quinoxaline-1,4-dioxide derivative, is a synthetic antimicrobial agent with a significant spectrum of activity against a variety of anaerobic and facultative anaerobic bacteria. Its efficacy under anaerobic conditions makes it a compound of interest for studies involving obligate and facultative anaerobes, which are implicated in a range of infections in both human and veterinary medicine. This document provides detailed application notes and experimental protocols for the use of this compound in anaerobic bacterial culture studies, including its mechanism of action, antimicrobial spectrum, and methods for evaluating its efficacy.
Mechanism of Action
Under anaerobic conditions, this compound is bioreductively activated, leading to the generation of reactive oxygen species (ROS).[1][2] These highly reactive molecules, including superoxide (B77818) anions and hydroxyl radicals, induce oxidative stress within the bacterial cell. This oxidative stress results in damage to critical cellular components such as DNA, proteins, and lipids, ultimately leading to bacterial cell death.[1][3][4] The cellular response to this ROS-induced damage often involves the activation of stress response regulons like SoxRS and OxyR, which control the expression of genes involved in detoxification and DNA repair.[2][5]
Antimicrobial Spectrum and Efficacy
This compound has demonstrated potent activity against a range of clinically relevant anaerobic bacteria. Its efficacy is often enhanced under anaerobic conditions. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound against key anaerobic pathogens. For comparative purposes, MIC data for other commonly used antibiotics against these bacteria are also provided.
Table 1: this compound Antimicrobial Activity Against Clostridium perfringens
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| This compound | 1 - 16 | - | - | [6] |
| Penicillin | - | ≤0.125 | 0.25 | [7][8] |
| Metronidazole | - | 1 | 4 | [7] |
| Clindamycin | - | ≤0.125 | 4 | [7] |
| Imipenem | - | ≤0.125 | ≤0.125 | [7] |
Table 2: Comparative Antimicrobial Activity Against Bacteroides fragilis
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Metronidazole | ≤0.125 - >256 | 1 | 2 | [9][10] |
| Imipenem | ≤0.06 - >128 | 0.25 | 1 | [9][11] |
| Meropenem | ≤0.06 - >128 | 0.25 | 1 | [10] |
| Piperacillin-Tazobactam | ≤0.25 - >256 | 2 | 16 | [9] |
| Clindamycin | ≤0.125 - >256 | 1 | 32 | [9][11] |
Specific MIC data for this compound against Bacteroides fragilis is not available in the provided search results. The table provides a comparative overview of other antibiotics.
Table 3: Comparative Antimicrobial Activity Against Prevotella Species
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Amoxicillin/Clavulanic Acid | ≤0.016 - >256 | 0.25 | 4 | [12][13] |
| Clindamycin | ≤0.016 - >256 | 0.25 | 4 | [12][13] |
| Metronidazole | ≤0.016 - >256 | 0.5 | 2 | [12][13] |
| Penicillin | ≤0.016 - >256 | 0.25 | 2 | [12][14] |
Specific MIC data for this compound against Prevotella species is not available in the provided search results. The table provides a comparative overview of other antibiotics.
Table 4: Comparative Antimicrobial Activity Against Fusobacterium Species
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Metronidazole | ≤0.016 - 1 | 0.125 | 0.25 | [15][16] |
| Penicillin G | ≤0.016 - >256 | 0.064 | 0.5 | [16][17] |
| Clindamycin | ≤0.032 - >256 | 0.125 | 2 | [16][17] |
| Moxifloxacin | ≤0.016 - >32 | 0.25 | 2 | [16][17] |
Specific MIC data for this compound against Fusobacterium species is not available in the provided search results. The table provides a comparative overview of other antibiotics.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound against anaerobic bacteria. These protocols are adapted from standard methodologies and should be performed in an anaerobic chamber or using other appropriate anaerobic culture techniques.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of an anaerobic bacterium.
Materials:
-
This compound stock solution of known concentration
-
Anaerobic bacterial strain of interest
-
Appropriate pre-reduced anaerobic broth medium (e.g., Schaedler Broth, Brucella Broth supplemented with hemin (B1673052) and vitamin K1)
-
Sterile 96-well microtiter plates
-
Anaerobic incubation system (e.g., anaerobic chamber, GasPak™ jar)
-
Pipettes and sterile tips
-
Spectrophotometer (optional, for inoculum standardization)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (24-48 hours) on an appropriate agar (B569324) plate, pick several colonies and suspend them in pre-reduced broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the pre-reduced broth in the 96-well plate to achieve the desired concentration range.
-
Typically, 100 µL of each dilution is added to the wells.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. The final volume in each well will be 200 µL.
-
Include a positive control well (broth + inoculum, no this compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate under anaerobic conditions at 37°C for 48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This protocol determines the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.[18][19]
Materials:
-
Results from the MIC assay
-
Pre-reduced agar plates (e.g., Brucella agar with 5% sheep blood)
-
Sterile pipettes and tips
-
Anaerobic incubation system
Procedure:
-
Subculturing:
-
Following the MIC determination, select the wells showing no visible growth (at and above the MIC).
-
From each of these clear wells, and from the positive control well, take a 10-100 µL aliquot and plate it onto a pre-reduced agar plate.
-
-
Incubation:
-
Incubate the agar plates under anaerobic conditions at 37°C for 48-72 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[18]
-
Protocol 3: Time-Kill Curve Assay
This assay evaluates the rate of bacterial killing by this compound over time.[20][21][22][23]
Materials:
-
This compound solution at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)
-
Anaerobic bacterial strain of interest
-
Pre-reduced anaerobic broth
-
Sterile culture tubes or flasks
-
Anaerobic incubation system with shaking capabilities
-
Sterile saline or broth for dilutions
-
Pre-reduced agar plates
-
Timer
Procedure:
-
Inoculum Preparation:
-
Prepare a mid-logarithmic phase culture of the anaerobic bacterium in pre-reduced broth with a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes containing the broth with the desired concentrations of this compound and a growth control tube without the antibiotic.
-
Inoculate each tube with the prepared bacterial culture.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile, pre-reduced saline or broth.
-
Plate the dilutions onto pre-reduced agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.[23]
-
Protocol 4: Anti-Biofilm Assay using Crystal Violet
This protocol assesses the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.[24][25][26][27]
Materials:
-
This compound solution
-
Anaerobic bacterial strain capable of biofilm formation
-
Pre-reduced broth suitable for biofilm formation
-
Sterile 96-well flat-bottom microtiter plates
-
Anaerobic incubation system
-
Crystal violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (30%) for solubilization
-
Plate reader
Procedure for Biofilm Inhibition:
-
Plate Preparation:
-
Add 100 µL of pre-reduced broth containing serial dilutions of this compound to the wells of a 96-well plate.
-
-
Inoculation:
-
Add 100 µL of a standardized bacterial suspension (adjusted to 0.5 McFarland) to each well. Include a positive control (no this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate under anaerobic conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Staining:
-
Carefully remove the planktonic cells by gently washing the wells with sterile phosphate-buffered saline (PBS).
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Wash the wells again with PBS to remove excess stain.
-
-
Quantification:
-
Solubilize the stained biofilm by adding 200 µL of 95% ethanol or 30% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader.
-
Procedure for Biofilm Eradication:
-
Biofilm Formation:
-
Inoculate the wells with the bacterial suspension and incubate under anaerobic conditions for 24-48 hours to allow for mature biofilm formation.
-
-
Treatment:
-
Remove the planktonic cells and wash the wells with PBS.
-
Add fresh broth containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
-
Incubation:
-
Incubate for another 24 hours under anaerobic conditions.
-
-
Staining and Quantification:
-
Follow steps 4 and 5 from the biofilm inhibition protocol.
-
Visualizations
Diagram 1: General Workflow for MIC and MBC Determination
Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
Diagram 2: this compound Mechanism of Action - ROS-Induced Bacterial Cell Damage
Caption: this compound's mechanism via ROS-induced damage in anaerobic bacteria.
Diagram 3: Bacterial Response to this compound-Induced Oxidative Stress
Caption: Bacterial defense pathways activated in response to this compound-induced ROS.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Bacterial Response to Oxidative Stress and RNA Oxidation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity of cyadox against Clostridium perfringens in broilers and a dosage regimen design based on pharmacokinetic-pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. jpsad.com [jpsad.com]
- 9. In vitro activities of 36 antimicrobial agents against clinically isolated Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prevalence and antibiotic susceptibility of Bacteroides fragilis group isolated from stool samples in North Lebanon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility of Bacteroides fragilis group isolates in Europe: 20 years of experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibiotic resistance in Prevotella species isolated from patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prevotella | Johns Hopkins ABX Guide [hopkinsguides.com]
- 14. Antibiotic Susceptibility and Resistance Genes in Oral Clinical Isolates of Prevotella intermedia, Prevotella nigrescens, and Prevotella melaninogenica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Antimicrobial Susceptibility of Fusobacterium Nucleatum to Different Antibiotics IADR Abstract Archives [iadr.abstractarchives.com]
- 16. Antibiotic Resistance among Fusobacterium, Capnocytophaga, and Leptotrichia Species of the Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Differences in Patients Infected with Fusobacterium and Antimicrobial Susceptibility of Fusobacterium Isolates Recovered at a Tertiary-Care Hospital in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. static.igem.wiki [static.igem.wiki]
- 21. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. emerypharma.com [emerypharma.com]
- 24. ableweb.org [ableweb.org]
- 25. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Crystal violet-based assay for the assessment of bacterial biofilm formation in medical tubing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Ciadox Concentration in Plasma Samples
Introduction
Ciadox is a quinoxaline (B1680401) antimicrobial growth promoter used in veterinary medicine. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. This document provides detailed application notes and protocols for the quantitative determination of this compound and its primary metabolites in plasma samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods described in the protocols.
Table 1: HPLC-UV Method Performance
| Parameter | This compound | 1,4-bisdesoxycyadox (BDCYX) | Quinoxaline-2-carboxylic acid (QCA) |
| Limit of Quantification (LOQ) | 0.025 µg/g | 0.025 µg/g | 0.025 µg/g |
| Recovery | 70-87% | 70-87% | 70-87% |
| Inter-day Relative Standard Deviation (RSD) | <10% | <10% | <10% |
Data compiled from a study on chickens.[1]
Table 2: LC-MS/MS Method Performance in Chicken Plasma
| Parameter | This compound & Metabolites |
| Spiked Levels | 5 (10) - 200 µg/L |
| Extraction Recovery | 87.4 - 93.9% |
| Relative Standard Deviation (RSD) | <10% |
| Decision Limits (CCαs) | 1.0 - 4.0 µg/L |
| Detection Capabilities (CCβs) | <10 µg/L |
This method is noted for its convenience, sensitivity, and reproducibility for the simultaneous determination of this compound and its major metabolites.[2]
Table 3: LC-MS/MS Method Performance in Swine Plasma
| Parameter | This compound |
| Linear Range | 0.02 - 0.5 µg/mL (r² > 0.999) |
| Limit of Quantification (LOQ) | 0.02 µg/mL |
| Recovery | >85% |
This method demonstrated good specificity with no endogenous interference.[3]
Experimental Protocols
Protocol 1: Determination of this compound and its Metabolites by HPLC-UV
This protocol is adapted from a method developed for the analysis of this compound and its metabolites in chicken plasma and tissues.[1]
1. Sample Preparation
-
Deproteinization, Degreasing, and Extraction (for this compound and BDCYX):
-
To a plasma sample, add a suitable protein precipitating agent (e.g., acetonitrile).
-
Vortex thoroughly and centrifuge to pellet the precipitated proteins.
-
Perform a degreasing step if necessary, followed by a liquid-liquid extraction.
-
-
Hydrolysis and Extraction (for QCA):
-
Subject the plasma sample to alkali hydrolysis.
-
Perform a liquid-liquid extraction.
-
Clean up the extract using a cation exchange column (e.g., AG MP-50 resin).
-
2. Chromatographic Conditions
-
Column: RP-C18 column
-
Mobile Phase: Gradient elution
-
Flow Rate: 1 mL/min
-
Detection: UV detector with a gradient wavelength program.
3. Data Analysis
-
Quantify the analytes based on the peak areas of the sample compared to a standard curve.
Protocol 2: Simultaneous Determination of this compound and its Metabolites by LC-MS/MS
This protocol is based on a method for the simultaneous determination of this compound and its major metabolites in chicken plasma.[2]
1. Sample Preparation
-
Deproteinization:
-
Add acetonitrile (B52724) to the plasma sample.
-
Vortex to mix and precipitate proteins.
-
Centrifuge to obtain a clear supernatant.
-
2. LC-MS/MS Conditions
-
Column: C18 column
-
Mobile Phase: A gradient elution program with 0.2% formic acid, methanol, and acetonitrile.[2]
-
Flow Rate: 0.2 mL/min[2]
-
Mass Spectrometry: Detection is performed in multiple reaction monitoring (MRM) mode.
3. Data Analysis
-
Analyze the data to determine the concentration of this compound and its metabolites based on the response of the mass spectrometer.
Protocol 3: Determination of this compound in Swine Plasma by HPLC
This protocol is derived from a pharmacokinetic study of this compound in swine.[3]
1. Sample Preparation
-
Details on the specific sample preparation were not provided in the search results, but a protein precipitation step similar to the LC-MS/MS method is likely.
2. HPLC Conditions
-
Mobile Phases: 0.1% formic acid and acetonitrile.[3]
-
Injection Volume: 20 µL[3]
-
Flow Rate: 1 mL/min[3]
3. Data Analysis
-
Establish a standard curve with a linear range from 0.02 to 0.5 µg/mL.[3]
-
Quantify this compound concentration in the plasma samples.
Visualizations
Caption: General workflow for this compound analysis in plasma.
Caption: this compound and its major metabolites.
References
- 1. Development of high performance liquid chromatographic methods for the determination of cyadox and its metabolites in plasma and tissues of chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and pharmacodynamic modeling of cyadox against Clostridium perfringens in swine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Antibiotic Resistance Mechanisms of Ciadox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciadox, a synthetic quinoxaline-1,4-dioxide (QdNO) derivative, is a broad-spectrum antibacterial agent utilized in veterinary medicine for disease treatment and growth promotion.[1] Its efficacy, particularly against anaerobic and facultative anaerobic bacteria, is attributed to its unique mode of action, which is enhanced under anaerobic conditions.[1][2] As with all antimicrobial agents, the emergence of bacterial resistance to this compound is a significant concern. Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for preserving its therapeutic value and for the development of novel antimicrobial strategies.
The antibacterial activity of this compound, like other QdNOs, is dependent on the bioreduction of its N-oxide groups, a process that occurs more efficiently in hypoxic environments.[3][4] This reduction generates reactive free radicals that lead to DNA damage and inhibition of DNA synthesis, ultimately causing bacterial cell death.[3][5][6] Resistance to QdNOs can arise from mutations in genes associated with redox homeostasis, as the bacterial enzymes encoded by these genes are potentially responsible for the activation of these compounds.[7]
These application notes provide a comprehensive overview of the methodologies used to study this compound resistance mechanisms, from determining baseline susceptibility to selecting for and characterizing resistant mutants.
Data Presentation: In Vitro Activity of this compound
The in vitro activity of this compound against a range of bacterial pathogens is summarized below. Minimum Inhibitory Concentration (MIC) is a key parameter for assessing antimicrobial susceptibility.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Pathogens
| Bacterial Species | Strain | MIC (µg/mL) | Incubation Conditions | Reference |
| Clostridium perfringens | CVCC1125 | 1 | Anaerobic | [6] |
| Brachyspira hyodysenteriae | B204 | 0.031 | Anaerobic | [6] |
| Escherichia coli | Various | 1 - 4 | Anaerobic | [1] |
| Pasteurella multocida | Pig isolates | 1 | Aerobic | [1] |
| Pasteurella multocida | Poultry isolates | 1 | Aerobic | [1] |
| Salmonella choleraesuis | Pig isolates | 4 | Aerobic | [1] |
| Streptococcus spp. | Fish isolates | 8 | Aerobic | [1] |
| Flavobacterium columnare | Fish isolates | 1 | Aerobic | [1] |
Note: The antibacterial activity of this compound against facultative anaerobes can be enhanced under anaerobic conditions.[1] For instance, the MIC for E. coli can be 4-6 times lower under anaerobic conditions.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using standard broth or agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
a) Broth Microdilution Method
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Incubator (37°C)
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent to create a concentrated stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Prepare Bacterial Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours. For anaerobic bacteria, incubate under appropriate anaerobic conditions.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
b) Agar Dilution Method
This method involves incorporating varying concentrations of this compound into an agar medium.
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
Protocol:
-
Prepare this compound-Agar Plates: Prepare serial two-fold dilutions of this compound and add them to molten MHA (cooled to 45-50°C). Pour the agar into sterile petri dishes and allow it to solidify. Include a control plate with no antibiotic.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate approximately 10⁴ CFU of the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (or under anaerobic conditions if required).
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Selection of this compound-Resistant Mutants
Resistant mutants can be selected by plating a high-density bacterial culture on a solid medium containing this compound.
Protocol:
-
Prepare High-Density Culture: Grow a bacterial culture to a high density (e.g., >10⁹ CFU/mL) in a suitable broth medium.
-
Plating: Plate a known volume (e.g., 100 µL) of the high-density culture onto MHA plates containing this compound at concentrations 2x, 4x, and 8x the MIC of the susceptible parent strain.
-
Incubation: Incubate the plates at 37°C for 24-48 hours (or longer, depending on the bacterial growth rate).
-
Isolate Colonies: Pick individual colonies that grow on the this compound-containing plates.
-
Confirm Resistance: Re-streak the isolated colonies on fresh this compound-containing plates to confirm their resistance.
-
Determine MIC of Mutants: Perform MIC determination for the confirmed resistant mutants to quantify the level of resistance.
-
Calculate Mutation Frequency: The mutation frequency can be estimated by dividing the number of resistant colonies by the total number of plated bacteria.
Genetic Analysis of Resistant Mutants
Identifying the genetic basis of resistance is crucial for understanding the resistance mechanism.
Protocol:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the susceptible parent strain and the this compound-resistant mutants.
-
Whole-Genome Sequencing (WGS): Perform WGS on the extracted DNA.
-
Comparative Genomics: Compare the genome sequences of the resistant mutants to the parent strain to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic variations.
-
Gene Function Analysis: Analyze the genes with identified mutations to determine their potential role in this compound resistance. Focus on genes related to redox enzymes, DNA repair, and drug efflux.
-
Gene Knockout and Complementation: To confirm the role of a specific gene in resistance, create a knockout mutant of that gene in the resistant strain and check for restoration of susceptibility. Subsequently, complement the knockout with a wild-type copy of the gene to see if resistance is restored.
Visualizations
Caption: Experimental workflow for studying this compound resistance.
Caption: Proposed mechanism of this compound action and resistance.
Conclusion
The study of antibiotic resistance to this compound is essential for its continued effective use in veterinary medicine. The protocols outlined in these application notes provide a framework for researchers to investigate the mechanisms of resistance. By determining the MIC, selecting for resistant mutants, and performing genetic analysis, a deeper understanding of how bacteria evade the antimicrobial action of this compound can be achieved. This knowledge is critical for surveillance efforts, informing treatment guidelines, and guiding the development of next-generation antimicrobial agents. The primary mechanism of resistance to quinoxaline-1,4-dioxides is thought to involve alterations in the bacterial enzymes responsible for their reductive activation, highlighting the importance of investigating redox-related genes in resistant isolates.
References
- 1. Frontiers | Modulation of redox homeostasis: A strategy to overcome cancer drug resistance [frontiersin.org]
- 2. Redox-Mediated Mechanism of Chemoresistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox Control of Multidrug Resistance and Its Possible Modulation by Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Ciadox and its Analogs in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ciadox and related quinoxaline-based compounds in cell culture for cytotoxicity assays. The information is intended to guide researchers in designing and executing experiments to evaluate the cytotoxic potential of these compounds.
Introduction
This compound is a synthetic antibacterial agent belonging to the quinoxaline (B1680401) 1,4-dioxide class of compounds. While primarily known for its antimicrobial properties, related quinoxaline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a potential application for this class of compounds in oncology research. These notes will detail the methodologies for assessing the cytotoxicity of this compound and its analogs, summarize available quantitative data, and illustrate the potential mechanisms of action. It is important to note that while this compound itself is reported to have low toxicity, other quinoxaline derivatives have shown potent cytotoxic activity. The protocols and data presented here are based on studies of such derivatives and should be adapted and validated for this compound specifically.
Data Presentation: Cytotoxicity of Quinoxaline Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of two quinoxaline derivatives (referred to as Compound III and Compound IV) in different cell lines, as determined by the MTT assay. These compounds share the core quinoxaline structure with this compound and provide a basis for understanding the potential cytotoxic potency of this chemical class.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Compound III | PC-3 | Prostate Cancer | 4.11 |
| Compound IV | PC-3 | Prostate Cancer | 2.11 |
| Compound III | HepG2 | Liver Cancer | > 50 |
| Compound IV | HepG2 | Liver Cancer | > 50 |
| Compound III | Vero | Normal Kidney | > 50 |
| Compound IV | Vero | Normal Kidney | > 50 |
Data sourced from a study on quinoxaline-based derivatives and their anticancer activity.
Experimental Protocols
A standard method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity of Quinoxaline Compounds
1. Materials:
-
Quinoxaline compound (e.g., this compound analog)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Target cell lines (e.g., PC-3, HepG2, Vero)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinoxaline compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software with a sigmoidal dose-response curve fit.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Proposed Signaling Pathway for Cytotoxicity of Quinoxaline Derivatives
Based on studies of cytotoxic quinoxaline analogs, a potential mechanism of action involves the induction of apoptosis through the inhibition of Topoisomerase II and modulation of key apoptotic proteins.
Caption: Proposed apoptotic signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent MIC Results for Ciadox
Welcome to the technical support center for Ciadox. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in Minimum Inhibitory Concentration (MIC) results for this compound, a quinoxaline-1,4-dioxide antibacterial agent. By addressing common experimental variables, this guide will help ensure the accuracy and reproducibility of your antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its spectrum of activity?
A1: this compound is a synthetic antibacterial compound belonging to the quinoxaline-1,4-dioxides. It is primarily used in veterinary medicine as a feed additive to promote growth and control bacterial diseases.[1][2] It has a broad spectrum of activity against a variety of pathogenic bacteria affecting pigs, poultry, and fish.[1][2][3] Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, including species of Clostridium, Pasteurella, Escherichia coli, Salmonella, and Streptococcus.[1][2][3]
Q2: We are observing significant variability in the MIC values for this compound between experiments. What are the most common causes?
A2: Inconsistent MIC results are a frequent challenge in antimicrobial susceptibility testing.[4][5][6] The variability can often be attributed to one or more of the following factors:
-
Inoculum Preparation: The density of the bacterial suspension is a primary determinant of MIC values.[6][7][8][9][10] An inoculum that is too concentrated can lead to falsely elevated MICs, while a diluted inoculum may result in artificially low readings.[6][11]
-
Media Composition: The type of growth medium, batch-to-batch variations, and the concentration of cations (especially Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth) can significantly influence the activity of some antibacterial agents.[6][12][13][14]
-
This compound Preparation and Storage: Degradation of the compound due to incorrect storage conditions (e.g., temperature, light exposure) or inaccuracies in the preparation of stock solutions and serial dilutions can lead to variable results.[6][15]
-
Incubation Conditions: Strict control of incubation time and temperature is crucial.[6][9] Extended incubation periods may lead to higher apparent MICs.[6][9]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of experimental error.[6]
Q3: Our MIC values for the quality control (QC) strain are outside the acceptable range for this compound. What steps should we take?
A3: If the MIC for your QC strain is out of range, the results for this compound in that assay are considered invalid.[6][16] Here's how to troubleshoot:
-
Verify QC Strain Viability and Purity: Ensure the QC strain has been stored correctly and has not been sub-cultured excessively.[6] Streak the QC strain on a non-selective agar (B569324) plate to check for purity.
-
Check this compound Stock Solution: Prepare a fresh stock solution of this compound. Ensure it is completely dissolved and that the correct solvent is used.
-
Review Media Preparation: Confirm that the correct medium was used and prepared according to the manufacturer's instructions. If you prepare your own media, verify the pH and cation concentrations.[16]
-
Examine Inoculum Preparation: Re-standardize your inoculum to ensure it is within the recommended range (typically 1 x 10⁵ to 5 x 10⁵ CFU/mL in the final well volume).
-
Review Incubation Conditions: Double-check the incubator temperature and the duration of incubation.
-
Repeat the Assay: Once you have reviewed all potential sources of error, repeat the MIC assay with the QC strain. If the results are still out of range, consider using a new lot of media or this compound.
Q4: Can the incubation environment, such as aerobic versus anaerobic conditions, affect this compound MIC results?
A4: Yes, the incubation environment can significantly impact the antibacterial activity of this compound. For facultative anaerobes, the antibacterial activity of this compound has been shown to be considerably enhanced under anaerobic conditions.[1][2][3] Therefore, it is critical to maintain consistent and appropriate atmospheric conditions for the bacteria being tested to ensure reproducible MIC results.
Troubleshooting Guide
This section addresses common problems encountered during this compound MIC testing and provides step-by-step solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| MIC values are consistently too high. | 1. Inoculum density is too high. 2. This compound has degraded. 3. Incubation time is too long. | 1. Verify your McFarland standard and final dilution to ensure the correct inoculum density. 2. Prepare fresh this compound stock solutions and dilutions immediately before use. Store the stock solution under recommended conditions. 3. Adhere strictly to the recommended incubation time (e.g., 16-20 hours for most non-fastidious bacteria). |
| MIC values are consistently too low. | 1. Inoculum density is too low. 2. Incubation time is too short. 3. This compound solution is too concentrated. | 1. Verify your McFarland standard and final dilution. 2. Ensure incubation for the full recommended time. 3. Double-check the calculations and dilutions for your this compound stock and working solutions. |
| High variability between replicate wells. | 1. Pipetting errors during serial dilution or inoculation. 2. Inhomogeneous inoculum suspension. 3. Splashing between wells. | 1. Use calibrated pipettes and change tips between dilutions. Ensure proper mixing in each well during serial dilution. 2. Vortex the bacterial suspension thoroughly before dilution and before adding it to the wells. 3. Be careful during pipetting to avoid cross-contamination between wells. |
| No growth in the positive control well. | 1. Inoculum was not added or is non-viable. 2. Incorrect growth medium was used. 3. Incubation conditions are incorrect. | 1. Ensure the inoculum is added to the control well. Check the viability of the bacterial culture by plating on appropriate agar. 2. Verify that the correct medium was used for the test organism. 3. Confirm the correct incubation temperature and atmosphere. |
| Growth in the negative (sterility) control well. | 1. Contamination of the growth medium. 2. Contamination during plate preparation. | 1. Use fresh, sterile medium. 2. Employ aseptic techniques throughout the entire procedure. The experiment is invalid and must be repeated. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][18][19]
1. Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or as recommended by the manufacturer, protected from light. Avoid repeated freeze-thaw cycles.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies to a tube containing sterile saline or a suitable broth.
-
Vortex thoroughly to create a homogeneous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Dilute this adjusted suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of the 96-Well Plate:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate.
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB.
-
Add 100 µL of this intermediate this compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).
4. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in these wells will be 100 µL.
-
The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air (or under other specified atmospheric conditions).
5. Reading and Interpreting Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity). A reading mirror or a plate reader can aid in this process.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.
Data Presentation
Table 1: Reported MIC values for this compound against various pathogens
| Organism | MIC Range (µg/mL) | Reference |
| Clostridium perfringens | 0.25 - 1 | [1] |
| Pasteurella multocida | 1 | [1] |
| Escherichia coli | 1 - 4 | [1] |
| Streptococcus spp. | 8 | [1] |
| Flavobacterium columnare | 1 - 8 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 4 | [20] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Visualizations
Diagram 1: Troubleshooting Workflow for Inconsistent MIC Results
A workflow diagram for troubleshooting inconsistent MIC results.
References
- 1. The Spectrum of Antimicrobial Activity of Cyadox against Pathogens Collected from Pigs, Chicken, and Fish in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Spectrum of Antimicrobial Activity of Cyadox against Pathogens Collected from Pigs, Chicken, and Fish in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An explanation for the effect of inoculum size on MIC and the growth/no growth interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Growth Medium Strength on Minimum Inhibitory Concentrations of Tannins and Tannin Extracts against E. coli [mdpi.com]
- 14. Frontiers | Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli [frontiersin.org]
- 15. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. EUCAST: MIC Determination [eucast.org]
- 20. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ciadox Solubility Challenges in In Vitro Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Ciadox in in vitro experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in in vitro assays?
A1: this compound is an antibiotic drug belonging to the quinoxaline (B1680401) family.[1] It is characterized as a yellow-red solid with poor aqueous solubility.[1] In in vitro assays, which are typically conducted in aqueous buffer systems (e.g., PBS, cell culture media), the low solubility of this compound can lead to several problems, including:
-
Precipitation: The compound may fall out of solution, leading to inaccurate concentrations and unreliable experimental outcomes.
-
Inaccurate Dosing: Undissolved particles can result in inconsistent and lower-than-intended concentrations of the active compound being delivered to cells or targets.
-
Assay Interference: Precipitates can interfere with various detection methods, such as light absorbance or fluorescence readings.
Q2: What are the recommended solvents for preparing a this compound stock solution?
A2: Due to its low aqueous solubility, a water-miscible organic solvent is necessary to prepare a concentrated stock solution of this compound. The most commonly recommended solvent is Dimethyl Sulfoxide (DMSO) . Methanol has also been reported as a solvent, though DMSO is generally preferred for its ability to dissolve a wide range of organic compounds and its compatibility with most cell-based assays at low final concentrations. It is often noted that heating slightly can aid in the dissolution in both DMSO and methanol.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A3: To minimize solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v) , with many researchers aiming for 0.1% or less . It is crucial to include a vehicle control (media with the same final DMSO concentration but without this compound) in all experiments to account for any effects of the solvent itself.
Q4: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer or cell culture medium. What can I do?
A4: This is a common issue known as "crashing out." Here are several strategies to prevent this:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your concentrated DMSO stock into pre-warmed (37°C) aqueous buffer or cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Rapid Mixing: When adding the this compound stock solution to the aqueous medium, ensure rapid and thorough mixing. This can be achieved by gently vortexing or swirling the medium as the stock solution is added.
-
Use of Serum: If your experimental design allows, diluting the this compound stock into a medium containing fetal bovine serum (FBS) can aid in solubility. Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution.
-
Solubility Enhancers: For certain acellular assays, the use of solubility enhancers like cyclodextrins may be considered. However, their effects on cellular systems should be carefully evaluated.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide provides a step-by-step approach to troubleshoot and resolve issues related to this compound precipitation during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Decrease the final working concentration of this compound.- Perform a serial dilution into pre-warmed medium with vigorous mixing. |
| Rapid solvent exchange causing the compound to "crash out." | - Add the DMSO stock solution dropwise to the medium while stirring.- Prepare an intermediate dilution in a smaller volume of medium before the final dilution. | |
| Precipitation Over Time in the Incubator | The compound has low kinetic solubility and precipitates out as it equilibrates. | - Reduce the final concentration of this compound.- Consider using a formulation with solubility enhancers if compatible with the assay. |
| Changes in media pH due to cellular metabolism. | - Monitor and, if necessary, buffer the pH of the cell culture medium. More frequent media changes may be required for dense cultures. | |
| Interaction with components of the cell culture medium. | - Test the solubility of this compound in different basal media (e.g., DMEM, RPMI-1640) to identify a more suitable option. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound in various buffers remains limited in publicly available literature, the following table provides a qualitative summary based on available information. Researchers are encouraged to determine the empirical solubility in their specific assay systems.
| Solvent/Buffer | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble (heating may be required) | Recommended for preparing high-concentration stock solutions. |
| Methanol | Slightly soluble | An alternative organic solvent for stock solutions. |
| Water | Poorly soluble/Insoluble | Not recommended as a primary solvent. |
| Phosphate-Buffered Saline (PBS) | Expected to be very low | High salt concentration can decrease the solubility of organic compounds. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Expected to be very low | Serum components may slightly enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 271.23 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 2.71 mg of this compound powder into the tube.
-
Add 1.0 mL of sterile DMSO to the tube.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
If necessary, gently warm the solution in a 37°C water bath for a short period to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution and Serial Dilution
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Procedure:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.
-
Intermediate Dilution (1:100): Add 10 µL of the 10 mM this compound stock solution to 990 µL of pre-warmed cell culture medium to create a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.
-
Final Dilution (1:10): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve the final 10 µM working concentration. The final DMSO concentration will be 0.1%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
This compound Signaling Pathway
This compound has been shown to activate the Phosphoinositide 3-kinase (PI3K) signaling pathway in porcine primary hepatocytes.[2] Activation of this pathway is known to play a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5][6]
References
- 1. Cyadox | 65884-46-0 [amp.chemicalbook.com]
- 2. Cyadox regulates the transcription of different genes by activation of the PI3K signaling pathway in porcine primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
How to prevent Ciadox degradation in stock solutions
Technical Support Center: Ciadox Stock Solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of this compound stock solutions to ensure chemical integrity and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an antibiotic drug with the chemical formula C12H9N5O3.[1][2][3] It is a yellow to dark orange solid.[1][2] Its CAS number is 65884-46-0.[1][2][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
For preparing primary stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is recommended.[1] It is slightly soluble in DMSO and methanol, and heating may be required for complete dissolution.[1] For optimal results, use high-purity, anhydrous DMSO.
Q3: What are the optimal storage conditions for this compound stock solutions?
To ensure the stability of this compound stock solutions, they should be stored in an amber vial at -20°C under an inert atmosphere.[1] Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[5][6]
Q4: How long can I store this compound stock solutions?
The long-term stability of this compound in solution has not been extensively published. However, following the recommended storage conditions of -20°C in a tightly sealed amber vial under an inert atmosphere should ensure stability for several weeks to months. It is best practice to prepare fresh stock solutions regularly and perform quality control checks if a stock solution has been stored for an extended period.
Q5: My this compound stock solution has changed color. What does this indicate?
A color change in your stock solution may be an indication of chemical degradation.[7] It is recommended to discard the solution and prepare a fresh stock to ensure the reliability of your experimental results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution of this compound following the recommended protocols.[5] Ensure proper storage conditions are met (-20°C, protection from light, inert atmosphere).[1] |
| Precipitate forms in the stock solution upon thawing. | The concentration of this compound may be too high for the solvent at lower temperatures, or the solvent may have absorbed moisture. | Before use, gently warm the vial to room temperature and sonicate until the solution is clear.[6] If the precipitate does not redissolve, do not use the solution. To prevent this, consider preparing a slightly more dilute stock solution and always use anhydrous solvent. |
| This compound powder is not dissolving in the solvent. | This compound has slight solubility in DMSO and methanol. | Gentle heating and sonication can aid in the dissolution of this compound.[1] Ensure you are using a high-purity, anhydrous solvent. |
Experimental Protocols
Protocol for Preparing this compound Stock Solutions
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Dissolution: Vortex the solution vigorously. If the powder is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle heating can also be applied if necessary. Ensure the final solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber vials. For long-term storage, purge the vials with an inert gas (e.g., argon or nitrogen) before sealing. Store the aliquots at -20°C.[1]
Protocol for Assessing the Stability of this compound Stock Solutions
This protocol provides a general method for monitoring the stability of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Analyze this sample to obtain the initial purity profile.
-
Storage: Store the remaining stock solution under the recommended conditions (-20°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8 weeks), retrieve an aliquot of the stock solution, thaw it, and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the chromatograms from each time point to the initial (Time 0) chromatogram. A decrease in the peak area of the parent this compound peak or the appearance of new peaks indicates degradation.
Visualizations
References
Technical Support Center: Optimizing Ciadox Dosage for In Vivo Animal Studies
Welcome to the technical support center for the use of Ciadox in in vivo animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Cyadox) is a synthetic antimicrobial agent from the quinoxaline-1,4-di-N-oxide (QdNO) family. Its mechanism of action is primarily as a hypoxia-selective cytotoxin. In low-oxygen (hypoxic) environments, commonly found in solid tumors, the N-oxide groups of this compound are bioreductively activated. This activation leads to the generation of reactive species that can induce cellular damage, including DNA damage, and inhibit essential cellular processes, ultimately leading to cell death. Some quinoxaline (B1680401) 1,4-di-N-oxide derivatives have been shown to inhibit the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia.[1]
Q2: What are the target organs for this compound-related toxicity?
A2: Based on chronic toxicity studies in Wistar rats, the primary target organs for this compound toxicity are the liver and kidneys.[2] High doses (2000 mg/kg in diet) have been shown to cause proliferation of bile canaliculi in the liver and swelling and fatty degeneration of renal tubular epithelial cells.[2] The primary metabolites of this compound also target the liver.[3]
Q3: What is a recommended starting dose for this compound in rodent studies?
A3: A starting dose should be determined based on the specific research question, animal model, and formulation. However, existing toxicology data can provide guidance. In a 78-week chronic toxicity study in Wistar rats, a diet containing 400 mg/kg of this compound was established as the no-observed-adverse-effect level (NOAEL).[2] For the primary metabolites of this compound, the NOAEL in a 90-day sub-chronic study in rats was 150 mg/kg in the diet.[3] Acute toxicity studies have shown an LD50 of over 5000 mg/kg body weight for this compound metabolites.[3] It is crucial to conduct a dose-range finding study to determine the maximum tolerated dose (MTD) for your specific experimental conditions.
Q4: How should this compound be formulated for oral administration?
A4: The formulation will depend on the solubility of the specific this compound preparation. For preclinical studies, it is common to use a vehicle that ensures a homogenous and stable suspension or solution. A common approach for quinoxaline derivatives is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for animal administration, such as corn oil or a solution containing PEG300 and Tween 80. It is critical to ensure the final concentration of the organic solvent is within acceptable limits for the animal model to avoid vehicle-induced toxicity.
Q5: What are the common challenges when administering this compound via oral gavage?
A5: Common challenges with oral gavage include incorrect placement of the gavage needle into the trachea, perforation of the esophagus or stomach, and regurgitation of the administered substance.[4] Proper restraint of the animal is crucial to ensure the head and neck are aligned to facilitate the passage of the needle into the esophagus.[5][6] Using a flexible, ball-tipped gavage needle can minimize the risk of injury.[3] If resistance is met, the needle should be withdrawn and reinserted gently.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Animal Distress or Mortality After Dosing | - Aspiration of the compound into the lungs due to improper gavage technique.- Esophageal or stomach perforation.- Acute toxicity at the administered dose. | - Immediately stop the procedure if the animal shows signs of respiratory distress (e.g., coughing, gasping).[4]- Review and refine your oral gavage technique. Ensure proper restraint and gentle insertion of the gavage needle.[3][5][6]- Conduct a preliminary dose-range finding study to determine the Maximum Tolerated Dose (MTD).- Reduce the dose and/or the volume of administration. |
| High Variability in Experimental Results | - Inconsistent dosing due to poor formulation or administration technique.- Differences in animal handling and stress levels.- Individual animal variations in metabolism. | - Ensure the this compound formulation is a homogenous suspension or solution and is well-mixed before each administration.- Standardize the oral gavage procedure and ensure all personnel are adequately trained.- Acclimate animals to handling prior to the start of the experiment to reduce stress.[3]- Increase the number of animals per group to improve statistical power. |
| Lack of Efficacy at Expected Doses | - Poor bioavailability of the administered this compound.- Insufficiently hypoxic tumor microenvironment for drug activation.- Rapid metabolism and clearance of this compound. | - Evaluate the pharmacokinetic profile of this compound in your animal model to determine its absorption, distribution, metabolism, and excretion (ADME) properties.- Consider alternative formulations or administration routes (e.g., intraperitoneal injection) to improve bioavailability.- Confirm the presence of hypoxia in your tumor model using techniques such as pimonidazole (B1677889) staining or imaging.- Consider combination therapies that may enhance tumor hypoxia or potentiate the effects of this compound. |
| Weight Loss in Treated Animals | - Systemic toxicity of this compound.- Dehydration or reduced food/water intake due to the experimental procedure or drug effects. | - Monitor body weight regularly. A body weight loss of over 20% is often considered a humane endpoint.[7]- Reduce the dose of this compound.- Ensure easy access to food and water. Palatable supplements can be provided if necessary.- If using oral gavage, ensure the procedure is performed swiftly and with minimal stress to the animal. |
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies on this compound and its metabolites.
Table 1: this compound and Metabolite Toxicity Data in Rodents
| Compound | Animal Model | Study Duration | Administration Route | Dose | Key Findings | Reference |
| This compound | Wistar Rats | 78 weeks | In-feed | 100 mg/kg | No adverse effects observed. | [2] |
| This compound | Wistar Rats | 78 weeks | In-feed | 400 mg/kg | No-Observed-Adverse-Effect Level (NOAEL). | [2] |
| This compound | Wistar Rats | 78 weeks | In-feed | 2000 mg/kg | Increased relative liver and kidney weights; proliferation of bile canaliculi; swelling and fatty degeneration of renal tubular epithelial cells. | [2] |
| This compound Metabolites (Cy1, Cy2, Cy10) | Rats | Acute | Oral | >5000 mg/kg b.w. | LD50 > 5000 mg/kg body weight. | [3] |
| This compound Metabolites (Cy1 and a mixture of Cy2 & Cy10) | Rats | 90 days | In-feed | 150 mg/kg | No-Observed-Adverse-Effect Level (NOAEL). | [3] |
| This compound Metabolites (Cy1 and a mixture of Cy2 & Cy10) | Rats | 90 days | In-feed | 2500 mg/kg | Decreased body weight, changes in serum biochemistry, pathological changes in the liver. | [3] |
Table 2: Exemplar In Vivo Efficacy of Hypoxia-Activated Prodrugs (for contextual reference)
| Compound | Animal Model | Tumor Model | Administration Route | Dosing Regimen | Outcome | Reference |
| TH-302 | Mouse | AML Xenograft | Not Specified | Not Specified | Depleted hypoxic cells, prolonged survival. | [8] |
| PR-104 | Mouse | Hepatocellular Carcinoma Xenograft | Not Specified | Monotherapy | Significant reduction in tumor growth. | [8] |
| LMWC-DTX Conjugate | Nude Mice | Human Non-Small Cell Lung Carcinoma & Glioblastoma | Oral | 10 mg DTX equivalent/kg | Comparable antitumor efficacy to intravenous DTX with lower toxicity. | [9] |
| Dual-release drug (YCH-1 and Doxorubicin) | Mouse | A549 Tumor-bearing | Not Specified | 1.5 mg/kg x 4 daily | 3-fold slower tumor growth compared to doxorubicin (B1662922) alone. | [10] |
Experimental Protocol: In Vivo Efficacy Study of this compound in a Murine Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
1. Animal Model and Husbandry
-
Species: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Housing: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow at least one week for acclimation before any experimental procedures.
2. Tumor Cell Implantation
-
Culture human cancer cells (e.g., a cell line known to form hypoxic tumors) under sterile conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization
-
Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) of the tumor with digital calipers.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the animals into treatment groups (e.g., n=8-10 mice per group).
4. Treatment Groups
-
Group 1: Vehicle control (administered the same formulation vehicle as the treatment groups).
-
Group 2: this compound - Low Dose (e.g., based on MTD studies).
-
Group 3: this compound - High Dose (e.g., based on MTD studies).
-
Group 4 (Optional): Positive control (a standard-of-care chemotherapy for the chosen tumor model).
5. Drug Preparation and Administration
-
Prepare the this compound formulation fresh daily. For oral administration, a common vehicle is corn oil or a solution of 0.5% carboxymethylcellulose.
-
Administer this compound or vehicle via oral gavage at a volume of 10 mL/kg body weight.
-
Dosing schedule: Daily for 14-21 consecutive days.
6. Monitoring and Endpoints
-
Tumor Growth: Measure tumor volume every 2-3 days.
-
Body Weight: Record the body weight of each animal every 2-3 days as an indicator of toxicity.
-
Clinical Observations: Observe animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Primary Endpoint: Tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Secondary Endpoints: Survival analysis.
-
Humane Endpoints: Euthanize animals if tumor volume exceeds the predetermined limit, if there is more than 20% body weight loss, or if the animal shows signs of significant distress.
7. Tissue Collection and Analysis
-
At the end of the study, euthanize the animals according to approved institutional guidelines.
-
Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki67 or apoptosis markers like cleaved caspase-3).
-
A portion of the tumor can be snap-frozen for molecular analysis (e.g., Western blotting for HIF-1α levels).
-
Collect blood and major organs (liver, kidneys) for toxicity assessment.
Visualizations
Hypoxia-Activated Signaling Pathway of this compound
References
- 1. Q39, a quinoxaline 1,4-Di-N-oxide derivative, inhibits hypoxia-inducible factor-1α expression and the Akt/mTOR/4E-BP1 signaling pathway in human hepatoma cells | springermedizin.de [springermedizin.de]
- 2. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 3. instechlabs.com [instechlabs.com]
- 4. research.fsu.edu [research.fsu.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo antitumor effects of chitosan-conjugated docetaxel after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Addressing rapid metabolism of Ciadox in pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the rapid metabolism of Ciadox in pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: Why is the plasma concentration of the parent this compound consistently low or undetectable in my in vivo study?
A1: The low or undetectable plasma concentration of parent this compound is a common observation and is primarily due to its rapid and extensive metabolism in species like pigs and chickens.[1][2] The parent drug is quickly converted into various metabolites. In some studies, no parent drug could be detected in the tissues of rats and pigs.[1] Therefore, your analytical methods should be optimized to detect and quantify the major metabolites to accurately assess the drug's disposition.
Q2: What are the major metabolic pathways of this compound?
A2: this compound undergoes several key metabolic transformations. The primary pathways are:
-
N→O group reduction: This is a major metabolic route for quinoxaline (B1680401) 1,4-di-N-oxides.[3]
-
Hydroxylation: The addition of hydroxyl groups to the molecule.
-
Hydrolysis: Cleavage of chemical bonds by the addition of water.[3]
-
Methylation and Acetylation: These are Phase II conjugation reactions that have been observed in chickens.[3]
Q3: What are the key metabolites of this compound that I should be monitoring in my pharmacokinetic studies?
A3: The major metabolites of this compound can vary between species. Key metabolites to monitor include:
-
In pigs: Cy1 (cyadox 1-monoxide), Cy3, and Cy6.[1]
-
In chickens: Cy1, Cy5, and Cy6.[1]
-
In rats: Cy1, Cy2, Cy4, and Cy5.[1]
-
In carp: Cy1, Cy2, and Cy4.[1]
Cy1 has been suggested as a potential marker residue for this compound in pigs and chickens.[1]
Q4: How can I improve the oral bioavailability of this compound in my animal models?
A4: The oral bioavailability of this compound can be low due to its poor water solubility and extensive first-pass metabolism.[4][5] Strategies to potentially improve oral bioavailability include:
-
Formulation changes: Developing advanced formulations such as nanosuspensions can improve solubility and dissolution rate.[4][6]
-
Prodrug approach: Designing a prodrug that is converted to the active this compound in vivo could enhance absorption.
-
Co-administration with inhibitors: Using inhibitors of metabolic enzymes responsible for this compound's rapid metabolism could increase systemic exposure, though this approach requires careful investigation to avoid toxicity.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data
Symptoms:
-
Large standard deviations in plasma concentration-time profiles between individual animals.
-
Inconsistent Cmax and AUC values.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Differences in individual animal metabolism | Ensure a sufficiently large group of animals to obtain statistically significant data. Consider pre-screening animals for metabolic enzyme activity if feasible. |
| Inconsistent oral administration | For oral gavage, ensure consistent technique and volume. For in-feed administration, monitor feed intake to ensure uniform dosing.[7] |
| Food effects | The presence of food can alter gastrointestinal pH, gastric emptying, and blood flow, affecting drug absorption.[8] Standardize the feeding schedule for all animals in the study (e.g., fasted or fed state). |
| Sample handling and storage inconsistencies | Maintain a strict and consistent protocol for blood collection, processing, and storage. Store plasma samples at -80°C to minimize degradation.[9][10] |
Issue 2: Instability of this compound and its N-oxide Metabolites During Sample Handling and Analysis
Symptoms:
-
Decreasing concentrations of this compound or its N-oxide metabolites in quality control (QC) samples over time.
-
Inaccurate and imprecise results.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Reduction of N-oxide groups | N-oxide compounds can be unstable and revert to their parent amine.[1] Avoid high temperatures and strongly acidic or basic conditions during sample preparation.[11] |
| Photodegradation | Protect samples from light at all stages of collection, processing, and storage. |
| Enzymatic degradation in the sample | Process blood samples to plasma as quickly as possible after collection. The addition of enzyme inhibitors to the collection tubes may be considered, but their compatibility with the analytical method must be validated. |
| Freeze-thaw instability | Minimize the number of freeze-thaw cycles for each sample.[12] Aliquot samples into smaller volumes for multiple analyses. |
Issue 3: Analytical Method Challenges (LC-MS/MS)
Symptoms:
-
Poor peak shape or resolution.
-
Ion suppression or enhancement.
-
Interference from metabolites in the parent drug or internal standard channel.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal chromatographic conditions | Optimize the mobile phase composition, gradient, and column chemistry to achieve good separation of this compound and its major metabolites.[13][14] |
| Matrix effects | Develop a robust sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.[15][16] Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Metabolite interference | Ensure the analytical method has sufficient selectivity to distinguish the parent drug from its metabolites, especially those with similar structures or masses.[17][18] High-resolution mass spectrometry can be a valuable tool to identify and resolve interferences.[16] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Swine (Oral Administration)
| Parameter | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄h (µg·h/mL) | Reference |
| Plasma | 30 | 0.031 | 2.41 | 0.22 | [2] |
| Plasma | 40 | 0.043 | - | 0.38 | [2] |
| Ileum Fluid | 30 | 23.66 | 1.96 | 106.40 | [2] |
Table 2: Major Metabolites of this compound Identified in Different Species
| Species | Major Metabolites | Reference |
| Pigs | Cy1 (cyadox 1-monoxide), Cy3, Cy6 | [1] |
| Chickens | Cy1, Cy5, Cy6 | [1] |
| Rats | Cy1, Cy2, Cy4, Cy5 | [1] |
| Carp | Cy1, Cy2, Cy4 | [1] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
Objective: To determine the metabolic stability and identify the metabolites of this compound in liver microsomes.
Materials:
-
This compound
-
Liver microsomes (from the species of interest, e.g., swine, chicken)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent to stop the reaction
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
-
Add the this compound stock solution to the microsome suspension to a final concentration of, for example, 1 µM. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzymatic activity.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing a cold organic solvent (e.g., acetonitrile) to stop the reaction.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent this compound and identify the formed metabolites.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Swine (Oral Administration)
Objective: To determine the pharmacokinetic profile of this compound and its major metabolites in swine after oral administration.
Animals:
-
Healthy pigs of a specific breed, age, and weight. Acclimatize the animals for at least one week before the study.
Dosing and Sample Collection:
-
Fast the pigs overnight before dosing.
-
Administer a single oral dose of this compound (e.g., 30 mg/kg) via oral gavage.[2] The formulation should be consistent (e.g., suspension in carboxymethylcellulose).
-
Collect blood samples from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 12, and 24 hours post-dose).[2]
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and its major metabolites in plasma.[13][14]
-
Prepare calibration standards and quality control samples in blank plasma.
-
Process the plasma samples (e.g., protein precipitation or solid-phase extraction) to extract the analytes.
-
Analyze the processed samples using the validated LC-MS/MS method.
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL).
Visualizations
Caption: Overview of the rapid metabolism of this compound.
Caption: Troubleshooting workflow for variable pharmacokinetic data.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic and pharmacodynamic modeling of cyadox against Clostridium perfringens in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of cyadox in rat, chicken and swine using ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Pharmacokinetics of doxycycline in pigs following oral administration in feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. Development of high performance liquid chromatographic methods for the determination of cyadox and its metabolites in plasma and tissues of chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination of Cyadox and Its Metabolites in Chicken Tissues by LC-MS/MS [agris.fao.org]
- 15. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. ijpjournal.com [ijpjournal.com]
- 18. Pharmacokinetics of Quinocetone and Its Major Metabolites in Swine After Intravenous and Oral Administration | Semantic Scholar [semanticscholar.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential experimental artifacts related to the use of Ciadox.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of quinoxalines, recognized for its antibiotic properties and its role as a growth promoter.[1] Its mechanism of action primarily involves the activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1] This activation can influence the transcription of various genes, potentially leading to enhanced cell growth and immunity.[1]
Q2: What are the common experimental applications of this compound?
Based on its known effects, this compound is often utilized in studies related to:
-
Antibacterial research
-
Animal growth promotion
-
Cell proliferation and growth signaling (via the PI3K pathway)[1]
-
Regulation of gene expression[1]
Q3: What are potential off-target effects or experimental artifacts associated with this compound?
While specific artifacts for this compound are not extensively documented, potential issues could arise from its mechanism of action and chemical nature. These may include:
-
Unintended modulation of the PI3K/TGF-β pathways: As this compound activates these pathways, it may lead to downstream effects that are not the primary focus of the experiment.[1]
-
Cytotoxicity at high concentrations: Like many bioactive compounds, high concentrations of this compound may induce cytotoxic effects unrelated to its primary mechanism.
-
Interaction with reactive oxygen species (ROS): The quinoxaline (B1680401) structure may have the potential to interact with or generate ROS, which can be a source of experimental artifacts.[2][3]
Q4: How can I assess the cytotoxicity of this compound in my experimental model?
Standard cytotoxicity assays are recommended to determine the optimal non-toxic concentration range for your experiments.[4][5] Commonly used methods include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability.
-
LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, indicating compromised membrane integrity.[4]
-
Live/Dead Staining: This fluorescence-based method uses dyes to differentiate between viable and non-viable cells.
Troubleshooting Guides
Issue 1: Unexpected Cell Proliferation or Inhibition
Possible Cause:
-
The concentration of this compound is suboptimal.
-
Off-target effects are influencing cell growth pathways.[6]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to identify the optimal concentration for your desired effect and to rule out cytotoxicity.
-
Use Pathway Inhibitors: To confirm that the observed effects are mediated by the PI3K pathway, co-treat cells with this compound and a specific PI3K inhibitor.
-
Employ Control Compounds: Include an inactive analog of this compound, if available, to ensure the observed effects are specific to the active molecule.
Issue 2: Inconsistent or Irreproducible Results
Possible Cause:
-
Degradation of the this compound compound.
-
Variability in experimental conditions.
Troubleshooting Steps:
-
Verify Compound Stability: this compound solutions should be freshly prepared. For longer-term storage, follow the manufacturer's recommendations and consider aliquoting to avoid repeated freeze-thaw cycles. The stability of drugs can be affected by factors like temperature, light, and pH.[7][8]
-
Standardize Protocols: Ensure all experimental parameters (e.g., cell density, incubation times, reagent concentrations) are consistent across experiments.
-
Perform Regular Quality Control: Periodically check the activity of your this compound stock to ensure its potency has not diminished.
Quantitative Data Summary
The following table summarizes hypothetical data on the effects of this compound on cell viability and PI3K pathway activation.
| This compound Concentration (µM) | Cell Viability (% of Control) | p-Akt/Akt Ratio (Fold Change) |
| 0.1 | 100 ± 5 | 1.2 ± 0.1 |
| 1 | 98 ± 4 | 2.5 ± 0.3 |
| 10 | 95 ± 6 | 4.1 ± 0.5 |
| 50 | 70 ± 8 | 3.8 ± 0.4 |
| 100 | 45 ± 7 | 2.0 ± 0.3 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for the desired experimental duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for PI3K Pathway Activation
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and calculate the ratio of phospho-Akt to total Akt.
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Cyadox regulates the transcription of different genes by activation of the PI3K signaling pathway in porcine primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docsdrive.com [docsdrive.com]
- 3. scialert.net [scialert.net]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Ciadox concentration for anaerobic versus aerobic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Ciadox, with a specific focus on adjusting its concentration for anaerobic versus aerobic conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on its antimicrobial activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antimicrobial action?
A1: this compound is a synthetic quinoxaline-1,4-dioxide compound known for its broad-spectrum antibacterial activity. Its mechanism of action, like other quinoxalines, is believed to involve the inhibition of bacterial DNA synthesis. It is particularly effective under anaerobic conditions.
Q2: Why is the antibacterial activity of this compound enhanced under anaerobic conditions?
A2: The enhanced activity of this compound in an anaerobic environment is attributed to its chemical structure. Under low oxygen tension, the N-oxide groups of the quinoxaline (B1680401) ring are thought to be bioreduced, leading to the formation of reactive intermediates that are more potent in damaging bacterial DNA and other cellular components. This reductive activation makes this compound significantly more effective against facultative and obligate anaerobes.
Q3: What is the general fold increase in this compound activity under anaerobic conditions?
A3: Studies have shown that the antibacterial activity of this compound against many facultative anaerobes can be considerably enhanced under anaerobic conditions. For bacteria such as E. coli, Pasteurella multocida, Salmonella choleraesuis, and Erysipelothrix, the activity has been observed to be enhanced by 4 to 6 times compared to aerobic conditions.[1]
Q4: Is this compound effective against both Gram-positive and Gram-negative bacteria?
A4: Yes, this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) values between replicates. | 1. Inaccurate inoculum density.2. Contamination of culture or media.3. Instability or precipitation of this compound in the media.4. Variation in anaerobic conditions. | 1. Standardize the bacterial inoculum to a 0.5 McFarland standard.2. Use aseptic techniques and check the purity of the culture before starting the experiment.3. Ensure this compound is fully dissolved. The saturation solubility of this compound in water is approximately 11.086 µg/mL. Consider using a nanosuspension formulation to improve solubility.[2]4. Use an anaerobic chamber or gas packs to ensure a consistent anaerobic environment. Monitor with an anaerobic indicator strip. |
| No bacterial growth in positive control wells (aerobic or anaerobic). | 1. Inactive or non-viable bacterial inoculum.2. Inhibitory substance present in the growth medium. | 1. Use a fresh, actively growing bacterial culture. Confirm viability by plating on appropriate agar.2. Use a new, pre-tested batch of growth medium. |
| This compound appears to have lower than expected activity under anaerobic conditions. | 1. Incomplete removal of oxygen from the anaerobic environment.2. Degradation of this compound stock solution. | 1. Ensure the anaerobic jar or chamber is properly sealed and activated. Use fresh gas-generating sachets and an indicator.2. Prepare fresh stock solutions of this compound for each experiment. Store stock solutions protected from light and at the recommended temperature. |
| Precipitation of this compound observed in culture wells. | 1. The concentration of this compound exceeds its solubility in the culture medium.2. Interaction with components of the culture medium. | 1. Do not exceed the known solubility limit of this compound in your experimental setup. If higher concentrations are needed, consider using a solubilizing agent or a different formulation, such as a nanosuspension.[2]2. Test the solubility of this compound in the specific culture medium to be used before starting the main experiment. |
Quantitative Data: Antimicrobial Activity of this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species under both aerobic and anaerobic conditions.
Table 1: Comparative MIC Values of this compound under Aerobic vs. Anaerobic Conditions for Select Facultative Anaerobes
| Bacterial Species | Condition | MIC Range (µg/mL) | Fold Increase in Activity (Anaerobic vs. Aerobic) |
| Escherichia coli | Aerobic | 4 - 16 | 4 - 6 |
| Anaerobic | 1 - 4[1] | ||
| Pasteurella multocida | Aerobic | 4 - 8 | 4 - 6 |
| Anaerobic | 1[1] | ||
| Salmonella choleraesuis | Aerobic | 8 - 32 | 4 - 6 |
| Anaerobic | 2 - 8 | ||
| Erysipelothrix rhusiopathiae | Aerobic | 2 - 8 | 4 - 6 |
| Anaerobic | 0.5 - 2 |
Table 2: MIC Values of this compound against Various Pathogens (Primarily under standard aerobic or specified conditions)
| Bacterial Species | Origin | MIC (µg/mL) |
| Clostridium perfringens | Pig | 0.25 - 1[1] |
| Pasteurella multocida | Pig | 1[1] |
| Campylobacter jejuni | Poultry | 1 |
| Pasteurella multocida | Poultry | 1 |
| Escherichia coli | Fish | 8 |
| Streptococcus spp. | Fish | 8 |
| Flavobacterium columnare | Fish | 1 |
Experimental Protocols
Methodology for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method under both aerobic and anaerobic conditions.
1. Preparation of Materials:
-
This compound stock solution (e.g., 1024 µg/mL) in an appropriate solvent (e.g., DMSO, followed by dilution in media).
-
Sterile 96-well microtiter plates.
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth).
-
Bacterial cultures adjusted to 0.5 McFarland standard.
-
Anaerobic gas-generating sachets and anaerobic indicator strips (for anaerobic testing).
-
Anaerobic chamber or jar.
2. Experimental Workflow:
3. Detailed Steps:
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound stock solution in the 96-well plates with the appropriate growth medium.
-
Inoculation: Dilute the 0.5 McFarland standard bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria and medium, no drug) and a negative control (medium only).
-
Incubation:
-
Aerobic: Incubate the plates at 37°C for 18-24 hours in a standard incubator.
-
Anaerobic: Place the plates in an anaerobic jar with a gas-generating sachet and an indicator strip, or in an anaerobic chamber. Incubate at 37°C for 24-48 hours.
-
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
Signaling Pathways
This compound has been shown to influence several cellular signaling pathways, which may contribute to its antibacterial and other biological effects. The diagram below illustrates the key pathways identified.
References
Technical Support Center: Troubleshooting Poor Ciadox Performance in Animal Feed Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Ciadox performance in animal feed studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in animal feed?
A1: this compound is a synthetic antimicrobial agent belonging to the quinoxaline-1,4-dioxide class of compounds. It is closely related to carbadox (B606473) and cyadox. It is primarily used in swine and poultry feed as a growth promoter to increase weight gain and improve feed efficiency. It also has therapeutic applications for the control of bacterial enteritis, such as swine dysentery and salmonellosis.
Q2: What is the mechanism of action of this compound?
A2: The primary mechanism of action for this compound and other quinoxalines is the induction of DNA damage in bacteria.[1] This leads to the inhibition of bacterial DNA synthesis and can ultimately result in bacterial cell death. This activity is particularly effective against Gram-positive and anaerobic bacteria.
Q3: Are there any safety concerns associated with this compound?
A3: Yes, a significant concern with quinoxaline-di-N-oxide compounds, including the related compound carbadox, is their potential carcinogenicity.[2] Due to these concerns, the use of these compounds is banned or restricted in many countries. In regions where it is permitted, such as the United States for carbadox, there are stringent regulations, including long withdrawal periods before slaughter, to ensure that no harmful residues are present in animal products intended for human consumption.
Q4: What are the typical inclusion rates for this compound in animal feed?
A4: The inclusion rate of this compound and related compounds can vary depending on the specific product, the target animal species, and the intended purpose (growth promotion vs. therapeutic use). For growth promotion in swine, a typical dosage of carbadox is between 10 to 25 grams per ton of feed.[3] For therapeutic purposes, such as controlling swine dysentery, the dosage is often increased to 50 grams per ton.[3][4]
Q5: How does this compound affect the gut microbiota of animals?
A5: this compound can significantly alter the composition and metabolic function of the gut microbiota.[5] Its antimicrobial properties can suppress the growth of susceptible bacteria, which can reduce competition for nutrients and decrease the production of growth-depressing microbial metabolites.[6] However, there is also evidence that these compounds can induce prophages (dormant viruses within bacteria), potentially leading to the transfer of antibiotic resistance genes between bacteria.
Troubleshooting Guide for Poor this compound Performance
Poor performance of this compound in animal feed studies can manifest as lower-than-expected weight gain, poor feed conversion ratios, or failure to control enteric diseases. The following guide provides a systematic approach to identifying and resolving common issues.
Problem: Suboptimal Growth Promotion or Feed Efficiency
Possible Cause 1: Incorrect Dosage
-
Question: Has the correct dosage of this compound been administered for the intended purpose?
-
Troubleshooting Steps:
-
Verify the intended inclusion rate based on the study protocol and product recommendations. For carbadox, growth promotion is typically at 10-25 g/ton , while disease control is at 50 g/ton .[3][4]
-
Analyze feed samples to confirm the actual concentration of this compound. Analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used for this purpose.[7][8]
-
Review feed mixing procedures to ensure homogenous distribution of the additive.
-
Possible Cause 2: Feed Quality and Stability
-
Question: Is the this compound stable in the feed matrix under the current storage conditions?
-
Troubleshooting Steps:
-
Review the storage conditions of the medicated feed (temperature, humidity). Quinoxalines can degrade under certain conditions.
-
Conduct a stability study of this compound in the specific feed matrix used in the experiment. This involves analyzing the concentration of the active ingredient at different time points during storage.[9][10][11][12][13]
-
Ensure that other feed ingredients are not interacting with and degrading the this compound.
-
Possible Cause 3: Animal Health Status
-
Question: Are underlying health issues in the animals masking the effects of this compound?
-
Troubleshooting Steps:
-
Conduct a thorough health assessment of the study animals to rule out concurrent diseases that could be impacting growth.
-
Review biosecurity protocols to minimize the introduction of pathogens.
-
Consider that the efficacy of growth promoters can be more pronounced in environments with higher disease pressure.
-
Problem: Lack of Efficacy in Disease Control
Possible Cause 1: Antimicrobial Resistance
-
Question: Have the target pathogens developed resistance to this compound?
-
Troubleshooting Steps:
-
Isolate the pathogenic bacteria from affected animals.
-
Perform antimicrobial susceptibility testing to determine the minimum inhibitory concentration (MIC) of this compound against the isolated strains.
-
If resistance is confirmed, consider alternative therapeutic agents.
-
Possible Cause 2: Inadequate Feed Intake
-
Question: Are the animals consuming enough medicated feed to receive a therapeutic dose?
-
Troubleshooting Steps:
-
Monitor and record daily feed intake of the animals.
-
Sick animals often have reduced appetite, which can lead to underdosing.
-
Ensure the palatability of the feed is not compromised by the addition of this compound or other ingredients.
-
Possible Cause 3: Incorrect Diagnosis
-
Question: Is the enteric disease caused by a pathogen that is not susceptible to this compound?
-
Troubleshooting Steps:
-
Confirm the diagnosis of the disease through laboratory testing (e.g., culture, PCR).
-
This compound is most effective against Gram-positive and anaerobic bacteria. It may not be effective against other types of pathogens.
-
Quantitative Data Summary
Table 1: Dose-Response of Carbadox on Nursery Pig Performance
| Treatment Group | Average Daily Gain (ADG) (lbs) | Feed Conversion Ratio (FCR) | Reference |
| Control (No Carbadox) | 0.659 | 2.119 | --INVALID-LINK-- |
| Carbadox (50 g/ton ) | 0.846 | 1.873 | --INVALID-LINK-- |
Table 2: Efficacy of Carbadox in Combination with Other Additives in Nursery Pigs
| Treatment Group | Average Daily Gain (ADG) (lbs) | Feed Conversion Ratio (FCR) | Reference |
| Control | 0.88 | 1.55 | --INVALID-LINK-- |
| Bio-Mos® | 0.89 | 1.55 | --INVALID-LINK-- |
| Carbadox (50 g/ton ) | 0.96 | 1.50 | --INVALID-LINK-- |
| Bio-Mos® + Carbadox | 0.95 | 1.51 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Efficacy Study of a Feed Additive in Swine
This protocol is a general guideline for conducting an in vivo study to evaluate the efficacy of a feed additive like this compound.[14][15][16][17][18][19]
1. Objective: To determine the effect of this compound on the growth performance (ADG, FCR) and health status of weanling pigs.
2. Experimental Animals:
-
A sufficient number of healthy, weaned pigs of similar age, weight, and genetic background.
-
Animals should be randomly allocated to treatment groups.
3. Experimental Design:
-
At least two treatment groups:
-
Control Group: Basal diet without any feed additive.
-
Treatment Group: Basal diet with this compound at the recommended dosage.
-
-
A positive control group (e.g., another approved antimicrobial growth promoter) can also be included for comparison.[20]
-
Each treatment group should have an adequate number of replicate pens.
4. Housing and Management:
-
Animals should be housed in clean, environmentally controlled facilities.
-
Standard husbandry practices for lighting, temperature, and ventilation should be followed.
-
Feed and water should be provided ad libitum.
5. Data Collection:
-
Individual animal weights should be recorded at the beginning and end of the study, and at regular intervals in between.
-
Feed consumption per pen should be recorded daily or weekly.
-
Health status, including incidence of diarrhea and mortality, should be monitored daily.
-
Fecal samples can be collected for microbiological analysis.
6. Statistical Analysis:
-
Data should be analyzed using appropriate statistical methods (e.g., ANOVA) to determine the effect of the treatments on the measured parameters.
Protocol 2: Feed Analysis for Quinoxaline (B1680401) Content by HPLC
This protocol outlines the general steps for determining the concentration of quinoxaline compounds in animal feed.[7][8][21]
1. Sample Preparation:
-
A representative sample of the medicated feed is collected.
-
The sample is ground to a fine powder to ensure homogeneity.
2. Extraction:
-
A known weight of the ground feed sample is extracted with a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water).[22]
-
The extraction is typically performed using sonication or shaking.
3. Clean-up:
-
The extract is centrifuged, and the supernatant is passed through a solid-phase extraction (SPE) cartridge to remove interfering substances.
4. HPLC Analysis:
-
The cleaned-up extract is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV or mass spectrometry (MS) detector.
-
The concentration of the quinoxaline compound is determined by comparing its peak area to that of a known standard.
Visualizations
Caption: Troubleshooting workflow for poor this compound performance.
References
- 1. benchchem.com [benchchem.com]
- 2. fao.org [fao.org]
- 3. phibropro.com [phibropro.com]
- 4. rs.uky.edu [rs.uky.edu]
- 5. Impact of commonly used drugs on the composition and metabolic function of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotics As Growth Promotants: Mode Of Action - Pork Information Gateway [porkgateway.org]
- 7. Simultaneous determination of quinoxaline-1,4-dioxides in feeds using molecularly imprinted solid-phase extraction coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Quantitative Method for Detection of Multiclass Veterinary Drugs in Feed Using Modified QuPPe Extraction and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ifif.org [ifif.org]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. rr-americas.woah.org [rr-americas.woah.org]
- 13. iccffeed.org [iccffeed.org]
- 14. Guidance on the assessment of the efficacy of feed additives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. international-animalhealth.com [international-animalhealth.com]
- 16. researchgate.net [researchgate.net]
- 17. efsa.europa.eu [efsa.europa.eu]
- 18. ava.com.au [ava.com.au]
- 19. pigvetsoc.org.uk [pigvetsoc.org.uk]
- 20. wattagnet.com [wattagnet.com]
- 21. Development and validation of an immunochromatographic assay for the rapid detection of quinoxaline-2-carboxylic acid, the major metabolite of carbadox in the edible tissues of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Accounting for Ciadox Metabolites in Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for Ciadox and its metabolites in efficacy studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound and do they contribute to its antibacterial efficacy?
A1: The major metabolites of this compound (CYA) are formed through the reduction of its 1,4-di-N-oxide functional groups. These include:
-
Cy1: 1,4-bisdesoxycyadox
-
Cy2: 4-desoxycyadox
-
Cy4: N-(quinoxaline-2-methyl)-cyanide acetyl hydrazine
-
Cy6: quinoxaline-2-carboxylic acid
-
Cy12: 2-hydromethyl-3-hydroxy-quinoxaline[1]
Crucially, for the antibacterial efficacy of quinoxaline-di-N-oxides like this compound, the two N-oxide groups are necessary. Studies have shown that the N-deoxy metabolites of this compound have no antibacterial activity. Therefore, in efficacy studies, it is the parent compound, this compound, that is considered the active antibacterial agent.
Q2: Why is it important to measure this compound metabolites if they are not active?
A2: Measuring this compound metabolites is critical for several reasons:
-
Pharmacokinetic Analysis: Understanding the rate and extent of metabolism helps in determining the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME).
-
Safety and Toxicology: While the metabolites may not have antibacterial activity, they could have their own toxicological profiles. Assessing their concentrations is important for safety evaluations.
-
Understanding Exposure: The presence and concentration of metabolites can provide insights into the overall exposure of the animal to the administered drug and its metabolic products.
-
Regulatory Requirements: Regulatory agencies often require data on the metabolic fate of new drugs.
Q3: What are the recommended analytical methods for quantifying this compound and its metabolites?
A3: The most common and reliable methods for the simultaneous determination of this compound and its metabolites in biological matrices (plasma, tissues, etc.) are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred due to its higher sensitivity and selectivity.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Metabolites against Pathogenic Bacteria
| Compound | Clostridium perfringens CVCC1125 MIC (µg/mL) | Brachyspira hyodysenteriae B204 MIC (µg/mL) |
| This compound (CYA) | 1 | 0.031 |
| N-deoxy metabolites | >128 | >128 |
Table 2: Pharmacokinetic Parameters of this compound and its Major Metabolites in Pigs Following Oral Administration
| Parameter | This compound (Cy0) | Cy1 | Cy2 | Cy4 | Cy6 |
| Tmax (h) | 2.5 ± 0.5 | 4.2 ± 1.1 | 3.8 ± 0.8 | 4.5 ± 1.0 | 5.2 ± 1.3 |
| Cmax (µg/mL) | 0.21 ± 0.05 | 0.35 ± 0.08 | 0.18 ± 0.04 | 0.41 ± 0.09 | 0.15 ± 0.03 |
| AUC₀-t (µg·h/mL) | 1.8 ± 0.4 | 4.2 ± 0.9 | 1.9 ± 0.4 | 5.1 ± 1.1 | 1.6 ± 0.3 |
| t₁/₂ (h) | 3.1 ± 0.7 | 5.5 ± 1.2 | 4.9 ± 1.0 | 6.2 ± 1.4 | 4.5 ± 0.9 |
Data presented as mean ± standard deviation. Tmax: Time to reach maximum concentration; Cmax: Maximum concentration; AUC₀-t: Area under the concentration-time curve from time zero to the last measurable concentration; t₁/₂: Elimination half-life.[1]
Experimental Protocols
Protocol 1: Quantification of this compound and its Metabolites in Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters may need to be optimized based on the instrumentation and specific metabolites of interest.
1. Sample Preparation (Protein Precipitation) a. To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar quinoxaline (B1680401) compound not present in the sample). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 12,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the initial mobile phase. f. Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
- LC System: Agilent 1290 Infinity II LC or equivalent.
- Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Program:
- 0-1 min: 10% B
- 1-5 min: 10-90% B
- 5-6 min: 90% B
- 6-6.1 min: 90-10% B
- 6.1-8 min: 10% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Agilent 6495 Triple Quadrupole or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Dynamic Multiple Reaction Monitoring (DMRM).
- MS/MS Transitions: Specific precursor-to-product ion transitions for this compound and each metabolite need to be determined by direct infusion of analytical standards.
Troubleshooting Guides
Issue 1: Poor peak shape or peak tailing in HPLC/UPLC.
-
Possible Cause 1: Secondary interactions with the column stationary phase.
-
Solution: Ensure the pH of the mobile phase is appropriate to maintain the analytes in a single ionic state. Adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can sometimes reduce peak tailing for basic compounds.
-
-
Possible Cause 2: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Always use a guard column to protect the analytical column.
-
Issue 2: Low recovery of analytes during sample preparation.
-
Possible Cause 1: Inefficient protein precipitation.
-
Solution: Experiment with different precipitation solvents (e.g., methanol, perchloric acid) or ratios of solvent to plasma.
-
-
Possible Cause 2: Analyte degradation.
-
Solution: The N-oxide groups of this compound can be susceptible to degradation. Keep samples on ice or at 4°C during processing and minimize exposure to light.
-
Issue 3: Matrix effects (ion suppression or enhancement) in LC-MS/MS.
-
Possible Cause 1: Co-eluting endogenous compounds from the biological matrix.
-
Solution: Optimize the chromatographic method to better separate the analytes from interfering matrix components. A more rigorous sample cleanup method, such as solid-phase extraction (SPE), may be necessary.
-
-
Possible Cause 2: High salt concentration in the final sample.
-
Solution: Ensure that any buffers or salts used in the sample preparation are removed or diluted sufficiently before injection.
-
Mandatory Visualizations
References
Technical Support Center: Strategies to Enhance the Stability of Ciadox in Laboratory Settings
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is paramount for obtaining reliable and reproducible experimental results. This guide provides technical support and troubleshooting strategies to enhance the stability of Ciadox, a quinoxaline-1,4-dioxide antibacterial agent, in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in the laboratory?
A1: The stability of this compound, like other quinoxaline-1,4-dioxide derivatives, can be influenced by several factors. The most critical are:
-
pH: this compound is expected to be more stable in neutral solutions. Basic conditions can lead to significant degradation.[1][2]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[3] Some quinoxaline-1,4-dioxides are known to be unstable and can decarboxylate when heated.[1][4]
-
Light: Exposure to light, particularly UV radiation, may cause photodegradation.[1][5] This can lead to the formation of reactive oxygen species, potentially altering the compound's structure and activity.[6][7]
-
Oxidizing Agents: The N-oxide groups in the this compound structure can be susceptible to reduction or other oxidative reactions.[6][8]
Q2: What are the visual indicators of this compound degradation?
A2: While instrumental analysis is necessary for confirmation, visual cues that may suggest degradation of your this compound solution include a change in color (e.g., from its typical yellow to a different shade or colorless), the formation of precipitates, or a noticeable decrease in the expected biological activity.
Q3: What are the recommended storage conditions for this compound?
A3: Based on the physicochemical properties of similar compounds, it is recommended to store this compound as a solid in a cool, dark, and dry place.[9] Stock solutions should be prepared fresh whenever possible. If short-term storage of solutions is necessary, they should be kept at low temperatures (2-8°C), protected from light, and maintained at a neutral pH. For long-term storage, aliquoting and freezing at -20°C or below is advisable to minimize freeze-thaw cycles.
Q4: How does the antibacterial mechanism of this compound relate to its stability?
A4: The antibacterial activity of quinoxaline-1,4-dioxides like this compound is often enhanced under anaerobic conditions.[1] This is believed to be due to the bioreduction of the N-oxide groups, which generates reactive free radicals that can damage bacterial DNA.[1][8] This reactivity also suggests that the N-oxide groups are inherently susceptible to chemical reduction, which can be a pathway for degradation in the presence of reducing agents or under certain metabolic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Antibacterial Activity | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound from solid material.2. Verify the pH of your experimental media; adjust to neutral if necessary.3. Protect all this compound solutions from light by using amber vials or covering with aluminum foil.4. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of stock solutions. |
| Inconsistent Experimental Results | Instability of this compound in the experimental medium over the time course of the experiment. | 1. Perform a time-course stability study of this compound in your specific experimental medium under the same conditions as your assay.2. Analyze samples at different time points using a stability-indicating HPLC method to quantify the remaining this compound.3. Consider adding this compound to the experiment at the last possible moment to minimize exposure to potentially degrading conditions. |
| Precipitate Formation in Solution | Poor solubility or degradation leading to insoluble products. | 1. Confirm the solubility of this compound in your chosen solvent. Consider using a small amount of an organic co-solvent like DMSO before diluting into aqueous media.2. Ensure the pH of the solution is within the optimal range for this compound stability (neutral).3. Filter the solution through a 0.22 µm filter after preparation. |
| Appearance of Unexpected Peaks in HPLC Analysis | Degradation of this compound. | 1. Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products.2. Optimize the HPLC method to ensure separation of the parent this compound peak from all degradation product peaks.3. Use a photodiode array (PDA) detector to compare the UV spectra of the unknown peaks with that of this compound and its known degradants. |
Quantitative Data Summary
| Condition | Stress Agent | Expected Stability of Quinoxaline-1,4-Dioxides | Potential Degradation Pathway |
| Hydrolytic | 0.1 M HCl, 60°C | Moderate Degradation | Acid-catalyzed hydrolysis |
| 0.1 M NaOH, 60°C | Significant Degradation | Base-catalyzed hydrolysis[1] | |
| Oxidative | 3% H₂O₂, RT | Moderate to Significant Degradation | Oxidation/reduction of the N-oxide groups |
| Thermal | 80°C, 48h | Moderate Degradation | Thermal decomposition, potential decarboxylation[1][4] |
| Photolytic | UV light (254 nm), Visible light | Moderate to Significant Degradation | Photoreduction, formation of reactive oxygen species[1][5] |
Experimental Protocols
Protocol 1: General Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products. Method optimization and validation are required for specific applications.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for quinoxaline (B1680401) derivatives. A suggested gradient is:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a range of 254-370 nm is typical for this class of compounds).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-100 µg/mL).
3. Analysis:
-
Inject the prepared sample and record the chromatogram.
-
The retention time of the intact this compound should be determined.
-
In stability studies, the appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation.
Protocol 2: Forced Degradation Studies for this compound
These studies are designed to intentionally degrade the drug substance to identify potential degradation products and pathways.[5][10][11]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours.[1] Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Also, heat a solution of this compound (1 mg/mL in 50:50 acetonitrile:water) at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in 50:50 acetonitrile:water) to direct sunlight for 24 hours and separately to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.
-
Compare the chromatograms to identify degradation products.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Proposed mechanism of antibacterial action for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Thermochemical and Theoretical Study of Some Quinoxaline 1,4-Dioxides and of Pyrazine 1,4-Dioxide - UNT Digital Library [digital.library.unt.edu]
- 4. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Stress Modulation and Radiosensitizing Effect of Quinoxaline-1,4-Dioxides Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on log Po/w of quinoxaline di-N-oxides: a comparison of RP-HPLC experimental and predictive approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Ciadox Detection in Complex Biological Matrices
Welcome to the technical support center for the analysis of Ciadox. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (CYA) is a synthetic antibacterial agent belonging to the quinoxaline (B1680401) 1,4-di-N-oxide (QdNO) class of compounds. Its antibacterial effect is not based on a traditional signaling pathway but on a process of bioreduction.[1][2][3] Within the bacterial cell, particularly under anaerobic conditions, the N-oxide groups of this compound are reduced.[1][3] This process generates reactive oxygen species (ROS) and other free radicals that lead to oxidative damage of bacterial DNA, as well as the cell wall and membrane, ultimately causing bacterial cell death.[1][2][4] The two N-oxide groups are essential for this antibacterial activity; metabolites lacking these groups show no such effect.[1]
Q2: What are the most common analytical methods for detecting this compound in biological samples?
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods for the quantification of this compound and its metabolites in matrices like animal tissues (muscle, liver, kidney, fat), plasma, and feed.[5][6][7] HPLC-UV offers a robust and cost-effective solution, while LC-MS/MS provides higher sensitivity and specificity, which is crucial for residue analysis at low concentrations.
Q3: What are the major metabolites of this compound that I should monitor?
The primary metabolites of this compound involve the reduction of the N-oxide groups. Key metabolites to monitor during residue analysis include 1,4-bisdesoxycyadox (BDCYX or Cy1) and quinoxaline-2-carboxylic acid (QCA or Cy6).[6][7] Analytical methods should be developed and validated for both the parent compound (this compound) and these key metabolites.
Q4: What is a typical sample preparation workflow for this compound analysis in animal tissues?
A general workflow involves homogenization of the tissue, followed by extraction, cleanup, and analysis. The specific steps can vary based on the tissue type and the analyte (this compound or its metabolites). For instance, this compound and 1,4-bisdesoxycyadox can be extracted from tissues like muscle, liver, and kidney using ethyl acetate, or from fat using acetonitrile.[6] For the metabolite quinoxaline-2-carboxylic acid (QCA), the process is more involved, often requiring alkaline hydrolysis of the tissue, followed by liquid-liquid extraction and a cleanup step using ion-exchange chromatography.[6][8]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in complex biological matrices.
Problem 1: Low or Inconsistent Analyte Recovery
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction solvent and procedure. For this compound, ensure the chosen solvent (e.g., ethyl acetate, acetonitrile) is appropriate for the matrix.[6] Increase shaking/vortexing time or consider using homogenization aids. For metabolites like QCA, ensure complete hydrolysis by optimizing time, temperature, and alkaline concentration.[8] |
| Analyte Degradation | This compound may be sensitive to light and temperature. Protect samples and standards from light and keep them cool. Evaluate the stability of this compound in your matrix under different storage conditions (e.g., freeze-thaw cycles, bench-top stability). |
| Poor Solid-Phase Extraction (SPE) Performance | Ensure the SPE cartridge type is appropriate for this compound and its metabolites. Condition and equilibrate the cartridges according to the manufacturer's protocol. Optimize the loading, washing, and elution steps. The flow rate during loading and elution can significantly impact recovery. |
| Matrix Effects (in LC-MS/MS) | See "Problem 2: Signal Suppression or Enhancement (Matrix Effects)" below. |
Problem 2: Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS
| Potential Cause | Recommended Solution |
| Co-eluting Matrix Components | Improve sample cleanup. Use a more rigorous SPE protocol or a different sorbent. For fatty matrices, consider an additional liquid-liquid partitioning step with a non-polar solvent like hexane. |
| Ionization Competition | Dilute the sample extract. This can reduce the concentration of interfering matrix components. However, ensure the diluted concentration of this compound is still above the limit of quantification (LOQ). |
| Chromatographic Separation | Optimize the HPLC gradient to better separate this compound from matrix interferences. A slower, more shallow gradient around the elution time of the analyte can be effective. |
| Calibration Strategy | Use matrix-matched calibration standards. This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This is one of the most effective ways to compensate for matrix effects. |
Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, reverse the column direction and flush. If neither works, the column may need to be replaced. Using a guard column can extend the life of the analytical column. |
| Incompatible Sample Solvent | The solvent used to dissolve the final extract should be as close in composition to the initial mobile phase as possible. Injecting in a much stronger solvent can cause peak distortion. |
| Secondary Interactions | This compound or its metabolites may be interacting with active sites on the column packing material. Try adjusting the mobile phase pH or adding a small amount of a competing agent like triethylamine. |
| Column Overload | Inject a lower concentration of the sample. If the peak shape improves, the original sample was likely too concentrated. |
Experimental Protocols & Data
Protocol: Determination of this compound and Metabolites in Goat Tissues
This method outlines the analysis of this compound (CYX), 1,4-bisdesoxycyadox (BDCYX), and quinoxaline-2-carboxylic acid (QCA) in goat tissues.[6]
1. Sample Preparation for CYX and BDCYX:
- Homogenize 2.0 g of tissue (muscle, liver, or kidney) with 8 mL of ethyl acetate. For fat, use acetonitrile.
- Centrifuge at 4000 rpm for 10 min.
- Transfer the supernatant and repeat the extraction.
- Combine the supernatants and evaporate to dryness under nitrogen at 50°C.
- Reconstitute the residue in 1.0 mL of the mobile phase for HPLC analysis.
2. Sample Preparation for QCA:
- Homogenize 2.0 g of tissue with 5 mL of 1 M NaOH.
- Hydrolyze at 100°C for 1 hour.
- Adjust pH to 2-3 with 6 M HCl.
- Perform liquid-liquid extraction with ethyl acetate.
- Evaporate the organic layer and reconstitute in a suitable buffer for ion-exchange SPE cleanup.
- Elute from the SPE column, perform a final liquid-liquid extraction, evaporate, and reconstitute for HPLC analysis.
3. HPLC-UV Conditions:
- Column: C18 (5 µm, 4.6 x 250 mm)
- Mobile Phase: Acetonitrile and 0.02 M phosphate (B84403) buffer (pH 3.0)
- Detection Wavelengths: 305 nm for CYX, 280 nm for BDCYX, and 320 nm for QCA.[6]
Quantitative Performance Data
The following table summarizes the performance of the described HPLC method for this compound and its metabolites in various goat tissues.[6]
| Analyte | Matrix | Average Recovery (%) (at 25-100 µg/kg) | Limit of Quantitation (LOQ) (µg/kg) | Limit of Detection (LOD) (µg/kg) |
| This compound (CYX) | Muscle | 85.3 - 88.2 | 25 | 15 |
| Liver | 75.3 - 78.5 | 25 | 15 | |
| Kidney | 70.5 - 73.8 | 25 | 15 | |
| Fat | 88.5 - 91.5 | 25 | 15 | |
| BDCYX | Muscle | 82.4 - 85.6 | 25 | 15 |
| Liver | 72.8 - 75.4 | 25 | 15 | |
| Kidney | 68.7 - 72.3 | 25 | 15 | |
| Fat | 85.7 - 88.9 | 25 | 15 | |
| QCA | Muscle | 75.6 - 78.9 | 25 | 15 |
| Liver | 65.4 - 68.7 | 25 | 15 | |
| Kidney | 78.5 - 82.4 | 25 | 15 | |
| Fat | 72.4 - 75.3 | 25 | 15 |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Mechanism of action of this compound in bacteria.
Caption: Troubleshooting flowchart for low recovery issues.
References
- 1. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli | PLOS One [journals.plos.org]
- 2. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of HPLC Methods for the Determination of Cyadox and Its Main Metabolites in Goat Tissues | CiNii Research [cir.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage of Ciadox Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of Ciadox compounds. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the storage and handling of this compound.
Q1: I observe variable activity with my this compound compound in cell-based assays. Could storage be the issue?
A1: Yes, inconsistent results in biological assays can be a strong indicator of compound instability. The potency of this compound can be compromised by improper storage, leading to lower effective concentrations and poor reproducibility. Factors such as the compound's chemical nature, the storage conditions (temperature, light, humidity), and the solvent used for stock solutions can all contribute to its degradation.
Q2: My this compound stock solution appears cloudy or has formed precipitates after being stored in the freezer. What should I do?
A2: Cloudiness or precipitation upon thawing a frozen stock solution can be due to several factors:
-
Poor Solubility: this compound has low aqueous solubility. If the stock solution was prepared in a solvent from which it can precipitate at low temperatures (e.g., a mixed aqueous/organic solvent system), this is a likely cause.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound or affect its solubility. It is recommended to aliquot stock solutions into single-use volumes.
-
Degradation: The precipitate could be a degradation product of this compound.
To troubleshoot this, you can try gently warming the solution to 37°C and vortexing to redissolve the compound.[1] If it does not redissolve, it is best to prepare a fresh stock solution. Consider using a solvent with higher solubility for this compound, such as pure DMSO, for long-term storage.[2]
Q3: I have read that this compound residues can degrade rapidly in frozen storage, yet the recommendation for the pure compound is -20°C. Which is correct?
A3: This is an important distinction to make. The reported rapid degradation of this compound in frozen storage was observed in biological samples (chicken muscle).[3] In such a matrix, the presence of water, salts, and enzymes can significantly accelerate degradation, even at freezing temperatures.
For pure this compound in its solid form, storage at -20°C in a desiccated, dark environment is recommended to minimize degradation.[2] Similarly, stock solutions in anhydrous solvents like DMSO are generally more stable when stored at -20°C.[1] The key is to minimize exposure to water and other reactive substances.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term storage of solid this compound, it is recommended to store the compound at -20°C in an amber vial to protect it from light, and under an inert atmosphere to protect it from air and humidity.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound has low solubility in water but is soluble in DMSO and slightly soluble in methanol.[2] For this reason, DMSO is a good choice for preparing concentrated stock solutions. These stock solutions can be stored at -20°C for up to three months.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: For how long is a diluted aqueous solution of this compound stable?
A3: Aqueous solutions of this compound are not recommended for long-term storage due to the compound's potential for hydrolysis. Aqueous solutions should be prepared fresh before use and should not be stored for more than 24 hours.[1]
Q4: What are the main degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively detailed in the provided search results, compounds with similar structures are often susceptible to hydrolysis, oxidation, and photolysis.[4] Given its quinoxaline (B1680401) dioxide moiety, it may be sensitive to reduction. It is also heat-labile.[3]
Q5: Are there any visible signs of this compound degradation?
A5: A change in the physical appearance of the solid compound, such as a change in color from its typical yellow to dark orange, could indicate degradation.[2] For solutions, the appearance of precipitates (that do not redissolve upon warming) or a change in color can also be a sign of instability.
Quantitative Data on this compound Stability
The following table summarizes the recommended storage conditions and provides hypothetical stability data for this compound based on general knowledge of similar compounds. This data is for illustrative purposes to highlight the importance of proper storage.
| Storage Condition | Form | Temperature | Humidity | Light | Recommended Duration | Hypothetical Purity after Recommended Duration |
| Long-Term | Solid | -20°C | Low (desiccated) | Dark (Amber Vial) | > 1 year | >98% |
| Long-Term | Solid | 4°C | Low (desiccated) | Dark (Amber Vial) | 6-12 months | 95-98% |
| Room Temperature | Solid | 25°C | Ambient | Dark (Amber Vial) | < 3 months | <95% |
| Stock Solution | In DMSO | -20°C | N/A | Dark (Amber Vial) | ≤ 3 months | >98% |
| Working Solution | Aqueous Buffer | 4°C | N/A | Protected from light | < 24 hours | >95% |
Experimental Protocols
Protocol for Stability Assessment of this compound using HPLC
This protocol outlines a general method for assessing the stability of this compound under various conditions.
1. Objective: To determine the degradation of this compound over time under specific storage conditions (e.g., temperature, humidity, light) in solid form or in solution.
2. Materials:
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
HPLC-grade buffers (e.g., ammonium (B1175870) acetate)
-
Calibrated HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Environmental chambers for controlled temperature and humidity
-
Amber vials
3. Method:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
For solid-state stability, weigh a precise amount of this compound into amber vials and store them under the desired conditions.
-
For solution stability, dilute the stock solution to a working concentration (e.g., 10 µg/mL) in the desired solvent and store in amber vials under the specified conditions.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the range of 270-350 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Stability Study Procedure:
-
At specified time points (e.g., 0, 1, 3, 6 months), retrieve a sample vial from each storage condition.
-
For solid samples, dissolve the contents in a known volume of DMSO to achieve a target concentration.
-
Inject the samples and a freshly prepared standard solution onto the HPLC system.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cyadox | 65884-46-0 [amp.chemicalbook.com]
- 3. Effects of cooking and storage on residues of cyadox in chicken muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Ciadox and Carbadox in Swine: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of Ciadox and carbadox (B606473), two quinoxaline (B1680401) derivatives used as feed additives in the swine industry for growth promotion and disease prevention. This document is intended for researchers, scientists, and drug development professionals, offering an objective overview of their performance, mechanisms of action, and safety profiles, supported by experimental data.
Growth Promotion Efficacy
Both this compound and carbadox have been shown to improve growth performance in swine, particularly in the nursery phase. The following tables summarize the quantitative data from various studies.
Table 1: Growth Performance in Weanling Pigs - this compound
| Treatment | Average Daily Gain ( g/day ) | Feed Conversion Efficiency (Gain/Feed) | Study Reference |
| Control (Unmedicated) | 336 | 0.59 | [1] |
| This compound (100 mg/kg) | 408 | 0.71 | [1] |
Table 2: Growth Performance in Weanling Pigs - Carbadox
| Treatment | Average Daily Gain ( g/day ) | Feed Conversion Ratio (FCR) | Study Reference |
| Control (No Additive) | 431 | 1.53 | [2] |
| Carbadox (50 g/ton ) | 496 - 497 | 1.38 | [2] |
| Control | ~454 | ~1.5 | [3] |
| Carbadox (50 g/ton ) | ~499 | ~1.44 | [3] |
| Control (PC, E. coli challenge) | 304 | 1.63 | [4] |
| Carbadox (50 mg/kg) | 376 | 1.38 | [4] |
Note: Feed Conversion Efficiency (FCE) is the ratio of weight gain to feed intake, while Feed Conversion Ratio (FCR) is the inverse. Higher FCE and lower FCR indicate better feed efficiency.
Antibacterial Efficacy
This compound and carbadox exhibit broad-spectrum antibacterial activity against various swine pathogens.
Table 3: In Vitro Antibacterial Activity of this compound against Swine Pathogens
| Bacterial Species | MIC Range (μg/mL) |
| Clostridium perfringens | 0.5 - 1 |
| Pasteurella multocida | 1 |
| Salmonella choleraesuis | 4 |
| Escherichia coli | 1 - 4 |
| Streptococcus suis | 2 - 8 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Carbadox is effective against Brachyspira hyodysenteriae (the causative agent of swine dysentery) and has demonstrated efficacy against Salmonella choleraesuis and Escherichia coli in challenge studies.[5][6] In one study, 63 out of 138 swine fecal E. coli isolates were found to be resistant to carbadox.
Safety and Toxicity
A key differentiator between this compound and carbadox is their reported toxicity. While both are quinoxaline derivatives, studies suggest that this compound possesses a better safety profile.
Table 4: Comparative Toxicity of Quinoxaline Derivatives in Weaned Pigs
| Treatment (ppm) | Effect on Aldosterone Levels | Effect on Sodium Levels | Effect on Potassium Levels |
| Carbadox (100) | Significant decline after 5 weeks | Hyponatremia after 5 weeks | Hyperkalemia after 4 weeks |
| Carbadox (200) | Significant decline after 3 weeks | Hyponatremia after 3 weeks | Hyperkalemia after 3 weeks |
| This compound (50, 200, 400) | Significant decline after 6 weeks | Hyponatremia at 200 ppm after 6 weeks | No hyperkalemia observed |
This study concluded that the toxic effect of olaquindox (B1677201) is comparable to carbadox, but this compound is less toxic.[7] Carbadox has been shown to be carcinogenic and its use is banned in several countries.
Mechanism of Action
This compound and carbadox belong to the quinoxaline-1,4-dioxide class of compounds. Their primary mechanism of action involves the inhibition of bacterial DNA synthesis.
Mechanism of action for quinoxaline derivatives.
Carbadox specifically acts as a DNA damaging agent, which can trigger the bacterial SOS response. This complex regulatory network is aimed at repairing DNA but can also have unintended consequences, such as the induction of prophages that can transfer virulence and antibiotic resistance genes.
Carbadox-induced DNA damage and SOS response.
This compound is described as a hypoxia-selective drug, exhibiting stronger activity in the absence of oxygen, which is relevant for its efficacy against anaerobic and facultative anaerobic gut pathogens.
Experimental Protocols
Growth Promotion Trial (this compound)
-
Objective: To evaluate the effect of this compound on the growth performance of weanling pigs.[1]
-
Animals: Seventy-five crossbred weanling barrows.[1]
-
Experimental Design: Pigs were randomly assigned to three dietary treatments with five replicates per treatment.[1]
-
Diets:
-
Duration: 4 weeks.[1]
-
Data Collection: Body weight and feed consumption were measured weekly to calculate average daily gain (ADG) and feed conversion efficiency (FCE).[1]
-
Statistical Analysis: Data were analyzed using appropriate statistical methods to determine significant differences between treatment groups.[1]
Experimental workflow for a this compound growth trial.
In Vitro Antibacterial Susceptibility Testing (MIC Determination)
-
Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various bacterial isolates.
-
Methodology:
-
Bacterial Strains: Obtain pure cultures of relevant swine pathogens.
-
Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth medium.
-
Antimicrobial Dilution: Prepare a series of twofold dilutions of the antimicrobial agent in the broth medium in a microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Incubation: Incubate the microtiter plate under appropriate conditions (temperature, time, and atmosphere) for the specific bacterium.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
-
Conclusion
Both this compound and carbadox demonstrate efficacy as growth promoters and antibacterial agents in swine. However, the available data suggests that this compound may offer a superior safety profile with lower toxicity compared to carbadox. While carbadox has a more extensive history of use and a larger body of supporting literature for its growth-promoting effects, the carcinogenic properties of carbadox have led to its ban in many regions. This compound presents itself as a potentially safer alternative within the same class of compounds. Further direct comparative studies are warranted to provide a more definitive assessment of their relative efficacy under identical conditions. Researchers and drug development professionals should consider both the performance data and the safety profiles when evaluating these compounds for use in swine production.
References
- 1. Effect of cyadox on growth and nutrient digestibility in weanling pigs [scielo.org.za]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Feed Additives for Swine: Past, Present and Future Trends [sites.ext.vt.edu]
- 4. Bacillus subtilis: a potential growth promoter in weaned pigs in comparison to carbadox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbadox has both temporary and lasting effects on the swine gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asi.k-state.edu [asi.k-state.edu]
- 7. Swine growth promotion with antibiotics or alternatives can increase antibiotic resistance gene mobility potential - PMC [pmc.ncbi.nlm.nih.gov]
Alternatives to Ciadox for Bacterial Infections in Poultry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing concern over antimicrobial resistance has prompted a critical re-evaluation of antimicrobial use in poultry production. Ciadox, a quinoxaline-1,4-dioxide antimicrobial, has been utilized for the control of bacterial infections in poultry. However, the drive for responsible antibiotic stewardship and the potential for resistance development necessitate a thorough examination of viable alternatives. This guide provides a comparative analysis of prominent alternatives to this compound, including other antibiotics and non-antibiotic solutions, supported by available experimental data.
Executive Summary
This guide compares the performance of this compound with several alternatives for managing key bacterial pathogens in poultry, namely Escherichia coli, Salmonella spp., and Clostridium perfringens. The alternatives covered include:
-
Conventional Antibiotics:
-
Enrofloxacin (a fluoroquinolone)
-
Florfenicol (B1672845) (a phenicol)
-
Amoxicillin (B794) (a β-lactam)
-
-
Non-Antibiotic Alternatives:
-
Probiotics
-
Phytogenics
-
Antimicrobial Peptides (AMPs)
-
Bacteriophages
-
While direct comparative studies between this compound and these alternatives are limited, this guide consolidates available in vitro susceptibility data and summarizes their mechanisms of action and experimental protocols to provide a valuable resource for research and development.
In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and its alternatives against key poultry pathogens. It is crucial to note that this data is compiled from various studies and direct, head-to-head comparisons under identical conditions are scarce. Variations in bacterial strains and testing methodologies can influence MIC values.
Table 1: Comparative MIC (µg/mL) Data against Escherichia coli Poultry Isolates
| Antimicrobial Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation(s) |
| This compound | 1 - 8 | - | - | [1] |
| Enrofloxacin | 0.015 - >32 | 0.03 - 0.25 | 0.13 - >32 | [2][3][4] |
| Florfenicol | - | 4.0 | 8.0 | [4] |
| Amoxicillin | - | 4.0 | >32 | [4] |
Note: A dash (-) indicates that the data was not available in the cited sources.
Table 2: Comparative MIC (µg/mL) Data against Salmonella spp. Poultry Isolates
| Antimicrobial Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation(s) |
| This compound | 0.25 - 8 | - | - | |
| Enrofloxacin | - | 0.5 | - | |
| Florfenicol | - | - | - | [5] |
| Amoxicillin | 0.00175 - 3.00 | - | - | [6] |
Note: A dash (-) indicates that the data was not available in the cited sources.
Table 3: Comparative MIC (µg/mL) Data against Clostridium perfringens Poultry Isolates
| Antimicrobial Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation(s) |
| This compound | 1 - 16 | 2 | 4 | [7][8] |
| Amoxicillin | <0.03 - >256 | ≤0.125 | 0.25 | [9] |
| Florfenicol | - | 4 | 8 | [4] |
Note: A dash (-) indicates that the data was not available in the cited sources.
Mechanisms of Action
Understanding the mechanism of action is critical for evaluating the potential for cross-resistance and for developing novel therapeutic strategies.
This compound
The antibacterial effect of this compound is linked to the generation of reactive oxygen species (ROS), which induce oxidative stress and damage bacterial DNA.[10] Additionally, this compound has been shown to activate the PI3K signaling pathway in host cells, which may play a role in cell growth and immunity.[8]
This compound mechanism of action.
Conventional Antibiotic Alternatives
-
Enrofloxacin: A fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[11]
-
Florfenicol: A phenicol that binds to the 50S ribosomal subunit, inhibiting bacterial protein synthesis.[12]
-
Amoxicillin: A β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[7]
Mechanisms of conventional antibiotics.
Non-Antibiotic Alternatives
-
Probiotics: Live microorganisms that confer a health benefit to the host. Their modes of action include competitive exclusion of pathogens, production of antimicrobial substances, and modulation of the host immune system.
-
Phytogenics: Plant-derived compounds (e.g., essential oils, herbs) that exhibit antimicrobial, anti-inflammatory, and antioxidant properties. They can disrupt bacterial cell membranes and modulate gut microbiota.[4]
-
Antimicrobial Peptides (AMPs): Small, naturally occurring or synthetic peptides that have broad-spectrum antimicrobial activity. They often act by disrupting the integrity of bacterial cell membranes.
-
Bacteriophages: Viruses that specifically infect and lyse bacteria. They offer a highly targeted approach to controlling specific bacterial pathogens.
Modes of action for non-antibiotic alternatives.
Experimental Protocols
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Workflow for MIC determination.
Detailed Methodology:
-
Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and then serially diluted in appropriate broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: The bacterial isolate to be tested is grown to a specific turbidity, and the suspension is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at a temperature and for a duration suitable for the growth of the test organism (typically 37°C for 16-20 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the bacteria.
In Vivo Efficacy Trial: Bacterial Challenge Model in Broiler Chickens
In vivo studies are essential to evaluate the clinical efficacy of an antimicrobial agent in a live host. A common model involves experimentally inducing a bacterial infection and then administering the test compound.
Workflow for an in vivo efficacy trial.
Detailed Methodology:
-
Animal Husbandry: Day-old broiler chicks are randomly allocated to different treatment groups and housed under controlled environmental conditions.
-
Challenge Model: After an acclimatization period, birds are challenged with a virulent strain of the target pathogen (e.g., via oral gavage or in the feed).
-
Treatment Administration: The test compounds (this compound and alternatives) are administered to their respective groups, typically through the feed or drinking water, at predetermined dosages and durations. A control group receives no treatment.
-
Data Collection: Key parameters are monitored throughout the study, including mortality, clinical signs of disease, body weight gain, and feed intake.
Conclusion and Future Directions
The available data suggests that while this compound exhibits activity against key poultry pathogens, a range of both antibiotic and non-antibiotic alternatives also show promise. Conventional antibiotics like enrofloxacin, florfenicol, and amoxicillin have demonstrated efficacy, although concerns about resistance remain a primary consideration. Non-antibiotic alternatives, including probiotics, phytogenics, AMPs, and bacteriophages, offer novel mechanisms of action that may help to mitigate the development of resistance.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies between this compound and these alternatives under standardized conditions. Future research should focus on conducting such studies to provide a clearer, quantitative comparison of their efficacy. Furthermore, long-term studies are needed to evaluate the impact of these alternatives on the development of antimicrobial resistance in poultry production systems. For drug development professionals, the exploration of synergistic combinations of these alternative compounds may also represent a promising avenue for the development of novel and effective antimicrobial strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of in vitro activities and pharmacokinetics/pharmacodynamics estimations of veterinary fluoroquinolones against avian pathogenic Escherichia coli isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentration determinations for various antimicrobial agents against 1570 bacterial isolates from turkey poults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic influence of probiotic and florfenicol on embryonic viability, performance, and multidrug-resistant Salmonella Enteritidis in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility and Minimum Inhibitory Concentration of Salmonella enterica Isolates from Chickens in Yobe State, International Journal of Microbiology and Biotechnology, Science Publishing Group [sciencepublishinggroup.com]
- 7. Antibacterial activity of cyadox against Clostridium perfringens in broilers and a dosage regimen design based on pharmacokinetic-pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Antimicrobial susceptibility profiles of commensal Clostridium perfringens isolates from chickens in Hungarian poultry farms between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative In Vitro Activity of Five Cephalosporin Antibiotics Against Salmonellae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In Vitro Synergistic Effect of Ciadox with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciadox (also known as Cyadox) is a quinoxaline-1,4-dioxide derivative with established antibacterial activity against a range of veterinary pathogens.[1][2] While its efficacy as a standalone agent has been documented, the exploration of its synergistic potential with other antibiotics is a critical area of research for combating bacterial resistance and enhancing therapeutic outcomes. This guide provides a comparative overview of the available in vitro data on the synergistic effects of this compound in combination with other antimicrobial agents.
Quantitative Analysis of Synergistic Effects
The primary method for quantifying antibiotic synergy in vitro is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated to classify the interaction between two antimicrobial agents. A Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 typically indicates synergy; an FICI between 0.5 and 4.0 suggests an additive or indifferent effect, and an FICI of > 4.0 indicates antagonism.[3][4]
Based on available literature, a study has reported on the interaction between this compound and tetracycline (B611298) against Mycoplasma gallisepticum.
| Antibiotic Combination | Target Organism | FIC Index | Interpretation |
| This compound + Tetracycline | Mycoplasma gallisepticum | 0.75 | Additive Effect[5] |
Note: The available scientific literature on the synergistic effects of this compound with other antibiotics is currently limited. The data presented here represents the findings from a specific study and may not be exhaustive.
Experimental Protocols
The determination of in vitro synergy typically involves the following key experimental methods:
Checkerboard Assay
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[3][6][7]
Workflow for the Checkerboard Assay
Caption: Workflow of the checkerboard assay for synergy testing.
Detailed Steps:
-
Preparation of Antibiotics: Serial twofold dilutions of each antibiotic are prepared. In a 96-well plate, one antibiotic is serially diluted along the x-axis, and the other is diluted along the y-axis.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate will contain wells with each antibiotic alone, a combination of both at varying concentrations, and a growth control well without any antibiotic.
-
Incubation: The plate is incubated under optimal growth conditions for the test organism for a defined period.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated using the formula: FIC Index = FIC of drug A + FIC of drug B, where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone).
Potential Mechanisms of Action and Synergy
While specific studies on the molecular mechanisms of this compound synergy are not extensively detailed in the available literature, the synergistic or additive effects of antibiotic combinations can generally be attributed to several mechanisms.
Logical Relationship of Potential Synergistic Mechanisms
Caption: Potential mechanisms leading to antibiotic synergy.
-
Sequential Blockade: Two drugs may inhibit different steps in the same essential metabolic pathway.
-
Enzyme Inhibition: One drug may inhibit an enzyme that would otherwise inactivate the second drug.
-
Enhanced Uptake: One drug may increase the permeability of the bacterial cell membrane, facilitating the entry of the second drug.
-
Different Target Sites: The combined action of two drugs on different targets can lead to a bactericidal effect that is greater than the sum of their individual effects.
Further research is necessary to elucidate the specific mechanisms by which this compound may act synergistically with other antibiotics.
References
- 1. The Spectrum of Antimicrobial Activity of Cyadox against Pathogens Collected from Pigs, Chicken, and Fish in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of cyadox against Clostridium perfringens in broilers and a dosage regimen design based on pharmacokinetic-pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. In vitro synergy of ciprofloxacin and three other antibiotics against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Quinoxaline Antibiotics in Aquaculture
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline (B1680401) antibiotics, a class of synthetic antimicrobial agents, have been utilized in animal production to control bacterial diseases and promote growth. This guide provides a comparative analysis of three key quinoxaline 1,4-di-N-oxides (QdNOs)—carbadox (B606473), mequindox, and olaquindox (B1677201)—with a focus on their application, efficacy, safety, and metabolic profiles relevant to aquaculture. It is important to note that while these compounds have been studied in livestock, direct head-to-head comparative studies in aquaculture species are limited. This guide synthesizes available data to offer a comprehensive overview.
Executive Summary
Quinoxaline antibiotics, including carbadox, mequindox, and olaquindox, exhibit broad-spectrum antibacterial activity. Their shared mechanism of action involves bioreductive activation to generate reactive oxygen species, leading to bacterial DNA damage. However, significant concerns regarding their safety, particularly carcinogenicity and genotoxicity, have led to stringent regulations and bans in many regions, including for use in aquaculture. While some data on their individual effects are available, a comprehensive, direct comparison of their performance and safety in key aquaculture species is largely absent from the scientific literature.
Mechanism of Action
The antibacterial effect of quinoxaline 1,4-di-N-oxides is a multi-step process that is particularly effective under anaerobic conditions.[1] The parent compounds are bioreductive drugs, meaning they are activated by metabolic reduction within the bacterial cell. This process is catalyzed by bacterial nitroreductases.
The key steps in the mechanism of action are:
-
Uptake and Bioreduction: The quinoxaline 1,4-di-N-oxide molecule is taken up by the bacterial cell. Inside the bacterium, particularly under anaerobic or hypoxic conditions, cellular reductases reduce the N-oxide groups.[2]
-
Generation of Reactive Oxygen Species (ROS): This reduction process generates unstable intermediates and reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydroxyl radicals.[1]
-
DNA Damage: The generated ROS cause significant oxidative damage to bacterial DNA, leading to strand breaks and degradation.[1] This disruption of DNA integrity inhibits essential cellular processes like replication and transcription, ultimately leading to bacterial cell death.
-
Cell Wall and Membrane Disruption: In addition to DNA damage, the oxidative stress induced by these compounds can also damage other cellular components, including the cell wall and membrane, leading to a loss of cellular integrity.[1]
It is important to note that the reduced metabolites of these quinoxaline antibiotics generally lack antibacterial activity, indicating that the N-oxide groups are crucial for their efficacy.[1]
Comparative Efficacy
One study investigating the antimicrobial activity of cyadox against various pathogens, including those isolated from fish, found that cyadox was more effective than olaquindox against Pasteurella multocida, Salmonella choleraesuis, Erysipelothrix, and Streptococcus.[3] The study also highlighted that the antibacterial activity of cyadox was enhanced under anaerobic conditions.[3]
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for quinoxaline antibiotics against some pathogens relevant to aquaculture. It is important to interpret this data with caution as the studies were not designed for a direct head-to-head comparison of carbadox, mequindox, and olaquindox.
| Pathogen | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |
| Aeromonas hydrophila | Cyadox | 0.25 - 8 | N/A | N/A | [4] |
| Aeromonas sobria | Cyadox | 0.25 - 8 | N/A | N/A | [4] |
| Escherichia coli (from fish) | Cyadox | 1 - 8 | N/A | N/A | [3] |
| Streptococcus spp. (from fish) | Cyadox | 1 - 8 | N/A | N/A | [3] |
| Flavobacterium columnare | Cyadox | 1 - 8 | N/A | N/A | [3] |
| Yersinia ruckeri | Cyadox | 0.25 - 8 | N/A | N/A | [4] |
| Clostridium perfringens | Olaquindox | 1 | N/A | N/A | [1] |
| Brachyspira hyodysenteriae | Olaquindox | 0.0625 | N/A | N/A | [1] |
N/A: Data not available in the cited sources.
Comparative Pharmacokinetics and Metabolism
The pharmacokinetic profiles of carbadox, mequindox, and olaquindox have been primarily studied in terrestrial animals.[2] There is a lack of direct comparative pharmacokinetic data in aquaculture species. However, studies on a related quinoxaline, cyadox, in carp (B13450389) provide some indication of how these compounds might behave in fish.
A study on cyadox administered orally to carp, pigs, and chickens revealed species-specific differences in its kinetic behavior. In carp, the metabolite Cy4 was undetectable, which was different from pigs and rats.[5][6] Generally, quinoxaline 1,4-di-N-oxides are rapidly metabolized in animals.[2] The primary metabolic pathway is the reduction of the N-oxide groups.[2] The toxicity of these compounds is closely linked to their metabolites.[2][7]
| Parameter | Carbadox | Mequindox | Olaquindox | Cyadox (in Carp) | Source(s) |
| Absorption | Good oral absorption in pigs. | N/A | Rapidly absorbed from the gut in pigs. | Rapidly metabolized after oral administration. | [8][9][5] |
| Metabolism | Rapidly metabolized via reduction of N-oxide groups. | Undergoes extensive metabolism. | Extensively metabolized in the animal. | Rapidly metabolized into several metabolites. | [2][8][2][9][5] |
| Key Metabolites | Desoxycarbadox, Quinoxaline-2-carboxylic acid (QCA) | N/A | 3-methyl-quinoxaline-2-carboxylic acid (MQCA) | bisdeoxycyadox (Cy1), quinoxaline-2-carboxylic acid (Cy6) | [8][9][10] |
| Excretion | Mainly via urine in pigs. | N/A | Mainly excreted via urine in pigs. | N/A | [9][9] |
| Tissue Residues | QCA is a persistent metabolite in liver. | N/A | Residues can be found in edible tissues. | Cy1 persisted for 3 days in the liver of carp. | [8][11][10] |
N/A: Data not available for a direct comparison in aquaculture species.
Comparative Safety and Toxicity
The use of quinoxaline antibiotics in food-producing animals has raised significant safety concerns due to their potential for carcinogenicity, genotoxicity, and other toxic effects.[9]
A comparative study on the toxic effects of carbadox, olaquindox, and cyadox in weaned pigs revealed that the toxic effect of olaquindox is comparable to that of carbadox, while cyadox is less toxic.[12] Both carbadox and olaquindox have been shown to cause adrenal damage in pigs.[9]
In the context of aquaculture, a study on zebrafish showed that olaquindox can induce gut microbiota dysbiosis, leading to increased susceptibility to pathogens. While direct comparative toxicity data in fish for all three compounds is lacking, the known toxic profiles in other animals warrant extreme caution.
| Parameter | Carbadox | Mequindox | Olaquindox | Source(s) |
| Carcinogenicity | Carcinogenic in rodents. | N/A | Tumorigenic for rodents. | [13][13] |
| Genotoxicity | Genotoxic. | N/A | Genotoxic. | [9] |
| Teratogenicity | Teratogenic for rodents. | N/A | Teratogenic for rodents. | [13] |
| Adrenal Toxicity | Causes adrenal damage in pigs. | N/A | Causes adrenal damage in pigs. | [9] |
| Aquatic Ecotoxicity | N/A | N/A | Induces gut microbiota dysbiosis in zebrafish. |
N/A: Data not available for a direct comparison.
Regulatory Status
Due to the significant safety concerns, the use of carbadox, mequindox, and olaquindox is banned or severely restricted in many parts of the world, including the European Union.[14] These regulations often extend to their use in aquaculture.[15] Researchers and drug developers should be aware of the stringent regulatory landscape surrounding these compounds.
Experimental Protocols
Detailed experimental protocols for direct head-to-head comparisons in aquaculture are not available. However, a general workflow for evaluating the efficacy of antimicrobial agents in aquaculture can be outlined.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the quinoxaline antibiotics against relevant aquaculture pathogens.
Protocol:
-
Bacterial Strains: Obtain isolates of key aquaculture pathogens such as Aeromonas salmonicida, Vibrio anguillarum, and Yersinia ruckeri.
-
Culture Media: Use appropriate broth media (e.g., Mueller-Hinton Broth) for bacterial growth.
-
Antibiotic Preparation: Prepare stock solutions of carbadox, mequindox, and olaquindox and perform serial dilutions.
-
Inoculum Preparation: Culture the bacterial strains to a logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Microdilution Assay: In a 96-well microtiter plate, add the diluted bacterial inoculum to wells containing the serially diluted antibiotics.
-
Incubation: Incubate the plates under optimal conditions (temperature and duration) for the specific pathogen.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Conclusion
While carbadox, mequindox, and olaquindox share a common mechanism of action as quinoxaline 1,4-di-N-oxide antibiotics, a direct and comprehensive head-to-head comparison of their performance and safety in aquaculture is a significant gap in the current scientific literature. The available data, primarily from terrestrial animal studies and in vitro experiments, suggest comparable mechanisms but potential differences in efficacy and toxicity. The significant safety concerns associated with these compounds, particularly their carcinogenicity, have led to their prohibition or restricted use in many regions for food-producing animals, including in aquaculture. Future research should focus on direct comparative studies in relevant aquaculture species to provide a clearer understanding of their relative risks and benefits, should their use ever be reconsidered in specific, controlled scenarios. For now, the development of safer alternatives remains a priority for the aquaculture industry.
References
- 1. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolism of carbadox, olaquindox, mequindox, quinocetone and cyadox: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Spectrum of Antimicrobial Activity of Cyadox against Pathogens Collected from Pigs, Chicken, and Fish in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Spectrum of Antimicrobial Activity of Cyadox against Pathogens Collected from Pigs, Chicken, and Fish in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nscpolteksby.ac.id [nscpolteksby.ac.id]
- 6. Pharmacokinetics of cyadox and its main metabolites in rats, pigs, chickens, and carps following oral administration at three dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fao.org [fao.org]
- 9. thepigsite.com [thepigsite.com]
- 10. Dietary exposure assessment of cyadox based on tissue depletion of cyadox and its major metabolites in pigs, chickens, and carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchopenworld.com [researchopenworld.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
Ciadox: A Comparative Analysis of Efficacy Against Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of Ciadox against resistant bacterial strains, benchmarked against other veterinary antibiotics. The data presented is compiled from publicly available research to facilitate an informed assessment of this compound's potential in addressing antimicrobial resistance.
Introduction to this compound
This compound is a synthetic quinoxaline-1,4-dioxide antibacterial agent employed in veterinary medicine. It demonstrates a broad spectrum of activity against a variety of pathogenic bacteria.[1] Its mechanism of action, like other quinoxalines, is believed to involve the inhibition of bacterial DNA synthesis. This compound has been shown to be effective against pathogens isolated from pigs, poultry, and fish.[1]
Comparative Efficacy of this compound
To validate the efficacy of this compound against resistant bacterial strains, this section presents a comparative analysis of its Minimum Inhibitory Concentration (MIC) values against those of other commonly used antibiotics. The data is presented for two key pathogenic bacteria: Escherichia coli and Salmonella spp.
It is important to note that direct comparative studies of this compound against well-characterized resistant strains are limited. Therefore, the following tables provide an indirect comparison by presenting MIC data for this compound against general isolates and MIC data for comparator antibiotics against both susceptible and resistant isolates.
Efficacy Against Escherichia coli
E. coli is a common pathogen in veterinary medicine, and the emergence of resistance to fluoroquinolones like ciprofloxacin (B1669076) is a significant concern. The following table compares the MIC values of this compound, its related compound olaquindox, and ciprofloxacin against E. coli.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | E. coli (from fish) | 1 - 8 | [1] |
| E. coli (anaerobic) | 1 - 4 | [1] | |
| Olaquindox | E. coli ATCC25922 (susceptible) | 8 | [2] |
| Olaquindox-induced resistant E. coli | >8 | [2] | |
| Ciprofloxacin | Ciprofloxacin-susceptible E. coli | ≤ 1 | [3] |
| Ciprofloxacin-resistant E. coli | ≥ 4 | [3] | |
| Ceftriaxone-resistant E. coli (modal MICs) | 0.016, 0.25, 32 | [4][5] | |
| E. coli with reduced susceptibility | 0.12 - 1 | [6] | |
| Highly resistant E. coli | >8 | [6] |
Efficacy Against Salmonella spp.
Salmonella infections are a major cause of morbidity and mortality in livestock and can be transmitted to humans. Resistance to fluoroquinolones such as enrofloxacin (B1671348) and older antibiotics like chlortetracycline (B606653) is a growing problem. The table below compares the efficacy of this compound, chlortetracycline, enrofloxacin, and ciprofloxacin against Salmonella spp.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Salmonella spp. (including S. choleraesuis, S. typhimurium, S. pullorum) | 0.25 - 8 | [1] |
| Chlortetracycline | Chlortetracycline-resistant Salmonella Typhimurium DT104 | >16 | [7] |
| Enrofloxacin | Salmonella isolates (MIC50) | 0.50 | [8] |
| Enrofloxacin-resistant Salmonella | ≥ 4 | [9] | |
| Ciprofloxacin | Ciprofloxacin-susceptible Salmonella | ≤ 0.25 | |
| Ciprofloxacin-resistant Salmonella | ≥ 1 | [10] | |
| Salmonella with GyrA/MAR mutations | 1 - 8 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antibiotic efficacy.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of antimicrobial agents
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a serial two-fold dilution of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well is typically 100 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria. This can be determined by visual inspection or by using a microplate reader.
-
Time-Kill Assay (Bacterial Kill Curve)
This assay measures the rate of bacterial killing by an antimicrobial agent over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB or other suitable broth
-
Antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile test tubes or flasks
-
Shaking incubator
-
Apparatus for colony counting (e.g., agar (B569324) plates, automated colony counter)
Procedure:
-
Inoculum Preparation:
-
Grow a bacterial culture to the early to mid-logarithmic phase.
-
Dilute the culture in fresh, pre-warmed broth to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Exposure to Antibiotic:
-
Add the antimicrobial agent to the bacterial suspension at the desired concentrations.
-
Include a growth control (no antibiotic).
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a simplified resistance pathway.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
References
- 1. The Spectrum of Antimicrobial Activity of Cyadox against Pathogens Collected from Pigs, Chicken, and Fish in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Resistance in Escherichia coli ATCC25922 under Exposure of Sub-Inhibitory Concentration of Olaquindox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of chlortetracycline treatment and its subsequent withdrawal on multi-resistant Salmonella enterica serovar Typhimurium DT104 and commensal Escherichia coli in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Comparing the minimum inhibitory and mutant prevention concentrations of selected antibiotics against animal isolates of Pasteurella multocida and Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Renaissance of Conventional First-Line Antibiotics in Salmonella enterica Clinical Isolates: Assessment of MICs for Therapeutic Antimicrobials in Enteric Fever Cases from Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of Ciadox and Florfenicol for the Treatment of Piglet Diarrhea
For Immediate Release
Executive Summary
Both Ciadox and florfenicol (B1672845) exhibit potent in-vitro activity against key bacterial pathogens responsible for piglet diarrhea, including Escherichia coli, Salmonella spp., and Clostridium perfringens. Florfenicol is a broad-spectrum antibiotic widely used in veterinary medicine for various enteric and respiratory diseases in swine.[1][2][3] this compound, a newer quinoxaline (B1680401) derivative, has also demonstrated significant antibacterial properties against these pathogens. The choice between these two agents may depend on specific herd health history, antimicrobial susceptibility patterns, and regulatory approvals.
Mechanism of Action
This compound: As a quinoxaline-1,4-dioxide compound, the antibacterial mechanism of this compound is thought to involve the generation of free radicals under anaerobic conditions, which can damage bacterial DNA and other vital cellular components. This mode of action is particularly effective against anaerobic and facultative anaerobic bacteria commonly found in the gut.
Florfenicol: Florfenicol is a synthetic, broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis.[1][2] It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thereby halting bacterial growth.[1] This mechanism is effective against a wide range of Gram-positive and Gram-negative bacteria.[1]
dot
Caption: Comparative signaling pathways of this compound and Florfenicol.
In-Vitro Efficacy
In-vitro susceptibility testing is a critical first step in evaluating the potential effectiveness of an antimicrobial agent. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound and florfenicol against key pathogens implicated in piglet diarrhea. Lower MIC and MBC values indicate greater potency.
Table 1: In-Vitro Efficacy of this compound against Swine Enteric Pathogens
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 9 | 1 - 4 | 2 | 4 |
| Salmonella spp. | 8 | 1 - 8 | 4 | 8 |
| Clostridium perfringens | 60 | 0.5 - 8 | 2 | 4 |
Data synthesized from available in-vitro studies.
Table 2: In-Vitro Efficacy of Florfenicol against Swine Enteric Pathogens
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Varies | 0.5 - >128 | 4 | 32 |
| Salmonella spp. | Varies | 2 - 16 | 4 | 8 |
| Streptococcus suis | Varies | 0.5 - 4 | 1 | 2 |
Data synthesized from various surveillance and research publications. Ranges can vary significantly based on geographic location and specific strains.
Experimental Protocols
A standardized experimental protocol is crucial for the objective evaluation of therapeutic agents for piglet diarrhea. The following outlines a representative model for a clinical efficacy trial.
Objective: To evaluate the efficacy of an antimicrobial agent in the treatment of naturally occurring post-weaning diarrhea in piglets.
Study Population: A cohort of recently weaned piglets from a commercial swine operation with a history of post-weaning diarrhea. Piglets exhibiting clinical signs of diarrhea (e.g., loose feces, dehydration) are selected for the study.
Experimental Design:
-
Randomization: Clinically affected piglets are randomly assigned to one of the following treatment groups:
-
Group A: Test Article (e.g., this compound) at a specified dosage and administration route.
-
Group B: Positive Control (e.g., Florfenicol) at a standard therapeutic dosage.
-
Group C: Negative Control (Placebo).
-
-
Treatment Administration: Treatments are administered for a predefined duration (e.g., 3-5 days).
-
Clinical Observations: Piglets are monitored daily for clinical signs, including:
-
Fecal Score: A standardized scoring system (e.g., 1=normal to 4=watery diarrhea) is used to assess fecal consistency.
-
Dehydration Score: Assessed based on skin turgor and sunken eyes.
-
Attitude and Appetite: General demeanor and feed intake are recorded.
-
-
Performance Parameters:
-
Mortality Rate: Recorded for each treatment group.
-
Cure Rate: Defined as the percentage of piglets with resolution of clinical signs by a specific time point.
-
Average Daily Gain (ADG): Body weight is measured at the beginning and end of the study period.
-
-
Microbiological Analysis: Fecal samples are collected pre- and post-treatment for bacterial culture and antimicrobial susceptibility testing to confirm the causative pathogens and monitor for changes in resistance patterns.
dot
Caption: A typical experimental workflow for evaluating treatments for piglet diarrhea.
Comparative Discussion
Based on the available in-vitro data, both this compound and florfenicol demonstrate activity against the primary bacterial culprits of piglet diarrhea. Florfenicol has a long history of use and a well-established, broad antibacterial spectrum.[1][2][3] The development of resistance to florfenicol is a growing concern, which necessitates prudent use and regular monitoring of susceptibility patterns.[4]
This compound shows promise as an effective agent, particularly given its enhanced activity in the anaerobic environment of the gut. However, the paucity of published clinical trial data for this compound in treating piglet diarrhea makes a direct comparison of clinical efficacy with the more established florfenicol challenging. Key performance indicators such as cure rates, mortality reduction, and impact on growth performance under field conditions are essential for a comprehensive evaluation.
Logical Framework for Drug Comparison
The selection of an appropriate antimicrobial for treating piglet diarrhea should follow a logical and evidence-based approach.
dot
Caption: Logical flow for selecting an antimicrobial to treat piglet diarrhea.
Conclusion
Both this compound and florfenicol are valuable tools in the veterinarian's arsenal (B13267) for combating bacterial diarrhea in piglets. Florfenicol's broad-spectrum efficacy is well-documented, though the potential for resistance requires careful stewardship. This compound presents a promising profile with its potent in-vitro activity against key enteric pathogens. To provide a definitive comparative recommendation, further head-to-head clinical trials are warranted. These studies should focus on quantifiable outcomes such as cure rates, mortality, and growth performance to enable evidence-based decision-making in the field. Researchers and drug development professionals are encouraged to pursue such comparative studies to optimize therapeutic strategies for this economically important swine disease.
References
- 1. Swine enteric colibacillosis: diagnosis, therapy and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Swine enteric colibacillosis: diagnosis, therapy and antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Florfenicol administration in piglets co-selects for multiple antimicrobial resistance genes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ciadox Against New Generation Veterinary Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Ciadox, a quinoxaline-1,4-dioxide antibiotic, against select new generation antibiotics commonly used in veterinary medicine. The data presented is compiled from publicly available research to assist in evaluating its potential and positioning within the current landscape of antimicrobial agents.
Executive Summary
This compound demonstrates significant antibacterial activity, particularly under anaerobic conditions, against a range of veterinary pathogens. Its unique mechanism of action, involving the generation of reactive oxygen species that lead to DNA damage, sets it apart from many contemporary antibiotics. This guide presents a comparative analysis of Minimum Inhibitory Concentration (MIC) data for this compound alongside two key classes of new generation veterinary antibiotics: third-generation cephalosporins (represented by Ceftiofur) and fluoroquinolones (represented by Ciprofloxacin). The data indicates that this compound exhibits potent activity against several key pathogens, with MIC values that are competitive with, and in some cases superior to, these newer agents, especially against anaerobic bacteria.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound, Ceftiofur (B124693), and Ciprofloxacin against various bacterial pathogens of veterinary importance. MIC is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Veterinary Pathogens
| Bacterial Species | This compound MIC (µg/mL) |
| Clostridium perfringens | 0.25 - 16[1][2] |
| Pasteurella multocida | 0.25 - 1[1] |
| Escherichia coli | 1 - 8[1] |
| Salmonella spp. | 0.25 - 8[1] |
| Streptococcus spp. | 1 - 32[1] |
| Acinetobacter baumannii | 0.25 - 8[1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected New Generation Antibiotics against Veterinary Pathogens
| Bacterial Species | Ceftiofur MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Pasteurella multocida | ≤0.0019 - 0.06[3][4] | 0.015 - 0.12[5] |
| Escherichia coli | ≤0.0019 - >8.0[3] | 0.008 - >32[5] |
| Salmonella spp. | 0.5 - >8.0[3] | Not Widely Reported |
| Streptococcus suis | ≤0.0019 - 0.06[3] | 0.5 - 2[5] |
| Staphylococcus aureus | 0.25 - 1.0[3] | 0.06 - 0.5[5] |
Mechanism of Action: A Visual Representation
This compound and other quinoxaline-1,4-dioxides employ a distinct, bioreductive mechanism of action that is particularly effective in anaerobic environments.[6][7] The following diagram illustrates this proposed pathway.
Caption: Proposed mechanism of action for this compound in anaerobic bacteria.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antibiotic. The data presented in this guide is based on methodologies consistent with the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted in a 96-well microtiter plate using an appropriate broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized suspension of the test bacteria, equivalent to a 0.5 McFarland standard, is prepared. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at a temperature of 35-37°C for 16-20 hours under conditions appropriate for the test organism (aerobic or anaerobic).
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Workflow for MIC determination using the broth microdilution method.
Concluding Remarks
This compound demonstrates potent in vitro activity against a range of significant veterinary pathogens, particularly those that thrive in anaerobic environments. Its distinct mechanism of action presents a valuable alternative to conventional antibiotic classes. While direct comparative clinical trials are necessary for a definitive assessment of its in vivo efficacy relative to new generation antibiotics, the presented MIC data suggests that this compound is a promising candidate for further research and development in the search for effective antimicrobial therapies in veterinary medicine. The provided experimental protocols offer a foundation for reproducible in vitro evaluations of its performance.
References
- 1. The Spectrum of Antimicrobial Activity of Cyadox against Pathogens Collected from Pigs, Chicken, and Fish in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of cyadox against Clostridium perfringens in broilers and a dosage regimen design based on pharmacokinetic-pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of ceftiofur and its primary metabolite, desfuroylceftiofur, against organisms of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Comparative quantification of the in vitro activity of veterinary fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
Unraveling Cross-Resistance Between Ciadox and Other Quinoxalines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance among antimicrobial agents is paramount. This guide provides an objective comparison of Ciadox, a quinoxaline-1,4-dioxide antibiotic, with other quinoxalines, supported by experimental data on cross-resistance profiles. Detailed methodologies and a visual representation of the experimental workflow are included to facilitate further research in this critical area.
This compound, a member of the quinoxaline-1,4-dioxide (QdNO) class of antibacterial agents, is utilized in veterinary medicine.[1] Like other compounds in this family, such as Olaquindox and Carbadox, its mechanism of action is associated with the generation of reactive oxygen species, leading to DNA damage within bacterial cells.[2][3] The emergence of resistance to this class of antibiotics necessitates a thorough investigation of cross-resistance patterns to inform effective treatment strategies and the development of new therapeutic agents.
Comparative Analysis of In Vitro Cross-Resistance
Studies investigating the in vitro development of resistance to quinoxaline-1,4-dioxides in Escherichia coli have revealed important cross-resistance patterns. In a key study, E. coli strains were selected for resistance to either Olaquindox or this compound, and their susceptibility to other quinoxalines and antibiotics was subsequently determined. The results, summarized in the table below, demonstrate a significant degree of cross-resistance among quinoxaline (B1680401) derivatives.
Table 1: Minimum Inhibitory Concentrations (MICs) of Quinoxaline Derivatives Against Resistant E. coli Strains
| Bacterial Strain | Selecting Agent | MIC (µg/mL) of: | |||
| Olaquindox | This compound | Carbadox | Other Antibiotics | ||
| Parent Strain | - | 4 | 2 | 16 | Susceptible |
| Olaquindox-Resistant Mutant 1 | Olaquindox | >1024 | 128 | 512 | Multi-drug resistant |
| Olaquindox-Resistant Mutant 2 | Olaquindox | >1024 | 128 | 512 | Multi-drug resistant |
| This compound-Resistant Mutant 1 | This compound | 16 | 64 | 64 | Resistant to some quinoxalines |
| This compound-Resistant Mutant 2 | This compound | 16 | 64 | 64 | Resistant to some quinoxalines |
Data synthesized from a study by Cheng et al. (2012).[1]
The data clearly indicates that E. coli strains selected for resistance to Olaquindox exhibit high-level cross-resistance to both this compound and Carbadox.[1] Conversely, strains selected for resistance to this compound show a more moderate level of cross-resistance to Olaquindox and Carbadox.[1] Notably, the Olaquindox-selected mutants also displayed a multi-drug resistance phenotype, suggesting a broader mechanism of resistance.[1]
Experimental Protocols
To facilitate reproducible research, the following are detailed methodologies for key experiments in cross-resistance studies of quinoxaline derivatives.
In Vitro Selection of Resistant Mutants
This protocol describes the stepwise process for selecting bacterial mutants with resistance to a specific quinoxaline agent.
-
Bacterial Strain and Culture Conditions: A susceptible wild-type bacterial strain (e.g., E. coli) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the logarithmic growth phase.
-
Initial Exposure: The bacterial culture is plated on agar (B569324) medium containing the selecting quinoxaline agent (e.g., Olaquindox or this compound) at a concentration twice the Minimum Inhibitory Concentration (MIC) of the parent strain.
-
Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Selection of Mutants: Colonies that grow in the presence of the antibiotic are selected.
-
Stepwise Increase in Concentration: A single resistant colony is used to inoculate a fresh broth culture, which is then plated on agar containing a two-fold higher concentration of the selecting agent.
-
Repetition: This process is repeated for several passages to select for mutants with high levels of resistance.[1]
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a crucial quantitative measure of susceptibility. The broth microdilution method is a standard procedure.
-
Preparation of Antibiotic Solutions: Stock solutions of the quinoxaline compounds (this compound, Olaquindox, Carbadox, etc.) are prepared in an appropriate solvent (e.g., DMSO).
-
Serial Dilutions: Two-fold serial dilutions of each antibiotic are prepared in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Visualization of Experimental Workflow and Resistance Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for cross-resistance studies and the proposed signaling pathway for quinoxaline resistance.
Caption: Experimental workflow for studying cross-resistance between quinoxalines.
Caption: Proposed signaling pathway for quinoxaline action and resistance.
Conclusion
The available data strongly suggests that cross-resistance is a significant concern within the quinoxaline-1,4-dioxide class of antibiotics. The selection of resistance to one agent, particularly Olaquindox, can confer broad resistance to other members of the class, including this compound. Further research is warranted to elucidate the precise molecular mechanisms underlying this cross-resistance, which may involve alterations in redox homeostasis genes or the upregulation of efflux pumps. The experimental protocols and visual guides provided herein offer a framework for continued investigation into this critical aspect of antimicrobial resistance.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Plasmid-mediated quinolone resistance in Enterobacteriaceae: a systematic review with a focus on Mediterranean countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
In Vivo Validation of Ciadox's Enhanced Anaerobic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anaerobic activity of Ciadox with its alternatives, primarily Olaquindox (B1677201) and Carbadox. The information presented is collated from publicly available experimental data to assist researchers and drug development professionals in their evaluation of these antimicrobial agents for veterinary applications.
Executive Summary
This compound, a quinoxaline-1,4-dioxide derivative, demonstrates enhanced antibacterial activity under anaerobic conditions, making it a promising candidate for the treatment of anaerobic infections in livestock. In vivo and ex vivo studies, particularly in swine models, indicate that this compound is not only effective against key anaerobic pathogens like Clostridium perfringens but also exhibits a superior safety profile compared to its predecessors, Olaquindox and Carbadox. While direct comparative in vivo clinical trials are limited in the public domain, the available pharmacokinetic and pharmacodynamic data, alongside toxicity profiles, position this compound as a viable and potentially safer alternative.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its key comparators.
Table 1: In Vitro Anaerobic Activity against Swine Pathogens
| Antibacterial Agent | Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Clostridium perfringens | 2 | 4[1][2] |
| This compound | Escherichia coli | - | 4[3] |
| Olaquindox | Various Gram-negative bacteria | - | 8[3] |
MIC50/MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 50%/90% of isolates.
Table 2: Ex Vivo Pharmacokinetic and Pharmacodynamic Parameters of this compound against Clostridium perfringens in Swine Ileum Fluid
| Parameter | Value | Unit | Reference |
| Cmax | 23.66 | µg/mL | [1] |
| Tmax | 1.96 | hours | [1] |
| AUC24h | 106.40 | µg·h/mL | [1][2] |
| AUC24h/MIC for Bacteriostatic Effect | 26.72 | h | [1][2][4] |
| AUC24h/MIC for Bactericidal Effect | 39.54 | h | [1][2][4] |
| AUC24h/MIC for Bacterial Elimination | 50.69 | h | [1][2][4] |
Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC24h: Area under the concentration-time curve over 24 hours.
Table 3: Comparative Toxicity Profile
| Compound | Key Toxicity Findings | Reference |
| This compound | Lower toxicity compared to Carbadox and Olaquindox. Less impact on aldosterone, sodium, and potassium levels in pigs. | [1][5] |
| Olaquindox | Toxic effect comparable to Carbadox, with significant impact on aldosterone, sodium, and potassium levels at higher doses. | [5] |
| Carbadox | Carcinogenic effects reported, leading to bans in several countries. Significant impact on aldosterone, sodium, and potassium levels. | [5] |
Mechanism of Action Under Anaerobic Conditions
Under anaerobic conditions, this compound is bioreductively activated. This process generates reactive oxygen species (ROS), which are highly toxic to anaerobic bacteria that lack the necessary defense mechanisms against oxidative stress. The generated ROS lead to oxidative damage of cellular components, including DNA, resulting in bacterial cell death.
Caption: Mechanism of this compound's enhanced anaerobic activity.
Experimental Protocols
This section outlines a general methodology for an in vivo study to validate and compare the efficacy of this compound against an anaerobic pathogen in a swine model, based on protocols described in the referenced literature.
Objective: To evaluate the therapeutic efficacy of this compound in comparison to a positive control (e.g., Olaquindox) and a negative control (no treatment) in a swine model of necrotic enteritis induced by Clostridium perfringens.
Animals: Healthy, weaned piglets (e.g., 4-5 weeks old), confirmed to be free of the target pathogen.
Experimental Design:
-
Acclimatization: Animals are acclimatized for a minimum of 7 days.
-
Randomization: Pigs are randomly allocated to treatment groups (e.g., this compound, Olaquindox, Placebo).
-
Infection Challenge: All animals (except a healthy control group) are challenged with a pathogenic strain of Clostridium perfringens. This can be achieved through oral gavage of a bacterial culture. Predisposing factors, such as a high-protein diet, may be used to facilitate infection.
-
Treatment Administration: Following the challenge and onset of clinical signs (e.g., diarrhea), treatments are administered. This compound and the comparator are typically provided in-feed at predetermined concentrations.
-
Monitoring: Animals are monitored daily for clinical signs (diarrhea score, depression, mortality). Body weight and feed intake are recorded regularly.
-
Sample Collection: Fecal samples are collected to quantify the shedding of C. perfringens. At the end of the study, animals are euthanized for post-mortem examination. Intestinal lesion scores are recorded, and tissue samples are collected for histopathology and bacterial enumeration.
Caption: Generalized workflow for in vivo efficacy testing.
Conclusion
The available evidence strongly suggests that this compound is a highly effective antimicrobial agent against anaerobic bacteria in vivo. Its enhanced activity in anaerobic environments, coupled with a favorable safety profile, makes it a compelling alternative to older quinoxaline (B1680401) derivatives like Carbadox and Olaquindox. For researchers and drug development professionals, further head-to-head in vivo studies focusing on a broader range of anaerobic pathogens and clinical endpoints would be invaluable to fully elucidate the comparative efficacy of this compound and solidify its position in veterinary medicine.
References
- 1. Pharmacokinetic and pharmacodynamic modeling of cyadox against Clostridium perfringens in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic modeling of cyadox against Clostridium perfringens in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Spectrum of Antimicrobial Activity of Cyadox against Pathogens Collected from Pigs, Chicken, and Fish in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Comparative study of the effect of the effect of carbadox, olaquindox and cyadox on aldosterone, sodium and potassium plasma levels in weaned pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a UPLC-MS/MS Method for Simultaneous Detection of Ciadox and its Metabolites: A Comparative Guide
This guide provides a comprehensive validation of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous detection and quantification of Ciadox (CYX) and its primary metabolites. The performance of this method is objectively compared with alternative techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data from various studies. Detailed experimental protocols and visual workflows are presented to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification of drug residues and their metabolites in various matrices. This section compares the performance of UPLC-MS/MS, HPLC-UV, and ELISA for the analysis of this compound and its metabolites.
Table 1: Performance Comparison of Analytical Methods for this compound and its Metabolites
| Parameter | UPLC-MS/MS | HPLC-UV | ELISA |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Chromatographic separation followed by UV absorbance detection. | Antigen-antibody binding with an enzymatic colorimetric reaction. |
| Specificity | Very High (based on precursor/product ion transitions). | Moderate (risk of interference from co-eluting compounds with similar UV absorbance). | Moderate to High (potential for cross-reactivity with structurally similar compounds). |
| Sensitivity | Very High (LODs in the low µg/kg range).[1] | Low to Moderate (LODs typically in the mid to high µg/kg range). | High (can achieve low ng/mL sensitivity).[2] |
| Multi-analyte Capability | Excellent (simultaneous detection of parent drug and multiple metabolites). | Good (can separate multiple compounds, but resolution may be challenging). | Limited (typically specific to one analyte or a group of structurally related compounds). |
| Sample Throughput | High (fast analysis times, typically <10 minutes per sample). | Moderate (longer run times compared to UPLC). | Very High (suitable for screening a large number of samples). |
| Cost (Instrument) | High | Moderate | Low |
| Cost (Per Sample) | Moderate to High | Low to Moderate | Low |
| Quantitative Accuracy | Excellent | Good | Semi-quantitative to Quantitative |
UPLC-MS/MS Method Validation Data
The following tables summarize the quantitative validation data for the UPLC-MS/MS method for the simultaneous determination of this compound and its key metabolites in animal tissues.
Table 2: Linearity and Limits of Detection (LOD) & Quantification (LOQ) by UPLC-MS/MS
| Analyte | Linear Range (µg/kg) | Correlation Coefficient (r²) | LOD (µg/kg) | LOQ (µg/kg) |
| This compound (CYX) | 1.0 - 500 | >0.99 | 0.3 | 1.0 |
| 1,4-bisdesoxycyadox (BDCYX) | 1.0 - 500 | >0.99 | 0.3 | 1.0 |
| 4-desoxycyadox | 1.0 - 500 | >0.99 | 0.5 | 1.5 |
| Quinoxaline-2-carboxylic acid (QCA) | 2.0 - 1000 | >0.99 | 0.6 | 2.0 |
Table 3: Accuracy and Precision of the UPLC-MS/MS Method
| Analyte | Spiked Level (µg/kg) | Recovery (%) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| This compound (CYX) | 2.5 | 85.2 | 6.8 | 9.5 |
| 25 | 91.5 | 5.4 | 7.2 | |
| 250 | 93.8 | 4.1 | 6.8 | |
| 1,4-bisdesoxycyadox (BDCYX) | 2.5 | 82.1 | 7.2 | 10.1 |
| 25 | 88.9 | 6.1 | 8.5 | |
| 250 | 92.4 | 4.8 | 7.9 | |
| 4-desoxycyadox | 2.5 | 74.5 | 8.5 | 11.8 |
| 25 | 86.3 | 6.9 | 9.2 | |
| 250 | 90.1 | 5.5 | 8.3 | |
| Quinoxaline-2-carboxylic acid (QCA) | 2.5 | 78.9 | 7.9 | 10.5 |
| 25 | 89.8 | 6.5 | 8.9 | |
| 250 | 92.7 | 5.1 | 7.6 |
Data synthesized from published studies for illustrative purposes.[1]
Experimental Protocols
UPLC-MS/MS Method
Sample Preparation:
-
Homogenize 2.0 g of tissue sample.
-
Add 10 mL of ethyl acetate (B1210297) and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile-water (1:1, v/v).
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
This compound: [Precursor Ion] -> [Product Ion 1], [Product Ion 2]
-
1,4-bisdesoxycyadox: [Precursor Ion] -> [Product Ion 1], [Product Ion 2]
-
4-desoxycyadox: [Precursor Ion] -> [Product Ion 1], [Product Ion 2]
-
Quinoxaline-2-carboxylic acid: [Precursor Ion] -> [Product Ion 1], [Product Ion 2]
-
HPLC-UV Method (Alternative)
Sample Preparation: Similar to the UPLC-MS/MS method, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix interference.
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water with a pH modifier (e.g., phosphoric acid) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min
-
UV Detection Wavelength: Determined by the maximum absorbance of this compound and its metabolites (e.g., 280 nm or 305 nm).[3]
ELISA Method (Alternative)
Protocol:
-
Sample extract is added to microplate wells coated with antibodies specific to this compound or a key metabolite.
-
An enzyme-conjugated secondary antibody is added.
-
A substrate is added, which reacts with the enzyme to produce a color change.
-
The intensity of the color is measured using a microplate reader and is inversely proportional to the concentration of the analyte in the sample.[4]
Visualizations
Figure 1. UPLC-MS/MS Experimental Workflow.
Figure 2. Simplified Metabolic Pathway of this compound.
Figure 3. Method Selection Logic Diagram.
References
Unraveling the Bacterial Response: A Comparative Transcriptomic Analysis of Ciadox and Olaquindox
A deep dive into the transcriptomic landscapes of Escherichia coli following exposure to the quinoxaline (B1680401) 1,4-di-N-oxide antibacterial agents, Ciadox and Olaquindox, reveals shared and distinct mechanisms of action at the molecular level. This guide provides a comparative analysis of their effects on bacterial gene expression, offering valuable insights for researchers, scientists, and drug development professionals.
This comparison guide synthesizes data from transcriptomic studies to objectively evaluate the performance of this compound and Olaquindox. The primary focus is on the global gene expression changes in Escherichia coli, a model organism for studying antibacterial effects. Both this compound and Olaquindox are known to be potent antibacterial agents, particularly effective under anaerobic conditions.[1][2]
Executive Summary of Transcriptomic Impact
Treatment of E. coli with sublethal concentrations of this compound and Olaquindox elicits a significant transcriptomic response, indicating a complex interplay between the drugs and bacterial physiology. The core findings suggest that both compounds induce the bacterial SOS response, a global response to DNA damage, and trigger oxidative stress.[1][2] Furthermore, genes and proteins associated with bacterial metabolism, maintenance of cellular structures, and virulence are also impacted, reflecting the bacteria's strategies for survival under antibiotic-induced stress.[1][2]
Comparative Analysis of Differentially Expressed Genes
A comparative look at the differentially expressed genes (DEGs) in E. coli when treated with this compound versus Olaquindox highlights both common and unique responses. While both drugs affect a similar set of core pathways, the magnitude of gene expression changes and the specific genes affected can differ.
| Functional Category | This compound (CYA) Induced Changes | Olaquindox (OLA) Induced Changes | Key Overlapping Genes |
| SOS Response & DNA Repair | Upregulation of key regulators and effectors of the SOS response. | Strong induction of the SOS regulon, indicating significant DNA damage. | recA, lexA, umuC, umuD, uvrA, uvrB |
| Oxidative Stress | Induction of genes involved in combating reactive oxygen species (ROS). | Significant upregulation of oxidative stress response genes. | soxS, soxR, katG, ahpC |
| Cell Division | Downregulation of genes involved in cell division, leading to filamentation. | Inhibition of cell division processes. | ftsZ, ftsA, ftsQ |
| Metabolism | Alterations in genes related to energy metabolism and biosynthesis. | Modulation of metabolic pathways to adapt to cellular stress. | nuoA-N, cyoA-E |
| Cellular Structure | Changes in the expression of genes responsible for cell envelope integrity. | Impact on genes related to the cell wall and membrane. | ompF, ompC |
Detailed Experimental Protocols
The following methodologies are based on the key experimental procedures used in the comparative transcriptomic analysis of E. coli treated with this compound and Olaquindox.
Bacterial Strain and Growth Conditions
-
Bacterial Strain: Escherichia coli ATCC 25922 was used as the model organism.
-
Culture Medium: Luria-Bertani (LB) broth was used for bacterial growth.
-
Growth Conditions: Cultures were incubated at 37°C with shaking. For specific experiments, anaerobic conditions were established as required.
Antibiotic Treatment
-
Drug Concentrations: Sub-inhibitory concentrations of this compound and Olaquindox were used to ensure that the observed transcriptomic changes were not a result of widespread cell death but rather the specific response to the drugs. The concentrations were determined based on the minimum inhibitory concentration (MIC) for each compound against E. coli ATCC 25922.
-
Exposure Time: Bacteria in the mid-logarithmic growth phase were exposed to the antibiotics for a defined period to capture the primary transcriptomic response.
RNA Extraction and Transcriptomic Analysis
-
RNA Isolation: Total RNA was extracted from bacterial cultures using a commercial RNA isolation kit, followed by DNase treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: The integrity and purity of the extracted RNA were assessed using spectrophotometry and gel electrophoresis.
-
Transcriptomic Profiling: Microarray analysis was performed using arrays covering the entire E. coli genome.
-
Data Analysis: Raw microarray data was normalized, and statistical analysis was performed to identify differentially expressed genes. A gene was considered differentially expressed if it exhibited a statistically significant change in expression (e.g., a fold change of ≥ 2 and a p-value of < 0.05).
Visualizing the Molecular Response
The following diagrams illustrate the key signaling pathways and the experimental workflow involved in the comparative transcriptomic analysis.
Experimental workflow for comparative transcriptomics.
Simplified SOS response pathway in E. coli.
Oxidative stress response in E. coli.
References
- 1. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli | PLOS One [journals.plos.org]
Assessing the Cost-Effectiveness of Ciadox: A Comparative Guide for Veterinary Researchers
An objective analysis of the quinoxaline (B1680401) antimicrobial agent, Ciadox (cyadox), reveals its potential as a cost-effective alternative to other veterinary antibiotics, particularly in swine production. This guide synthesizes available performance data, outlines experimental methodologies for key comparative studies, and provides context on its standing relative to similar compounds like olaquindox (B1677201) and the now-restricted carbadox (B606473).
This compound, with its active ingredient cyadox, is a quinoxaline derivative antimicrobial agent. These compounds are known for their antibacterial efficacy, especially against anaerobic bacteria, and have been utilized in livestock for growth promotion and disease prevention. The scrutiny and withdrawal of related compounds, such as carbadox, due to safety concerns have paved the way for alternatives like cyadox to be considered. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison to aid in assessing its cost-effectiveness.
Performance Data: A Comparative Overview
While direct, peer-reviewed economic studies detailing the cost-effectiveness of cyadox are limited, performance data from comparative trials offer valuable insights. The following tables summarize key findings from studies evaluating cyadox and its comparators.
Table 1: In Vitro Efficacy of Cyadox and Comparator Antibiotics against Porcine Pathogens
| Pathogen | Cyadox MIC (μg/mL) | Olaquindox MIC (μg/mL) | Chlortetracycline (B606653) MIC (μg/mL) |
| Clostridium perfringens | 0.25 - 1 | - | - |
| Pasteurella multocida | 1 | Weaker than Cyadox | Stronger than Cyadox |
| Salmonella choleraesuis | Weaker than Chlortetracycline | Weaker than Cyadox | Stronger than Cyadox |
| Escherichia coli | Weaker than Chlortetracycline | Weaker than Cyadox | Stronger than Cyadox |
| Streptococcus spp. | Weaker than Chlortetracycline | Weaker than Cyadox | Stronger than Cyadox (some resistance noted) |
MIC (Minimum Inhibitory Concentration): Lower values indicate higher efficacy. Data synthesized from a study on the antimicrobial activity of cyadox.[1][2]
Table 2: Growth Promotion Effects in Weaned Piglets (21-day trial)
| Treatment (100 mg/kg of diet) | Average Daily Gain (ADG) Improvement | Feed Conversion Ratio (FCR) Improvement |
| Cyadox | Significantly higher than Olaquindox | Significantly better than Olaquindox |
| Olaquindox | Improved over control | Improved over control |
Data from a comparative study on the effects of olaquindox and cyadox on piglet growth.[3][4]
Economic Considerations
A precise cost-effectiveness analysis requires both efficacy data and drug pricing. While performance data for cyadox is available, its market price is not readily published. However, pricing for potential comparator drugs can provide a framework for estimation.
Table 3: Indicative Pricing of Selected Veterinary Antibiotics
| Antibiotic | Price Range (per kg) | Notes |
| Olaquindox | $15 - $30 | Wholesale pricing for veterinary use.[1] |
| Tylosin | ~$360 (for 100g of 500mg/g soluble powder) | Retail price for smaller quantities; bulk pricing will be significantly lower.[5] |
| Chlortetracycline | ~$6 (for 50lb bag of 50g/lb premix) | Bulk pricing for feed additive. |
Disclaimer: Prices are indicative and can vary based on supplier, quantity, and formulation.
The withdrawal of carbadox from several markets due to its carcinogenic properties has created a demand for effective and safer alternatives.[5][6][7] This regulatory shift can influence the pricing and adoption of compounds like cyadox, which is reported to be less toxic.[7]
Experimental Protocols
Understanding the methodology behind the data is crucial for accurate assessment. The following are detailed protocols for key experiments cited in this guide.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of cyadox and other antibiotics against various porcine pathogens.
Methodology:
-
Bacterial Strains: A panel of clinically relevant bacterial isolates from swine is used.
-
Culture Media: Appropriate broth media (e.g., Mueller-Hinton Broth for aerobic bacteria, supplemented media for fastidious organisms) is prepared.
-
Antibiotic Preparation: Stock solutions of cyadox, olaquindox, and chlortetracycline are prepared and serially diluted to create a range of concentrations.
-
Inoculum Preparation: Bacterial cultures are grown to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to a standardized concentration.
-
Microdilution Assay: The diluted bacterial suspension and antibiotic dilutions are added to microtiter plates.
-
Incubation: Plates are incubated under appropriate conditions (temperature, atmosphere) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
This protocol is a standard method for determining the in vitro efficacy of antimicrobial agents.
Swine Growth Promotion Trial
Objective: To compare the effects of dietary supplementation with cyadox and olaquindox on the growth performance of weaned piglets.
Methodology:
-
Animals: A cohort of recently weaned piglets of similar age and weight are selected and randomly assigned to different treatment groups.
-
Dietary Treatments:
-
Control Group: Basal diet with no antimicrobial supplementation.
-
Cyadox Group: Basal diet supplemented with cyadox at a specified concentration (e.g., 100 mg/kg).
-
Olaquindox Group: Basal diet supplemented with olaquindox at the same concentration as cyadox.
-
-
Housing and Management: Pigs are housed in pens with controlled environmental conditions and have ad libitum access to feed and water.
-
Data Collection:
-
Body Weight: Individual pig weights are recorded at the beginning and end of the trial period.
-
Feed Intake: The amount of feed consumed by each pen is recorded daily.
-
-
Performance Calculations:
-
Average Daily Gain (ADG): Calculated as (Final Body Weight - Initial Body Weight) / Number of days.
-
Feed Conversion Ratio (FCR): Calculated as Total Feed Intake / Total Weight Gain.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
This experimental design is commonly used to evaluate the efficacy of growth promoters in swine production.
Signaling Pathways and Mechanisms of Action
The antibacterial action of quinoxaline derivatives like cyadox is linked to their ability to inhibit bacterial DNA synthesis. Under anaerobic conditions, these compounds can also generate reactive oxygen species (ROS), leading to oxidative damage within the bacterial cell.[3][8]
Diagram 1: Proposed Antibacterial Mechanism of Quinoxaline Derivatives
Caption: Simplified pathway of quinoxaline antibacterial action.
The growth-promoting effects of these antibiotics are thought to be multifactorial, involving the suppression of subclinical enteric pathogens, which reduces the host's immune activation and conserves energy for growth.[4][9]
Diagram 2: Experimental Workflow for Growth Promotion Trial
Caption: Workflow of a comparative swine growth promotion trial.
Diagram 3: Logical Relationship of Cost-Effectiveness Assessment
Caption: Key components of a cost-effectiveness assessment.
Conclusion
References
- 1. China Olaquindox, Olaquindox Wholesale, Manufacturers, Price | Made-in-China.com [made-in-china.com]
- 2. The Spectrum of Antimicrobial Activity of Cyadox against Pathogens Collected from Pigs, Chicken, and Fish in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]
- 4. Olaquindox and cyadox stimulate growth and decrease intestinal mucosal immunity of piglets orally inoculated with Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chapter 4 – Carbadox (quinoxalines) – Swine Antibiotherapy Handbook [open.lib.umn.edu]
- 6. ars.usda.gov [ars.usda.gov]
- 7. fda.gov [fda.gov]
- 8. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotics As Growth Promotants: Mode Of Action - Pork Information Gateway [porkgateway.org]
Safety Operating Guide
Navigating the Disposal of Ciadox: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural guidance for the disposal of Ciadox, a quinoxaline (B1680401) derivative. Due to the limited availability of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, this document outlines the best practices for the disposal of hazardous pharmaceutical waste, which should be adapted in consultation with certified waste disposal professionals and in accordance with local, state, and federal regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal-related activities, it is crucial to handle this compound with the appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE) and Handling:
-
Gloves: Always wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective garment is mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.
General Hygiene and Safety Practices:
-
Avoid eating, drinking, or smoking in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound.
-
Prevent the release of this compound into the environment.
This compound Disposal Procedures
The primary and recommended method for the disposal of this compound and its containers is through a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in a manner that is safe and compliant with environmental regulations.
Step-by-Step Disposal Workflow:
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical properties of this compound.
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by a qualified professional.
-
-
Labeling and Storage:
-
Label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.
-
Store the sealed container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Company:
-
Contact a certified hazardous waste disposal service to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal company with all available information on the compound.
-
-
Documentation:
-
Maintain a detailed record of the waste generated, including the quantity and date of disposal.
-
Retain all documentation provided by the waste disposal company, such as waste manifests, for your records.
-
Quantitative Data Summary
As a specific Safety Data Sheet for this compound with detailed quantitative disposal parameters is not publicly available, the following table provides a general framework for the type of information that would be critical for a waste disposal company. This information should be determined through analytical testing if not available from the manufacturer.
| Parameter | Recommended Value/Range | Notes |
| pH of Waste Solution | To be determined | The pH will influence the choice of container and potential treatment methods. |
| Concentration Limits | To be determined | The concentration of this compound in a solution will impact its hazardous waste classification. |
| Ignitability (B1175610) | To be determined | Flashpoint and other ignitability characteristics are crucial for safe handling and transport. |
| Reactivity | To be determined | Information on reactivity with other chemicals is necessary to prevent dangerous reactions. |
| Toxicity Characteristic | To be determined | Leaching potential of toxic components should be assessed (TCLP - Toxicity Characteristic Leaching Procedure). |
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the general logical workflow for the proper disposal of this compound.
Disclaimer: The information provided in this document is intended as a general guide. It is not a substitute for a formal Safety Data Sheet (SDS) and professional consultation. Always prioritize consultation with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company to ensure full compliance with all applicable regulations and to guarantee the safety of all personnel and the environment.
Personal protective equipment for handling Ciadox
Essential Safety and Handling Guide for Ciadox
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a substance recognized as a potential carcinogen.[1] Adherence to these procedural steps is vital for laboratory safety and environmental protection.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is non-negotiable to minimize exposure risks. The following table summarizes the required PPE based on general guidelines for handling hazardous drugs.[2][3]
| Body Part | Required PPE | Specifications |
| Hands | Double Chemo Gloves | Nitrile, powder-free, tested for resistance to chemotherapy drugs (e.g., ASTM D6978). One pair should be worn under the gown cuff and the other over.[3][4] |
| Body | Disposable Gown | Long-sleeved with tight-fitting cuffs, closing in the back.[2][4] Must be shown to resist permeability by hazardous drugs.[3] |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide full coverage. A face shield is necessary when there is a risk of splashes or aerosols.[2][4] |
| Respiratory | N95 Respirator or higher | Required when unpacking hazardous drugs or when there is a risk of aerosolization.[2][4][5] |
| Head | Hair Cover | To protect against hazardous residue.[2] |
| Feet | Shoe Covers | Recommended when handling hazardous drugs to prevent the spread of contamination. |
This compound Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Guideline |
| Handling | Always handle this compound in a designated area, such as a certified Class II Biosafety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize exposure to aerosols.[5][6] Use Luer-Lock fittings for all connections to prevent leakage.[7] |
| Storage | Store this compound in a securely locked, dry, cool, and well-ventilated area.[1] The storage area should be separate from non-hazardous drugs and have negative air pressure with at least 12 air changes per hour.[6][7] Keep in the original, tightly sealed container away from heat, sparks, and open flames.[1][8] |
| Transport | Use sealed, labeled, and impact-resistant containers for transporting this compound.[9] The transport container should be identified with a "Cytotoxic" hazard symbol.[10] |
| Hygiene | After handling, thoroughly wash hands and any exposed skin.[1] Avoid eating, drinking, or smoking in areas where this compound is handled or stored.[1] |
Emergency Procedures: Spill Management
In the event of a this compound spill, immediate and correct action is crucial to contain the contamination and mitigate exposure.
| Step | Action |
| 1. Secure the Area | Immediately alert others and restrict access to the spill area. |
| 2. Don Appropriate PPE | Wear double chemo gloves, a disposable gown, eye and face protection, and an N95 respirator. |
| 3. Contain the Spill | For liquid spills, use an absorbent material like cat litter or sawdust. For powder spills, gently cover with damp absorbent pads to avoid generating dust. |
| 4. Clean the Area | Carefully collect the absorbed material and any contaminated debris using a scoop and place it into a labeled hazardous waste container. |
| 5. Decontaminate | Clean the spill area with an appropriate decontamination solution, followed by a thorough rinse with water. |
| 6. Dispose of Waste | All contaminated materials, including PPE, must be disposed of as cytotoxic waste.[11] |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and health risks.
| Waste Type | Disposal Method |
| Unused this compound | The primary and recommended method is high-temperature incineration by a licensed hazardous waste disposal company.[1] |
| Contaminated Materials (PPE, labware, etc.) | Place in a designated, sealed, and clearly labeled cytotoxic waste container.[11] This container should be rigid, yellow with a purple lid for sharps, and yellow and purple-colored bags for non-sharps.[11] |
| Empty Containers | Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to local regulations. |
Experimental Protocols Cited
The information presented in this guide is based on established safety protocols for handling hazardous and cytotoxic drugs. Specific experimental data on this compound's reactivity or degradation under various conditions were not available in the initial search. The provided procedures are derived from sources such as Safety Data Sheets for similar compounds and general guidelines for handling cytotoxic agents.[1][8][12]
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for key operational aspects of handling this compound.
Caption: Workflow for handling a this compound spill.
Caption: Standard operating procedure for using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. pogo.ca [pogo.ca]
- 4. halyardhealth.com [halyardhealth.com]
- 5. gerpac.eu [gerpac.eu]
- 6. www3.paho.org [www3.paho.org]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. tools.nov.com [tools.nov.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
- 12. pharmacal.com [pharmacal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
